IDO-IN-18
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-phthalazin-1-ylsulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)6-15-10-8-4-2-1-3-7(8)5-11-12-10/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALYUVYEAVDKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling IDO-IN-18: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment. By catalyzing the initial and rate-limiting step in tryptophan catabolism, the conversion of tryptophan to kynurenine (B1673888), IDO1 orchestrates an immunosuppressive landscape that facilitates tumor immune evasion. The depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, inhibit the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs). This pivotal role in tumor immunology has rendered IDO1 a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of the mechanism of action of IDO-IN-18, a novel small molecule inhibitor of IDO1, in cancer cells.
This compound: A Profile
This compound, also identified as Compound 00815, is a potent inhibitor of the IDO1 enzyme.[1][2][3][4][5] Its discovery and initial characterization are detailed in patent WO2009073620.[6]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (phthalazin-1-ylthio)acetic acid[6] |
| Molecular Formula | C10H8N2O2S[1] |
| Molecular Weight | 220.25 g/mol [1] |
| CAS Number | 314027-92-4[1][6] |
Quantitative Analysis of IDO1 Inhibition
The inhibitory potency of this compound against the IDO1 enzyme has been quantified through in vitro assays.
| Compound | IC50 (μM) - Assay 1 | IC50 (μM) - Assay 2 |
| This compound | 0.17 | 0.25 |
Note: The specific assay conditions for these IC50 values are detailed in the referenced patent document WO2009073620.
Core Mechanism of Action in Cancer Cells
The primary mechanism of action of this compound in cancer cells is the direct inhibition of the enzymatic activity of IDO1. This inhibition reverses the immunosuppressive effects mediated by the kynurenine pathway.
Signaling Pathway of IDO1 Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by IDO1 and the point of intervention by this compound.
Caption: this compound inhibits the IDO1 enzyme in tumor cells, preventing tryptophan catabolism.
By blocking IDO1, this compound leads to:
-
Restoration of Tryptophan Levels: Preventing the depletion of this essential amino acid in the tumor microenvironment.
-
Reduction of Kynurenine Production: Decreasing the concentration of immunosuppressive kynurenine metabolites.
The net effect of these changes is the reversal of the immunosuppressive state, leading to enhanced anti-tumor immunity.
Experimental Protocols
The following are generalized protocols for key assays used to characterize IDO1 inhibitors like this compound. The specific details for the characterization of this compound can be found in patent WO2009073620.
IDO1 Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified recombinant IDO1 enzyme.
Principle: The enzymatic activity of IDO1 is determined by measuring the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine is quantified spectrophotometrically.
General Protocol:
-
A reaction mixture is prepared containing recombinant human IDO1 enzyme in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).
-
The reaction mixture also includes necessary co-factors such as L-tryptophan (substrate), methylene (B1212753) blue, and ascorbic acid.
-
This compound is added to the reaction mixture at various concentrations.
-
The reaction is initiated and incubated at 37°C for a defined period.
-
The reaction is terminated by the addition of a stopping reagent, such as trichloroacetic acid.
-
The amount of kynurenine produced is measured by absorbance at 321 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular IDO1 Activity Assay
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context.
Principle: Cancer cell lines that express IDO1 (e.g., HeLa or SK-OV-3 cells) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The inhibitory effect of the compound on the production of kynurenine, which is released into the cell culture medium, is then measured.
General Protocol:
-
Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with IFN-γ to induce IDO1 expression.
-
Varying concentrations of this compound are added to the cell culture medium.
-
The cells are incubated for 24-48 hours.
-
The cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is determined using a colorimetric assay (e.g., by reacting with p-dimethylaminobenzaldehyde) and measuring the absorbance at 480 nm.[7]
-
EC50 values are calculated from the dose-response curves.
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical evaluation of an IDO1 inhibitor like this compound.
Conclusion
This compound is a potent small molecule inhibitor of the IDO1 enzyme. Its mechanism of action centers on the direct inhibition of tryptophan catabolism in the tumor microenvironment, thereby reversing a key mechanism of tumor-induced immunosuppression. By restoring local tryptophan levels and reducing the accumulation of immunosuppressive kynurenine metabolites, this compound has the potential to reactivate anti-tumor T cell responses. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel IDO1 inhibitors in the context of cancer immunotherapy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. Indoleamine 2,3-Dioxygenase (IDO) | Biologically Active Compounds - chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (phthalazin-1-ylthio)acetic acid | 314027-92-4 [chemicalbook.com]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Function of IDO-IN-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Function: Potent and Selective Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO-IN-18 is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. IDO1 is a key regulator of immune responses, and its upregulation in the tumor microenvironment is a significant mechanism of tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan and promoting the production of immunosuppressive metabolites like kynurenine, IDO1 creates a tolerogenic environment that impairs the function of effector T cells and enhances the activity of regulatory T cells (Tregs).
This compound functions by directly binding to the IDO1 enzyme and inhibiting its catalytic activity. This action blocks the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway. The primary therapeutic consequence of this inhibition is the restoration of local tryptophan levels and the reduction of immunosuppressive kynurenine, thereby reactivating anti-tumor immune responses.
Quantitative Data
The inhibitory potency of this compound against IDO1 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its activity.
| Target | Assay Type | IC50 Value | Selectivity |
| IDO1 | Enzymatic Assay | 51 nM | Highly Selective |
| IDO2 | Not Reported | Not Reported | Data not publicly available. However, related compounds from the same chemical series demonstrate high selectivity for IDO1 over TDO, suggesting a similar profile for this compound. |
| TDO | Not Reported | Not Reported | Data not publicly available. A related compound showed an IC50 of >10,000 nM for TDO, indicating a high degree of selectivity. |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the disruption of the IDO1-mediated immunosuppressive signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the inhibitory activity of this compound on the purified IDO1 enzyme.
Objective: To determine the in vitro IC50 value of this compound against recombinant human IDO1.
Principle: The enzymatic activity of IDO1 is determined by measuring the production of kynurenine from the substrate tryptophan. The reaction product, N-formylkynurenine, is hydrolyzed to kynurenine, which is then quantified spectrophotometrically.
Materials:
-
Recombinant human IDO1 enzyme
-
This compound
-
L-Tryptophan
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Ascorbic acid (20 mM)
-
Methylene (B1212753) blue (10 µM)
-
Catalase (100 µg/mL)
-
Trichloroacetic acid (TCA, 30% w/v)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration of <1%) to the wells of a 96-well plate. Include a vehicle control (DMSO only).
-
Add the recombinant IDO1 enzyme to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 20 µL of 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.
-
Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cellular IDO1 Inhibition Assay
This assay evaluates the ability of this compound to inhibit IDO1 activity within a cellular context.
Objective: To determine the cellular potency (IC50) of this compound.
Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The cells are then treated with this compound, and the amount of kynurenine secreted into the culture medium is measured as an indicator of IDO1 activity.
Materials:
-
HeLa or SKOV-3 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IFN-γ
-
This compound
-
TCA (6.1 N)
-
Ehrlich's reagent
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Add 10 µL of 6.1 N TCA to 140 µL of supernatant and incubate at 50°C for 30 minutes.
-
Centrifuge to remove precipitated proteins.
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
Determine the kynurenine concentration from a standard curve and calculate the IC50 value for this compound.
In Vivo Efficacy Study in Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Objective: To assess the in vivo anti-tumor activity of this compound.
Principle: A syngeneic tumor model (e.g., CT26 colon carcinoma or B16F10 melanoma in BALB/c or C57BL/6 mice, respectively) is used to evaluate the effect of this compound on tumor growth in the presence of a functional immune system.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Tumor cell line (e.g., CT26 or B16F10)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (vehicle control and this compound at one or more dose levels).
-
Administer this compound and vehicle according to the desired schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers, immune cell infiltration).
-
Analyze tumor growth inhibition and other relevant endpoints.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the IDO1 Enzymatic Inhibition Assay.
Caption: Workflow for the Cellular IDO1 Inhibition Assay.
IDO-IN-18: A Deep Dive into the Discovery and Development of a Potent IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of IDO-IN-18, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint protein and a high-priority target in cancer immunotherapy. This document consolidates available data on this compound, also identified in scientific literature as compound 14, presenting its biological activity, relevant experimental protocols, and the underlying signaling pathways.
Introduction: The Role of IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This metabolic alteration suppresses the proliferation and function of effector T cells while promoting the generation of regulatory T cells (Tregs), thereby fostering an immune-tolerant environment that allows tumors to evade immune surveillance. The inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies such as checkpoint inhibitors.
Discovery and Chemical Properties of this compound
This compound, also known as compound 14, is a potent and selective inhibitor of the IDO1 enzyme.
Chemical Structure and Properties:
-
Molecular Formula: C₂₃H₁₈F₄N₂O₃
-
Molecular Weight: 446.39 g/mol
-
CAS Number: 2328099-08-5
-
Appearance: White to off-white solid
-
Solubility: Soluble in DMSO
Quantitative Biological Data
While the primary discovery literature for this compound with definitive initial quantitative data remains to be fully elucidated in publicly accessible peer-reviewed journals, related compounds and general knowledge of the class provide context for its potency. For instance, a study on hydroxyamidine derivatives identified a "compound 14" with favorable enzymatic and cellular activities against IDO1.[1][2] Another study on thiosemicarbazide (B42300) derivatives identified a different "compound 14" as a potent IDO1 inhibitor with an IC₅₀ of 1.2 µM.[3] It is crucial to note that without the primary publication for this compound, direct comparative analysis is challenging.
| Compound | Target | Assay Type | IC₅₀ | Reference |
| Phenylthiosemicarbazide compound 14 | IDO1 | Enzymatic | 1.2 µM | [3] |
| Furano-o-naphthaquinone compound 12 | IDO1 | Cellular (HEK293-hIDO1) | 3.85 µM | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of IDO1. By blocking the conversion of tryptophan to N-formylkynurenine, it prevents the downstream production of kynurenine and other immunosuppressive metabolites. This leads to the restoration of tryptophan levels in the tumor microenvironment, which is essential for the activation and proliferation of effector T cells.
Figure 1: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of IDO1 inhibitors. The following are generalized yet detailed methodologies relevant to the characterization of compounds like this compound.
Recombinant Human IDO1 Enzymatic Assay
This assay determines the in vitro inhibitory activity of a compound against the purified IDO1 enzyme.
Principle: The assay measures the production of kynurenine, a downstream product of the IDO1-catalyzed reaction, which can be quantified spectrophotometrically after a colorimetric reaction.
Materials:
-
Recombinant human IDO1 enzyme
-
This compound
-
L-tryptophan
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare an assay buffer containing potassium phosphate, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add varying concentrations of this compound (dissolved in DMSO) to the wells of a 96-well plate. Include a vehicle control (DMSO only).
-
Initiate the reaction by adding the recombinant human IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA to each well.
-
Heat the plate to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for the IDO1 enzymatic inhibition assay.
HeLa Cell-Based IDO1 Activity Assay
This assay evaluates the inhibitory activity of a compound on IDO1 within a cellular context.
Principle: HeLa cells are stimulated with interferon-γ (IFN-γ) to induce the expression of IDO1. The ability of the test compound to inhibit the conversion of tryptophan to kynurenine in these cells is then measured.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human IFN-γ
-
This compound
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plates
Protocol:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce IDO1 expression and simultaneously add varying concentrations of this compound.
-
Incubate the cells for a period sufficient to allow for IDO1 expression and activity (e.g., 48-72 hours).
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge to clarify the supernatant.
-
Transfer the cleared supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm to quantify the kynurenine concentration.
-
Determine the IC₅₀ value of this compound in the cellular assay.
In Vivo Preclinical Evaluation
The efficacy of this compound in a preclinical setting is typically evaluated in syngeneic mouse tumor models.
Experimental Workflow:
-
Tumor Implantation: Implant a suitable murine tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma) subcutaneously into immunocompetent mice.
-
Tumor Growth and Randomization: Monitor tumor growth and randomize mice into treatment groups when tumors reach a palpable size.
-
Treatment Administration: Administer this compound (and any combination agents) to the respective treatment groups according to a predetermined schedule and route of administration (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study (or at interim time points), collect tumor and plasma samples to measure tryptophan and kynurenine levels to confirm target engagement.
-
Immunophenotyping: Analyze immune cell populations within the tumor and spleen by flow cytometry to assess the immunological effects of treatment.
Figure 3: Typical workflow for an in vivo efficacy study of an IDO1 inhibitor.
Conclusion
This compound is a potent inhibitor of the immunosuppressive enzyme IDO1, a key target in cancer immunotherapy. While a comprehensive, publicly available dataset from a primary research publication on its initial discovery and characterization is still forthcoming, the available information from suppliers and related literature provides a strong foundation for its further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to evaluate the efficacy and mechanism of action of this compound and other novel IDO1 inhibitors. Further studies are warranted to fully elucidate its preclinical and clinical potential.
References
- 1. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiosemicarbazide, a fragment with promising indolamine-2,3-dioxygenase (IDO) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of IDO-IN-18
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-regulatory enzyme and a key target in immuno-oncology.[1][2] IDO1 is the first and rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1][3] Under normal physiological conditions, IDO1 activity is low; however, it is significantly upregulated in the tumor microenvironment by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2][4] This heightened activity leads to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines.[4] These metabolic changes create a profoundly immunosuppressive milieu by inducing T-cell anergy and apoptosis while promoting the function of regulatory T-cells (Tregs), thereby allowing tumors to evade immune destruction.[2][4]
This compound (also referred to as Compound 14 in primary literature) is a potent and specific small molecule inhibitor of the IDO1 enzyme.[5][6] Its high potency makes it a valuable tool for preclinical research into the therapeutic potential of IDO1 inhibition in oncology and other diseases characterized by pathological immune suppression.[7][8] This guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.
Quantitative Biological Activity
The inhibitory potency of this compound has been quantified through biochemical assays, demonstrating its high affinity for the IDO1 enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | This compound (Compound 14) IC50 | Reference |
|---|---|---|
| IDO1 | 0.15 nM | [5] |
| IDO2 | Not Reported | [5] |
| TDO | Not Reported |[5] |
Note: While direct comparative data against IDO2 and Tryptophan 2,3-dioxygenase (TDO) for this compound is not publicly available, a related compound from the same chemical series demonstrated a high degree of selectivity for IDO1 over TDO (IC50 > 10,000 nM).[5]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effect by directly inhibiting the enzymatic activity of IDO1. This action reverses the immunosuppressive effects of tryptophan catabolism within the tumor microenvironment and other pathological contexts.
IDO1-Mediated Immunosuppression
The primary mechanism of IDO1-driven immune suppression involves two key events:
-
Tryptophan Depletion: T-cells are highly sensitive to low tryptophan levels, which triggers a stress-response pathway mediated by the GCN2 kinase, leading to cell cycle arrest and anergy.[1]
-
Kynurenine Accumulation: Kynurenine and other tryptophan metabolites act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation and function of immunosuppressive regulatory T-cells (Tregs).[2]
By blocking the conversion of tryptophan to N-formylkynurenine, this compound restores local tryptophan levels and prevents the accumulation of kynurenine, thereby alleviating the suppression of effector T-cells and hindering the generation of Tregs.
Experimental Protocols
Evaluating the biological activity of this compound involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Cell-Based IDO1 Functional Assay
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context. It relies on inducing IDO1 expression in a cancer cell line and then quantifying the production of kynurenine in the culture medium.[1]
Methodology:
-
Cell Plating: Seed human cancer cells known to express IDO1 (e.g., SKOV-3 or HeLa cells) into a 96-well plate at a density of 1-3 x 10⁴ cells/well and allow them to adhere overnight.[1][9]
-
IDO1 Induction: Add human IFN-γ (e.g., 100 ng/mL final concentration) to the cell culture medium to induce the expression of the IDO1 enzyme.[1]
-
Compound Addition: Add serial dilutions of this compound (or other test compounds) to the wells. Include "no inhibitor" and "blank" controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for tryptophan metabolism.[1][9]
-
Kynurenine Measurement:
-
Add trichloroacetic acid (TCA) to a final concentration of ~0.5 N (e.g., 10 µL of 6.1 N TCA) and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to kynurenine.[1][9]
-
Centrifuge the plate to pellet any precipitate.[1]
-
Transfer 100 µL of the clarified supernatant to a new transparent 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid) to each well.[1][9]
-
Incubate for 10 minutes at room temperature.
-
Read the absorbance at 480 nm using a microplate reader.[1][9]
-
Data Analysis: Determine kynurenine concentrations using a standard curve and calculate IC50 values by plotting the percent inhibition against the log concentration of this compound.
In Vitro Enzymatic Inhibition Assay
This cell-free assay directly measures the inhibitory effect of a compound on purified recombinant IDO1 enzyme. Several formats exist, including absorbance-based and fluorescence-based kits.[10][11][12]
Methodology (Absorbance-Based):
-
Assay Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 6.5) containing necessary co-factors such as 20 mM ascorbate, 10 µM methylene (B1212753) blue, and 100 µg/mL catalase.[9]
-
Inhibitor Addition: In a UV-transparent 96- or 384-well plate, add the test inhibitor (this compound) at various concentrations.[10]
-
Enzyme Addition: Add purified recombinant IDO1 enzyme to all wells except the "Blank". Keep the enzyme on ice until use.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tryptophan (e.g., 400 µM).[9]
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes or 3 hours).[9][10]
-
Reaction Termination: Stop the reaction by adding TCA.[9]
-
Detection: Measure the absorbance of the product (kynurenine) directly at 320-325 nm.[10]
-
Data Analysis: Subtract the "Blank" value from all other readings and calculate the percent inhibition to determine the IC50 value.
In Vivo Pharmacodynamic and Efficacy Studies
These studies evaluate the effect of the inhibitor on tumor growth and the immune system in a living organism. Syngeneic mouse models, which use mouse tumor cell lines in immunocompetent mice, are essential for this purpose.[3]
Methodology:
-
Tumor Implantation: Implant a murine tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma) subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).[3]
-
Treatment: Once tumors are established, randomize mice into treatment groups (vehicle control, this compound). Administer the compound via an appropriate route (e.g., oral gavage) at a defined dose and schedule.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), collect tumors and tumor-draining lymph nodes.
-
Metabolite Analysis: Measure the concentrations of tryptophan and kynurenine in plasma and tumor tissue using LC-MS to confirm target engagement.
-
Immune Cell Profiling: Analyze the immune cell infiltrate (e.g., CD8+ T-cells, Tregs) within the tumor using techniques like flow cytometry or immunohistochemistry.
-
-
Data Analysis: Compare tumor growth curves between treated and control groups.[13] Analyze changes in the kynurenine/tryptophan ratio and the composition of immune cell populations to correlate target inhibition with anti-tumor efficacy.
Conclusion
This compound is a highly potent inhibitor of IDO1, a crucial enzyme in cancer-mediated immune evasion.[5] Its sub-nanomolar IC50 value underscores its potential as a powerful research tool and a candidate for further therapeutic development. The provided methodologies offer a robust framework for researchers to investigate its mechanism of action, confirm target engagement, and evaluate its preclinical efficacy. By blocking the IDO1 signaling pathway, this compound can reverse tryptophan-mediated immunosuppression, representing a promising strategy in the field of cancer immunotherapy.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IDO-IN-18 in Tryptophan Metabolism: A Technical Guide
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] By degrading the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment, enabling cancer cells to evade immune surveillance.[1] This has positioned IDO1 as a high-priority target for cancer immunotherapy. IDO-IN-18, also identified in scientific literature as Compound 14, is a potent and selective inhibitor of the IDO1 enzyme, representing a promising therapeutic agent for restoring anti-tumor immunity.[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.
Core Concepts: Tryptophan Metabolism and IDO1 Function
Tryptophan is an essential amino acid with several metabolic fates. The majority of dietary tryptophan is metabolized through the kynurenine pathway, a cascade of enzymatic reactions initiated by IDO1 or tryptophan 2,3-dioxygenase (TDO).[1] In the context of cancer, tumor cells and antigen-presenting cells within the tumor microenvironment often overexpress IDO1.[1] This heightened IDO1 activity leads to two key immunosuppressive consequences:
-
Tryptophan Depletion: T cells, crucial for anti-tumor immunity, are highly sensitive to tryptophan levels. Depletion of this essential amino acid leads to T cell anergy and apoptosis.
-
Kynurenine Accumulation: The enzymatic product of IDO1, kynurenine, and its downstream metabolites are immunomodulatory, promoting the differentiation and activity of regulatory T cells (Tregs) which further suppress the anti-tumor immune response.
This compound directly targets the enzymatic activity of IDO1, thereby blocking the conversion of tryptophan to kynurenine and mitigating these immunosuppressive effects.
Quantitative Data for this compound (Compound 14)
The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value (nM) | Assay Type | Reference |
| Enzymatic IC50 | 0.15 | Recombinant human IDO1 | [1] |
| Cellular IC50 | 7.1 | HeLa cell-based | [1] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Dose | Cmax (ng/mL) | AUC (ng/mL·h) | t1/2 (h) | Bioavailability (F%) | Reference |
| Rat | 3 mg/kg (oral) | 18 | 44 | 1.8 | 2.5 | [1] |
| Dog | 2 mg/kg (oral) | - | - | - | Poor | [1] |
Note: Due to the poor pharmacokinetic profile observed in dogs, further in vivo studies focused on a closely related analog, compound 18.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding of this compound's role and evaluation.
Caption: Tryptophan metabolism via the IDO1 pathway and inhibition by this compound.
Caption: Workflow for in vitro evaluation of this compound.
Caption: General workflow for in vivo efficacy studies of IDO1 inhibitors.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the evaluation of IDO1 inhibitors and are relevant to the data generated for this compound and its analogs.
Recombinant Human IDO1 Enzymatic Assay
Objective: To determine the direct inhibitory activity of a test compound on purified IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors: Ascorbic acid, Methylene (B1212753) blue
-
Catalase
-
Trichloroacetic acid (TCA) for reaction termination
-
p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid for detection
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.
-
Add recombinant human IDO1 enzyme to the mixture.
-
Add varying concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA. This also serves to hydrolyze the initial product, N-formylkynurenine, to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add p-DMAB reagent.
-
Measure the absorbance at 480 nm, which corresponds to the amount of kynurenine produced.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HeLa Cell-Based IDO1 Activity Assay
Objective: To assess the potency of a test compound in inhibiting IDO1 activity within a cellular context.
Materials:
-
HeLa cells (or another suitable cell line that expresses IDO1 upon stimulation)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ)
-
This compound (test compound)
-
L-Tryptophan
-
TCA
-
p-DMAB reagent
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
Replace the medium with fresh medium containing L-tryptophan and varying concentrations of this compound (or vehicle control).
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins, followed by incubation and centrifugation.
-
Transfer the supernatant to a new plate and add p-DMAB reagent.
-
Measure the absorbance at 480 nm to quantify kynurenine.
-
Calculate the cellular IC50 value.
In Vivo Efficacy in Syngeneic Mouse Model (e.g., CT26)
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of an IDO1 inhibitor in an immunocompetent mouse model.
Materials:
-
BALB/c mice
-
CT26 murine colon carcinoma cells
-
This compound (or a related compound with suitable pharmacokinetics) formulated for oral administration
-
Calipers for tumor measurement
-
Analytical equipment for measuring tryptophan and kynurenine (e.g., LC-MS/MS)
Procedure:
-
Subcutaneously implant CT26 cells into the flank of BALB/c mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., ~100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer the treatment orally, once or twice daily, for a specified duration (e.g., 14-21 days).
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, collect blood and tumor tissue.
-
Analyze plasma and tumor homogenates for tryptophan and kynurenine concentrations to assess target engagement.
-
Analyze tumor tissue for immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) to understand the mechanism of action.
-
Evaluate anti-tumor efficacy based on tumor growth inhibition and, in some studies, survival.
Conclusion
This compound is a highly potent inhibitor of the IDO1 enzyme, a key driver of immunosuppression in the tumor microenvironment. While its own pharmacokinetic properties have limited its in vivo development, the study of this compound and its analogs provides a valuable framework for understanding the role of IDO1 in tryptophan metabolism and for the development of novel cancer immunotherapies. The experimental protocols detailed in this guide offer a robust methodology for the evaluation of future IDO1 inhibitors, from initial enzymatic and cellular screening to in vivo efficacy studies.
References
IDO-IN-18: A Technical Guide to Kynurenine Pathway Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion by catalyzing the initial and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. This metabolic activity depletes the essential amino acid tryptophan and generates immunosuppressive metabolites, primarily kynurenine, leading to the suppression of effector T cell function and the promotion of a tolerogenic tumor microenvironment. IDO-IN-18, also known as Compound 14, has emerged as a potent and selective inhibitor of IDO1, representing a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.
Introduction to the Kynurenine Pathway and IDO1
The kynurenine pathway is the primary metabolic route for tryptophan in mammals. Under normal physiological conditions, this pathway is essential for the production of vital molecules such as NAD+. However, in the context of cancer, the enzyme IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This upregulation is frequently induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).
The enzymatic activity of IDO1 has profound immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.
Given its central role in mediating immune escape, IDO1 has become a key target for cancer immunotherapy. The development of small molecule inhibitors aims to block the enzymatic function of IDO1, thereby restoring anti-tumor immunity.
This compound: A Potent IDO1 Inhibitor
This compound is a novel, oxetane-containing small molecule inhibitor of IDO1. Its chemical structure and properties have been optimized for high potency and selectivity.
Quantitative Biological Data
The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 7.1 nM | Recombinant Human IDO1 Enzymatic Assay | [1] |
| EC50 | 0.86 µM | HeLa Cellular Assay (Kynurenine Production) | [1] |
Note: IC50 represents the concentration of the inhibitor required to reduce the enzymatic activity of purified IDO1 by 50%. EC50 represents the effective concentration of the inhibitor required to achieve 50% of its maximal effect in a cell-based assay.
Signaling Pathways and Experimental Workflows
The Kynurenine Pathway and IDO1 Inhibition
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
The evaluation of this compound in preclinical animal models is crucial to determine its anti-tumor efficacy. The following diagram outlines a typical workflow for a syngeneic mouse model study.
Detailed Experimental Protocols
Recombinant Human IDO1 Enzymatic Assay
This assay is designed to determine the in vitro inhibitory activity of a compound against purified IDO1 enzyme.
Principle: The enzymatic activity of IDO1 is measured by the conversion of L-tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine. The concentration of kynurenine can be quantified spectrophotometrically.
Materials:
-
Recombinant human IDO1 enzyme
-
This compound or other test compounds
-
L-tryptophan
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare the assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add recombinant human IDO1 enzyme to the assay buffer.
-
Add varying concentrations of this compound (or other test compounds) to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding 400 µM L-tryptophan to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 30% (w/v) TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add a solution of 2% (w/v) p-DMAB in acetic acid.
-
Measure the absorbance at 480 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HeLa Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Principle: HeLa cells are stimulated with IFN-γ to induce the expression of IDO1. The cells are then treated with the test compound, and the amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IFN-γ
-
This compound or other test compounds
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
96-well cell culture plate
-
Spectrophotometer
Protocol:
-
Seed HeLa cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Stimulate the cells with an optimal concentration of IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing varying concentrations of this compound (or other test compounds). Include a vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Add 30% (w/v) TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add 2% (w/v) p-DMAB in acetic acid.
-
Measure the absorbance at 480 nm.
-
Calculate the percent inhibition of kynurenine production and determine the EC50 value.
Kynurenine and Tryptophan Quantification by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust method for the simultaneous quantification of tryptophan and kynurenine in biological samples such as cell culture supernatant or plasma.
Generalized Protocol:
-
Sample Preparation:
-
For cell culture supernatant, collect the media and centrifuge to remove any cells or debris.
-
For plasma, deproteinize the sample by adding an equal volume of a precipitating agent (e.g., 10% TCA or methanol), vortex, and centrifuge at high speed. Collect the supernatant.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
An isocratic mobile phase of 15 mM potassium phosphate (pH 6.4) with a small percentage of acetonitrile (B52724) (e.g., 2.7% v/v) is often used.
-
-
Detection:
-
Kynurenine can be detected by UV absorbance at approximately 360 nm.
-
Tryptophan exhibits natural fluorescence and can be detected with an excitation wavelength of ~285 nm and an emission wavelength of ~365 nm.
-
-
Quantification:
-
Generate standard curves for both kynurenine and tryptophan using known concentrations of pure standards.
-
Calculate the concentration of each analyte in the samples by comparing their peak areas to the standard curves.
-
The ratio of kynurenine to tryptophan is often used as a pharmacodynamic marker of IDO1 activity.
-
Conclusion
This compound is a potent inhibitor of the immunosuppressive enzyme IDO1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its mechanism of action and therapeutic potential. The suppression of the kynurenine pathway by this compound holds significant promise as a strategy to enhance anti-tumor immunity and improve patient outcomes in oncology. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy of this compound in various cancer types.
References
The Immunomodulatory Effects of IDO-IN-18: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated effects of IDO-IN-18, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), on various immune cell populations. This document details experimental protocols for assessing these effects and visualizes the key signaling pathways and experimental workflows. Given that specific quantitative data for this compound is emerging, data from other highly potent and selective IDO1 inhibitors, such as epacadostat (B560056) (INCB024360), are used as a proxy to illustrate expected outcomes.
Introduction to IDO1 and the Rationale for Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[1] In the tumor microenvironment (TME), the overexpression of IDO1 by tumor cells or infiltrating immune cells leads to a state of localized immunosuppression. This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites.[1][2] This metabolic reprogramming results in the suppression of effector T cells and Natural Killer (NK) cells, while promoting the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][3][4]
This compound, also known as Compound 14, is a highly potent and selective inhibitor of the IDO1 enzyme.[5] By blocking the enzymatic activity of IDO1, this compound is designed to reverse the immunosuppressive effects of tryptophan catabolism, thereby restoring and enhancing anti-tumor immunity.
Quantitative Effects of IDO1 Inhibition on Immune Cells
The following tables summarize the anticipated quantitative effects of potent and selective IDO1 inhibition on key immune cell populations. The data is collated from studies on various potent IDO1 inhibitors and serves as a benchmark for evaluating this compound.
Table 1: Effect of IDO1 Inhibition on T Cell Proliferation and Function
| Parameter | Immune Cell Type | Expected Effect of this compound | Reference Compound Data (e.g., Epacadostat) |
| Proliferation | CD4+ T Cells | Increased | IC50 of ~18 nM for restoring proliferation in a mixed lymphocyte reaction. |
| Proliferation | CD8+ T Cells | Increased | Significant increase in proliferation in co-culture with IDO1-expressing cells. |
| Cytokine Production (IFN-γ) | CD4+ and CD8+ T Cells | Increased | Dose-dependent increase in IFN-γ secretion upon stimulation. |
| Reversal of Treg Suppression | Effector T Cells | Increased Proliferation | Potent reversal of Treg-mediated suppression of effector T cell proliferation. |
Table 2: Effect of IDO1 Inhibition on NK Cells
| Parameter | Expected Effect of this compound | Reference Compound Data (e.g., Epacadostat) |
| Cytotoxicity | Increased | Reversal of IDO1-mediated suppression of NK cell killing of tumor targets. |
| Activating Receptor (NKG2D) Expression | Increased | Upregulation of NKG2D expression on NK cells in the TME.[6] |
| Cytokine Production (IFN-γ) | Increased | Enhanced IFN-γ production in response to target cell engagement. |
Table 3: Effect of IDO1 Inhibition on Suppressive Immune Cells
| Parameter | Immune Cell Type | Expected Effect of this compound | Reference Compound Data |
| Suppressive Function | Tregs | Decreased | Reduction in the ability of Tregs to suppress effector T cell proliferation.[1] |
| Frequency in TME | Tregs | Decreased | Reduction in the percentage of Foxp3+ Tregs within the tumor microenvironment.[1] |
| Suppressive Function | MDSCs | Decreased | Inhibition of MDSC-mediated suppression of T cell proliferation.[7] |
| Frequency in TME | MDSCs | Decreased | Reduction in the accumulation of MDSCs in the tumor.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on immune cells.
T Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of T cells in the presence of IDO1-mediated suppression.
Methodology:
-
Cell Culture: Co-culture human peripheral blood mononuclear cells (PBMCs) or isolated T cells with an IDO1-expressing cell line (e.g., IFN-γ-stimulated HeLa or SKOV-3 cells).
-
T Cell Labeling: Label T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Treatment: Add varying concentrations of this compound or a vehicle control to the co-cultures.
-
Stimulation: Stimulate T cell proliferation using anti-CD3 and anti-CD28 antibodies.
-
Incubation: Incubate the cells for 72-96 hours.
-
Analysis: Analyze T cell proliferation by flow cytometry. The dilution of the CFSE dye corresponds to cell division.
-
Data Interpretation: A dose-dependent increase in the percentage of divided T cells in the presence of this compound indicates a reversal of IDO1-mediated suppression.
Treg Suppression Assay
Objective: To assess the ability of this compound to reverse the suppressive function of regulatory T cells.
Methodology:
-
Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- or CD8+ effector T cells (Teff) from human PBMCs using magnetic-activated cell sorting (MACS).
-
Teff Labeling: Label the Teff cells with a proliferation tracking dye (e.g., CFSE).
-
Co-culture: Co-culture the labeled Teff cells with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Teff).
-
Treatment: Add this compound or a vehicle control to the co-cultures. To induce IDO1 activity in this system, IFN-γ can be added, or dendritic cells can be included in the co-culture.
-
Stimulation: Stimulate the co-cultures with anti-CD3/CD28 beads.
-
Incubation: Incubate for 3-5 days.
-
Analysis: Measure Teff proliferation by flow cytometry.
-
Data Interpretation: A rescue of Teff proliferation in the presence of Tregs and this compound demonstrates the inhibitor's ability to overcome Treg-mediated suppression.[8]
NK Cell Cytotoxicity Assay
Objective: To evaluate the effect of this compound on the cytotoxic activity of NK cells against tumor target cells.
Methodology:
-
Cell Lines: Use a tumor cell line that expresses IDO1 (or can be induced to express it with IFN-γ) as target cells. Use primary human NK cells or an NK cell line (e.g., NK-92) as effector cells.
-
Target Cell Labeling: Label the target cells with a viability dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Co-culture the effector and target cells at various effector-to-target (E:T) ratios.
-
Treatment: Add this compound or a vehicle control to the co-culture.
-
Incubation: Incubate for 4-6 hours.
-
Analysis: Measure the release of the label from the target cells, which indicates cell lysis. For non-radioactive assays, this can be measured using a fluorescence plate reader. Alternatively, target cell death can be assessed by flow cytometry using markers like 7-AAD or Annexin V.
-
Data Interpretation: An increase in target cell lysis in the presence of this compound indicates an enhancement of NK cell cytotoxicity.
In Vivo Mouse Tumor Model Studies
Objective: To assess the in vivo efficacy of this compound and its impact on the tumor immune microenvironment.
Methodology:
-
Animal Model: Use syngeneic mouse tumor models such as CT26 (colon carcinoma) or B16F10 (melanoma) implanted in immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Treatment: Once tumors are established, treat mice orally with this compound, a vehicle control, and potentially a combination with an immune checkpoint inhibitor (e.g., anti-PD-1).
-
Tumor Growth Monitoring: Measure tumor volume regularly.
-
Immune Cell Profiling: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions for flow cytometric analysis of various immune cell populations, including CD4+ T cells, CD8+ T cells, Tregs (CD4+Foxp3+), MDSCs (CD11b+Gr-1+), and NK cells (NK1.1+CD3-).
-
Cytokine Analysis: Analyze cytokine levels in the serum or tumor homogenates using ELISA or multiplex bead arrays.
-
Data Interpretation: A reduction in tumor growth and a favorable shift in the immune cell populations within the TME (e.g., increased CD8+/Treg ratio) would indicate the in vivo efficacy of this compound.
Visualizations: Signaling Pathways and Workflows
IDO1 Signaling Pathway and Inhibition by this compound
Caption: IDO1 pathway inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. A highly potent and selective inhibitor Roxyl-WL targeting IDO1 promotes immune response against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. sitc.sitcancer.org [sitc.sitcancer.org]
- 5. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO1 impairs NK cell cytotoxicity by decreasing NKG2D/NKG2DLs via promoting miR-18a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor-expressed IDO recruits and activates MDSCs in a Treg-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO activates regulatory T cells and blocks their conversion into TH17-like T cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on IDO-IN-18: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical information on the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO-IN-18. It is intended for research and informational purposes only. Specific quantitative in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively available in the public domain. Therefore, this guide also includes representative data from other well-characterized IDO1 inhibitors to provide a comprehensive overview of the preclinical assessment of this class of compounds.
Introduction to this compound and IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic alteration suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This creates an immune-tolerant environment that allows tumor cells to evade immune surveillance.
This compound, also known as Compound 14, is a potent and selective small molecule inhibitor of the IDO1 enzyme. By blocking the enzymatic activity of IDO1, this compound aims to restore anti-tumor immunity by reversing the immunosuppressive effects of tryptophan catabolism, thereby making it a promising candidate for cancer immunotherapy.
In Vitro Potency and Selectivity of this compound
This compound has demonstrated potent inhibition of the IDO1 enzyme in biochemical and cell-based assays.
| Parameter | Value (this compound) | Assay Type | Description |
| IC50 | 7.1 nM | Enzymatic Assay | Concentration required to inhibit the activity of purified IDO1 enzyme by 50%. |
| EC50 | 860 nM | Cellular Assay | Concentration required to achieve 50% of the maximal effect in a cell-based assay (inhibition of kynurenine production). |
Data for this compound is limited. For context, other potent IDO1 inhibitors have been developed. For example, Epacadostat (INCB024360) exhibits an IC50 of approximately 10 nM in a cell-based assay and demonstrates high selectivity over other tryptophan-catabolizing enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO)[1].
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the IDO1 enzyme, which is a central node in a complex signaling network that governs immune tolerance.
The IDO1 Pathway and its Inhibition
The following diagram illustrates the canonical IDO1 signaling pathway and the mechanism of action for an IDO1 inhibitor like this compound.
Caption: IDO1 pathway inhibition by this compound.
Downstream Signaling of IDO1 Activity
The depletion of tryptophan and accumulation of kynurenine by IDO1 activity trigger several downstream signaling pathways that mediate its immunosuppressive effects:
-
General Control Nonderepressible 2 (GCN2) Kinase Pathway: Tryptophan starvation leads to the activation of GCN2 kinase, which in turn phosphorylates eukaryotic initiation factor 2 alpha (eIF2α). This results in the inhibition of protein synthesis and cell cycle arrest in effector T cells.
-
Mammalian Target of Rapamycin (mTOR) Pathway: Tryptophan is essential for the activation of the mTOR signaling pathway, which is crucial for T cell proliferation and effector function. IDO1-mediated tryptophan depletion leads to mTOR inhibition.
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Kynurenine and other tryptophan metabolites are endogenous ligands for the aryl hydrocarbon receptor (AhR). Activation of AhR in immune cells promotes the differentiation of Tregs and suppresses anti-tumor immunity.
Preclinical In Vivo Efficacy (Representative Data)
While specific in vivo efficacy data for this compound is not publicly available, studies with other potent IDO1 inhibitors in syngeneic mouse tumor models demonstrate the potential anti-tumor activity of this class of drugs.
| Compound | Tumor Model | Dosing | Outcome |
| INCB024360 (Epacadostat) | CT26 Colon Carcinoma | 30 mg/kg, oral, BID | Significant tumor growth inhibition. |
| INCB024360 (Epacadostat) | PAN02 Pancreatic Carcinoma | 100 mg/kg, oral, BID | Significant tumor growth inhibition. |
| NLG919 | CT26 Colon Carcinoma | In combination with Oxaliplatin | Potent inhibition of tumor progression. |
These data are representative of the expected outcomes for a potent IDO1 inhibitor and are not specific to this compound.
Pharmacokinetics (Representative Data)
The pharmacokinetic (PK) profile of an IDO1 inhibitor is crucial for determining its dosing regimen and ensuring adequate target engagement in vivo. Although PK data for this compound is not available, the following table presents representative data for another orally bioavailable IDO1/TDO dual inhibitor, SHR9146, in mice[2].
| Parameter | Value (SHR9146 in mice) | Description |
| Tmax (Oral) | 0.79 ± 0.36 h | Time to reach maximum plasma concentration. |
| t1/2 (Oral) | 1.586 ± 0.853 h | Elimination half-life. |
| CL (IV) | 12 mL/min/kg | Clearance. |
| Vd (IV) | 0.666 L/kg | Volume of distribution. |
| Oral Bioavailability | 54.2% ± 12.6% | Fraction of the oral dose that reaches systemic circulation. |
This data is for a different compound and serves as an example of pharmacokinetic parameters determined in preclinical studies.
Toxicology (General Considerations)
Preclinical toxicology studies are essential to assess the safety profile of a new drug candidate. For an IDO1 inhibitor like this compound, a standard battery of IND-enabling toxicology studies would be conducted in two species (one rodent, one non-rodent) under Good Laboratory Practice (GLP) conditions. These studies typically include:
-
Single-dose and repeat-dose toxicity studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Safety pharmacology studies: To evaluate the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity studies: To assess the potential to induce genetic mutations or chromosomal damage.
-
Reproductive toxicology studies (as needed).
While specific toxicology findings for this compound are not public, other IDO1 inhibitors have generally been reported to be well-tolerated in preclinical studies[3].
Experimental Protocols
Detailed experimental protocols are critical for the evaluation of IDO1 inhibitors. The following sections provide methodologies for key experiments.
In Vivo Syngeneic Tumor Model Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a syngeneic mouse model.
Caption: Experimental workflow for a syngeneic tumor model study.
Materials:
-
Cell Lines: CT26 (colon carcinoma), MC38 (colon adenocarcinoma), B16F10 (melanoma).
-
Animals: Immunocompetent syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for MC38 and B16F10).
-
Test Article: this compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Equipment: Calipers, animal balances, oral gavage needles.
Procedure:
-
Tumor cells are cultured and harvested.
-
A specific number of cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a predetermined size.
-
Mice are randomized into treatment and vehicle control groups.
-
This compound or vehicle is administered according to the planned schedule.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors, spleens, and lymph nodes can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry) and pharmacodynamic markers (e.g., kynurenine/tryptophan ratio).
IDO1 Cellular Activity Assay
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context.
Caption: Workflow for an IDO1 cellular activity assay.
Materials:
-
Cell Line: HeLa or SKOV-3 cells.
-
Reagents: Recombinant human IFN-γ, this compound, cell culture medium, reagents for kynurenine detection.
-
Equipment: 96-well plates, incubator, plate reader or HPLC system.
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
IDO1 expression is induced by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
The medium is replaced with fresh medium containing serial dilutions of this compound.
-
After a 24-48 hour incubation, the supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured. A common method involves a colorimetric assay where kynurenine is converted to a colored product that can be quantified by absorbance at 480 nm.
-
The EC50 value is calculated by plotting the percentage of inhibition of kynurenine production against the concentration of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that can confirm the direct binding of this compound to the IDO1 protein in intact cells.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Principle: The binding of a ligand (this compound) to its target protein (IDO1) generally increases the thermal stability of the protein.
Procedure:
-
Cells expressing IDO1 are treated with this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
After heating, the cells are lysed, and the aggregated proteins are separated from the soluble proteins by centrifugation.
-
The amount of soluble IDO1 protein remaining in the supernatant at each temperature is quantified, typically by Western blotting or an ELISA-based method.
-
A melting curve is generated by plotting the amount of soluble IDO1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound is a potent inhibitor of the immunosuppressive enzyme IDO1. While comprehensive preclinical data for this specific compound is not yet widely available in the public domain, the information presented in this guide on its in vitro potency, along with representative data for other well-characterized IDO1 inhibitors, provides a strong rationale for its further investigation as a cancer immunotherapy agent. The detailed experimental protocols and an understanding of the underlying signaling pathways offer a solid foundation for researchers and drug development professionals to design and execute preclinical studies to fully elucidate the therapeutic potential of this compound.
References
- 1. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
IDO-IN-18 Target Engagement in the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of IDO1 in Tumor Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical intracellular enzyme that plays a pivotal role in mediating immune suppression within the tumor microenvironment (TME).[1][2] As the rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway, its upregulation by tumor cells and antigen-presenting cells leads to two key immunosuppressive outcomes: the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites.[1][3][4]
Tryptophan is essential for the activation and proliferation of effector T cells. Its depletion induces a state of anergy and apoptosis in these crucial anti-tumor immune cells.[1] Concurrently, the accumulation of kynurenine metabolites actively suppresses the immune response by promoting the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the activity of natural killer (NK) cells.[1][5] This metabolic reprogramming of the TME allows tumor cells to evade immune surveillance and destruction.[1] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in oncology, aiming to reverse this immunosuppressive state and restore potent anti-tumor immunity.[2]
IDO-IN-18: A Potent IDO1 Inhibitor
This compound, also referred to as Compound 14 in scientific literature, is a novel and potent inhibitor of the IDO1 enzyme. While extensive in vivo data for this compound is not yet publicly available, in vitro studies have demonstrated its significant inhibitory activity.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's in vitro activity. This data is essential for researchers designing experiments to investigate its mechanism of action and therapeutic potential.
| Parameter | Value | Assay Type | Description | Reference |
| IC50 | 7.1 nM | Enzymatic Assay | The half-maximal inhibitory concentration, representing the concentration of this compound required to reduce the activity of purified IDO1 enzyme by 50%. | BenchChem |
| EC50 | 860 nM | Cellular Assay | The half-maximal effective concentration, representing the concentration of this compound required to achieve 50% of its maximal effect in a cell-based assay, likely the inhibition of kynurenine production. | BenchChem |
Note: The significant difference between the enzymatic IC50 and the cellular EC50 may be attributed to factors such as cell permeability, off-target effects, or the complexity of the cellular environment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings related to this compound. Below are protocols for key experiments to assess its target engagement and inhibitory activity.
IDO1 Enzymatic Assay (Kynurenine Measurement by HPLC)
This assay quantifies the direct inhibitory effect of this compound on the activity of purified recombinant IDO1 enzyme by measuring the production of kynurenine.
Principle: IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The amount of kynurenine produced is quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human IDO1 enzyme
-
This compound (Compound 14)
-
L-Tryptophan
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Ascorbic acid (20 mM)
-
Methylene (B1212753) blue (10 µM)
-
Catalase (100 µg/mL)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
HPLC system with a C18 column and UV detector (detection at 360 nm)
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution may be required)
Procedure:
-
Reaction Mixture Preparation: Prepare the IDO1 reaction buffer containing potassium phosphate, ascorbic acid, methylene blue, and catalase.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution to test a range of concentrations.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the IDO1 reaction buffer.
-
Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Add the recombinant IDO1 enzyme to all wells except the no-enzyme control.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 200 µM.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 30% TCA.
-
Sample Preparation: Centrifuge the samples to pellet precipitated proteins. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Kynurenine is detected by its absorbance at 360 nm.
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Quantify the kynurenine produced in each sample and calculate the percent inhibition for each concentration of this compound. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Principle: Cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Materials:
-
Cancer cell line expressing IDO1 (e.g., HeLa or IFN-γ stimulated cells)
-
This compound (Compound 14)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against IDO1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Culture the IDO1-expressing cells to approximately 80-90% confluency. Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Aliquot the treated cell suspension into PCR tubes for each temperature point. Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification of Soluble IDO1:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample and normalize.
-
Perform Western blotting using an anti-IDO1 antibody to detect the amount of soluble IDO1 in each sample.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity as a function of temperature for both the vehicle- and this compound-treated samples to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates target engagement.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound and its target.
Caption: IDO1 pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound target engagement.
Caption: Mechanism of this compound in restoring anti-tumor immunity.
Conclusion
This compound is a potent inhibitor of the immunosuppressive enzyme IDO1, with demonstrated in vitro activity in the nanomolar range. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate its mechanism of action, validate its target engagement, and explore its therapeutic potential. While in vivo efficacy and pharmacodynamic data for this compound are not yet widely available in the public domain, the provided protocols for syngeneic tumor models outline a clear path for such investigations. The continued study of this compound and other IDO1 inhibitors holds significant promise for the advancement of cancer immunotherapy.
References
- 1. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO in the Tumor Microenvironment: Inflammation, Counter-regulation and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Unraveling the Selectivity Profile of IDO-IN-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of IDO-IN-18, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document details the available quantitative data, outlines key experimental methodologies for assessing its activity, and presents visual representations of relevant biological pathways and experimental workflows to support further research and development.
Introduction to this compound and its Therapeutic Rationale
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[1] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumor cells to evade immune surveillance.[1]
This compound is a novel and potent oxetane-containing inhibitor of IDO1. Its therapeutic potential lies in its ability to reverse the immunosuppressive effects of IDO1, thereby restoring and enhancing anti-tumor immunity. A critical aspect of its preclinical characterization is its selectivity profile, which defines its inhibitory activity against the intended target, IDO1, versus other related enzymes such as Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2). High selectivity is a desirable attribute for a drug candidate as it minimizes the potential for off-target effects and associated toxicities.
Quantitative Selectivity Profile
The inhibitory potency of this compound has been primarily characterized against IDO1. While direct public data on its activity against TDO and IDO2 is limited, the selectivity can be inferred from related compounds within the same chemical series.
| Target Enzyme | Inhibitor | IC50/Ki Value | Assay Type | Reference |
| IDO1 | This compound | IC50: 0.15 nM | Enzymatic | [2] |
| IDO1 | This compound | EC50: 0.86 µM | Cellular | [1] |
| TDO | Related Oxetane-Containing Analog | >10,000 nM | Enzymatic | [2] |
| IDO2 | This compound | Not Reported | - | [2] |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 is the half-maximal effective concentration in a cellular context. A lower value indicates higher potency.
The data clearly demonstrates that this compound is a highly potent inhibitor of IDO1, with sub-nanomolar activity in enzymatic assays.[2] The significant difference in potency against IDO1 compared to the TDO activity of a closely related analog strongly suggests a high degree of selectivity for IDO1 over TDO.[2] Data regarding the inhibitory activity of this compound against IDO2 is not currently available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. The following are representative protocols for key experiments used to determine the selectivity profile of IDO1 inhibitors.
IDO1 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the activity of purified recombinant IDO1 enzyme.
Principle: The enzymatic activity of IDO1 is measured by the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine is determined spectrophotometrically after reaction with Ehrlich's reagent.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors: Methylene blue, Ascorbic acid, Catalase
-
This compound (test compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the IDO1 enzyme, assay buffer, and cofactors.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the L-tryptophan substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA. This also serves to precipitate the enzyme.
-
Incubate at 50°C for 30 minutes to ensure the complete conversion of N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent to each well and incubate for 10 minutes at room temperature to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Cellular IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of potency.
Principle: Cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ) are used. The activity of IDO1 is determined by measuring the amount of kynurenine secreted into the cell culture medium.
Materials:
-
Human cancer cell line (e.g., HeLa or SKOV-3)
-
Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS)
-
Recombinant human IFN-γ
-
This compound (test compound) dissolved in DMSO
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the IFN-γ-containing medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Follow steps 7-12 from the enzymatic assay protocol to measure the kynurenine concentration.
-
Calculate the percent inhibition and determine the EC50 value.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows associated with the evaluation of this compound.
Conclusion
This compound is a highly potent and, based on data from closely related analogs, likely a highly selective inhibitor of IDO1. Its sub-nanomolar potency against IDO1 positions it as a valuable tool for investigating the biological roles of this enzyme and as a promising candidate for further development in the field of cancer immunotherapy. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to conduct further studies to fully elucidate its mechanism of action and therapeutic potential. Future work should focus on obtaining direct quantitative data for the inhibitory activity of this compound against TDO and IDO2, as well as broader off-target screening, to complete its comprehensive selectivity profile.
References
IDO-IN-18: A Technical Guide for Investigating Immune Evasion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IDO-IN-18, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), for its application as a research tool in the study of tumor immune evasion. This document outlines the critical role of the IDO1 pathway in suppressing anti-tumor immunity, summarizes the quantitative data for this compound, presents detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.
The IDO1 Pathway: A Key Mediator of Immune Escape
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical checkpoint in the immune system. It catalyzes the first and rate-limiting step of L-tryptophan catabolism, converting it into N-formylkynurenine, which is subsequently converted to kynurenine (B1673888).[1] In the tumor microenvironment, the upregulation of IDO1 by cancer or immune cells orchestrates a potent immunosuppressive landscape through two primary mechanisms. Firstly, the depletion of the essential amino acid tryptophan starves proliferative effector T cells, leading to their functional inactivation (anergy) and programmed cell death (apoptosis).[2] Secondly, the accumulation of kynurenine and its downstream metabolites actively suppresses the function of effector T cells and Natural Killer (NK) cells, while promoting the expansion and activity of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3] This metabolic rewiring allows tumors to evade immune destruction, making IDO1 a compelling target for cancer immunotherapy.[4]
This compound: A Potent Chemical Probe for IDO1 Research
This compound, also known as Compound 14, is a novel and potent small molecule inhibitor of the IDO1 enzyme. Its chemical formula is C23H18F4N2O3, and it has a molecular weight of 446.39 g/mol . As a research tool, this compound enables the precise interrogation of the IDO1 pathway's role in various immunological processes. While comprehensive public data on the selectivity of this compound against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) is limited, a structurally similar compound from the same chemical series has demonstrated significant selectivity for IDO1 over TDO, suggesting a favorable selectivity profile for this compound.[5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The table below presents the available data. Researchers should note the variability in reported enzymatic IC50 values, which may arise from differences in experimental conditions.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.0071 µM | Enzymatic Assay | [6] |
| IC50 | 0.15 nM | Enzymatic Assay | [5] |
| EC50 | 0.86 µM | Cellular Assay | [6] |
Note: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits the activity of purified IDO1 enzyme by 50%. The half-maximal effective concentration (EC50) is the concentration that elicits 50% of the maximal inhibition of kynurenine production in a cell-based assay.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound. These are representative protocols based on established methods for IDO1 inhibitor characterization and may require optimization for specific experimental contexts.
Protocol 1: IDO1 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on purified recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
This compound
-
Assay Buffer (50 mM potassium phosphate, pH 6.5)
-
Cofactor Solution (Methylene blue and Ascorbic acid in Assay Buffer)
-
Catalase
-
30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, combine the Assay Buffer, Catalase, Cofactor Solution, this compound solution (or vehicle control), and recombinant IDO1 enzyme.
-
Pre-incubation: Mix gently and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding L-Tryptophan.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Hydrolysis: Incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add Ehrlich's Reagent.
-
Measurement: After 10 minutes of color development at room temperature, measure the absorbance at 480 nm.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting model.[7]
Protocol 2: Cell-Based IDO1 Kynurenine Production Assay
This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular environment using a cell line that expresses IDO1 upon stimulation, such as HeLa or SKOV-3 cells.[2]
Materials:
-
HeLa or SKOV-3 cells
-
Complete cell culture medium
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
TCA
-
Ehrlich's Reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
IDO1 Induction: Stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a fixed concentration of L-Tryptophan.
-
Incubation: Incubate for an additional 24-48 hours.
-
Sample Collection: Harvest the cell culture supernatant.
-
Kynurenine Quantification:
-
Add TCA to the supernatant, incubate at 50°C for 30 minutes, and then centrifuge.
-
Transfer the resulting supernatant to a new plate and add Ehrlich's Reagent.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Use a kynurenine standard curve to determine the kynurenine concentration in each sample. Calculate the percentage of inhibition and determine the EC50 value.
Protocol 3: T-cell Co-culture Proliferation Assay
This functional assay assesses the ability of this compound to rescue T-cell proliferation from IDO1-mediated suppression.
Materials:
-
IDO1-expressing cancer cells (prepared as in Protocol 2)
-
Human T-cells (e.g., from PBMCs or a cell line like Jurkat)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies)
-
This compound
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay kit
-
Flow cytometer or microplate reader
Procedure:
-
T-cell Labeling: Label T-cells with a proliferation dye such as CFSE.
-
Co-culture Setup: Add the labeled T-cells to the IDO1-expressing cancer cells with the T-cell activation stimulus and serial dilutions of this compound.
-
Incubation: Co-culture for 72-96 hours.
-
Proliferation Assessment: Analyze T-cell proliferation by measuring the dilution of CFSE via flow cytometry or by using a standard proliferation assay kit.
-
Data Analysis: Quantify T-cell proliferation at different inhibitor concentrations to determine the restorative effect of this compound.
Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows
The following diagrams provide a visual representation of the IDO1 signaling pathway and the general workflows for the experimental protocols described above.
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for an IDO1 enzymatic inhibition assay.
Caption: A generalized workflow for a cell-based IDO1 activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. courses.edx.org [courses.edx.org]
Foundational Research on IDO1 Inhibition by IDO-IN-18: A Technical Guide
Indoleamine 2,3-dioxygenase 1 (IDO1) has been identified as a critical immune checkpoint protein and a high-priority target for cancer immunotherapy.[1] As a heme-containing enzyme, IDO1 catalyzes the initial and rate-limiting step in the metabolism of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine (B1673888).[1][2][3] This enzymatic activity, when upregulated within the tumor microenvironment (TME), fosters an immunosuppressive state. The depletion of tryptophan can lead to the cell cycle arrest and anergy of effector T cells through the GCN2 stress-kinase pathway, while the accumulation of kynurenine and its metabolites promotes the generation of regulatory T-cells (Tregs) and suppresses the function of T-cells and natural killer (NK) cells.[1][2][4] Consequently, inhibiting IDO1 is a promising therapeutic strategy to reverse this immune evasion mechanism.[5]
IDO-IN-18, also referred to as Compound 14 in primary literature, is a potent and selective small-molecule inhibitor of IDO1 developed for research into cancer diseases.[1][6][7][8] This guide provides a comprehensive overview of the foundational data, experimental protocols, and signaling pathways relevant to the study of this compound.
IDO1 Signaling and Mechanism of Immune Suppression
IDO1 expression is not widespread in normal tissues but can be induced by various pro-inflammatory stimuli, most potently by interferon-gamma (IFN-γ) through the JAK/STAT signaling pathway.[9][10] In the TME, IDO1 is expressed by cancer cells, stromal cells, and immune cells like dendritic cells and macrophages.[9][11] The resulting catabolism of tryptophan has two major immunosuppressive consequences: local tryptophan depletion and the accumulation of kynurenine metabolites.[12] Kynurenine acts as an endogenous ligand for the aryl hydrocarbon receptor (AhR), which mediates many of the downstream immunosuppressive effects.[9] This cascade ultimately hinders the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[2]
Quantitative Data Summary for this compound
The inhibitory potency of this compound has been evaluated in both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) reflects the potency against the purified enzyme, while the half-maximal effective concentration (EC50) indicates its activity in a cellular context.
| Parameter | Value | Assay Type | Reference |
| IDO1 IC50 | 0.0071 µM (7.1 nM) | Enzymatic Assay | [7] |
| IDO1 IC50 | 0.15 nM | Enzymatic Assay | [6] |
| HeLa Cell EC50 | 0.86 µM (860 nM) | Cellular Assay | [7] |
| HeLa Cell IC50 | Micromolar range | Cellular Assay | [1] |
| Note: Discrepancies in IC50 values may arise from variations in assay conditions or reflect different compounds within the same chemical series being reported. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of foundational findings. The following sections describe generalized protocols for the in vitro evaluation of this compound.
Recombinant Human IDO1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the activity of purified recombinant IDO1 enzyme.
Objective: To determine the in vitro IC50 value of this compound against purified human IDO1.
Principle: The enzymatic activity of IDO1 is measured by the conversion of L-tryptophan to N-formylkynurenine. This product is then chemically hydrolyzed to kynurenine, which can be quantified spectrophotometrically following a colorimetric reaction.[1][13]
Generalized Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 6.5) containing cofactors and reagents: L-tryptophan (substrate), ascorbic acid (reductant), methylene (B1212753) blue (electron carrier), and catalase (to remove H₂O₂).[13][14]
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Incubation: In a 96-well plate, add recombinant human IDO1 enzyme to wells containing varying concentrations of this compound.
-
Initiation: Initiate the enzymatic reaction by adding the L-tryptophan substrate solution.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[13]
-
Termination and Hydrolysis: Stop the reaction by adding trichloroacetic acid (TCA). Incubate the plate at 50-60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[1][13]
-
Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add a colorimetric detection reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a colored product.[13]
-
Quantification: Measure the absorbance at 480 nm using a microplate reader. Calculate the percent inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell-Based IDO1 Functional Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing data that better reflects its potential biological effect.
Objective: To determine the EC50 value of this compound for the inhibition of IDO1 in human cancer cells.
Principle: Human cancer cell lines, such as HeLa or SKOV-3, are stimulated with IFN-γ to induce endogenous expression of IDO1.[3][13] These cells then actively convert tryptophan in the culture medium to kynurenine, which is secreted. The concentration of kynurenine in the supernatant is measured to determine IDO1 activity, and the inhibitory effect of the test compound is quantified.[3]
Generalized Protocol:
-
Cell Seeding: Seed HeLa or another suitable cell line into a 96-well culture plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[13]
-
IDO1 Induction: Add human IFN-γ (e.g., 10-100 ng/mL) to the cell culture medium to induce the expression of the IDO1 enzyme.[3][13]
-
Compound Addition: Simultaneously with IFN-γ or shortly after, add serial dilutions of this compound to the wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for IDO1 expression and enzymatic activity.[3]
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
Hydrolysis & Detection: Process the supernatant as described in the enzymatic assay (Steps 6-8): add TCA, heat to hydrolyze, centrifuge, and add colorimetric reagent to the clarified supernatant.[13]
-
Quantification: Measure the absorbance at 480 nm. Determine the kynurenine concentration using a standard curve and calculate the EC50 value for this compound. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be run to exclude cytotoxicity as a cause for reduced kynurenine production.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. fortislife.com [fortislife.com]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 10. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 12. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of IDO-IN-18: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor for Cancer Immunotherapy
This technical guide provides a comprehensive overview of IDO-IN-18 (also known as Compound 14), a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint enzyme that plays a pivotal role in tumor immune evasion. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data, experimental protocols, and the underlying mechanism of action of this compound.
Introduction: The Rationale for Targeting IDO1 in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1] In the tumor microenvironment, the overexpression of IDO1 by tumor cells or infiltrating immune cells leads to a depletion of tryptophan and an accumulation of immunosuppressive kynurenine metabolites.[2] This metabolic alteration suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2] The net effect is the creation of an immune-tolerant environment that allows cancer cells to evade immune surveillance.[1] Therefore, the inhibition of IDO1 represents a promising therapeutic strategy to restore anti-tumor immunity and enhance the efficacy of other cancer immunotherapies.[1]
This compound: A Potent and Selective IDO1 Inhibitor
This compound is a novel small molecule inhibitor of the IDO1 enzyme. While extensive peer-reviewed literature on this compound is not yet widely available, data from suppliers and patent literature indicate its high potency.
Quantitative Data
The inhibitory activity of this compound has been characterized using both enzymatic and cellular assays. The available data demonstrates its potent inhibition of IDO1.
| Parameter | Value | Assay Type |
| IC50 | 0.15 nM | Enzymatic Assay |
| EC50 | 0.86 µM | Cellular Assay |
| Selectivity (IDO2) | Not Reported | - |
| Selectivity (TDO) | Not Reported | - |
Note: The IC50 (half-maximal inhibitory concentration) in the enzymatic assay indicates the concentration of this compound required to inhibit the activity of the purified IDO1 enzyme by 50%. The EC50 (half-maximal effective concentration) in the cellular assay represents the concentration required to achieve 50% of the maximum inhibitory effect on kynurenine production in a cellular context. Data on the selectivity of this compound against the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO) are not currently available in the public domain. However, a related compound from the same chemical series has been reported to exhibit high selectivity for IDO1 over TDO, with an IDO1 IC50 of 0.3 nM and a TDO IC50 of over 10,000 nM, suggesting a favorable selectivity profile for this chemical scaffold.[3]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of IDO1. This inhibition blocks the conversion of tryptophan to kynurenine, thereby reversing the immunosuppressive effects within the tumor microenvironment.
IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While specific protocols for the characterization of this compound are not publicly available, this section provides detailed methodologies for key experiments based on standard practices for evaluating IDO1 inhibitors.
IDO1 Enzymatic Inhibition Assay
This assay is designed to determine the direct inhibitory effect of a compound on the activity of purified recombinant IDO1 enzyme.
Principle: The enzymatic activity of IDO1 is measured by quantifying the production of kynurenine from the substrate L-tryptophan. The concentration of kynurenine can be determined spectrophotometrically after a chemical reaction that produces a colored product.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 6.5.
-
Recombinant human IDO1 enzyme.
-
L-tryptophan (substrate).
-
Cofactor solution: Methylene blue and ascorbic acid in assay buffer.
-
This compound stock solution (in DMSO).
-
Stop reagent: Trichloroacetic acid (TCA).
-
Detection reagent: p-dimethylaminobenzaldehyde (DMAB) in acetic acid.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the IDO1 enzyme, cofactor solution, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add the DMAB reagent.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for the IDO1 enzymatic inhibition assay.
Cellular IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or IFN-γ stimulated cancer cells). The cells are then treated with the inhibitor, and the amount of kynurenine produced and secreted into the cell culture medium is quantified.
Protocol:
-
Cell Culture and IDO1 Induction:
-
Plate cells (e.g., HeLa cells) in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the IFN-γ containing medium and add the medium containing the diluted inhibitor or vehicle control.
-
Incubate for a specified time (e.g., 24-48 hours).
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Perform the same colorimetric detection method as described in the enzymatic assay (TCA addition, heating, and DMAB reaction) to measure the kynurenine concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for the cellular IDO1 activity assay.
In Vivo Therapeutic Potential
While specific in vivo efficacy data for this compound is not publicly available, preclinical studies with other potent IDO1 inhibitors have demonstrated significant anti-tumor activity, often in combination with other immunotherapies like checkpoint inhibitors. A typical in vivo study to evaluate the efficacy of this compound would involve a syngeneic mouse tumor model.
Experimental Design Outline:
-
Animal Model: Utilize immunocompetent mice (e.g., C57BL/6 or BALB/c) and a syngeneic tumor cell line that expresses IDO1 upon IFN-γ stimulation (e.g., B16-F10 melanoma or CT26 colon carcinoma).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Checkpoint inhibitor (e.g., anti-PD-1) alone
-
This compound in combination with a checkpoint inhibitor
-
-
Dosing and Monitoring: Administer the treatments according to a predetermined schedule. Monitor tumor growth by measuring tumor volume regularly. Monitor animal body weight and overall health.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors and blood plasma to measure:
-
Kynurenine and tryptophan levels to confirm target engagement.
-
Infiltration of immune cells (e.g., CD8+ T cells, Tregs) into the tumor microenvironment by flow cytometry or immunohistochemistry.
-
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and changes in the tumor immune infiltrate.
Generalized workflow for an in vivo efficacy study of this compound.
Conclusion and Future Directions
This compound is a highly potent inhibitor of the IDO1 enzyme, a key target in cancer immunotherapy. The available data indicates its potential as a therapeutic agent to reverse immune suppression within the tumor microenvironment. Further preclinical development, including comprehensive selectivity profiling, in vivo efficacy studies in various tumor models, and detailed pharmacokinetic and pharmacodynamic characterization, is warranted to fully elucidate its therapeutic potential. The combination of this compound with other immunotherapies, such as checkpoint inhibitors, holds particular promise for enhancing anti-tumor immune responses and improving clinical outcomes for cancer patients.
References
The Impact of Indoleamine 2,3-Dioxygenase (IDO) Inhibition on T-Cell Function and Proliferation: A Technical Overview
Disclaimer: The specific compound "IDO-IN-18" is not referenced in the available scientific literature. This document provides a comprehensive overview of the impact of Indoleamine 2,3-dioxygenase (IDO) inhibitors on T-cell function and proliferation, drawing upon data from well-characterized inhibitors such as Epacadostat (B560056), Navoximod (B609430), and Indoximod. The principles and findings described herein are representative of the broader class of IDO inhibitors and their expected biological effects.
Introduction
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1][2][3] IDO is expressed by a variety of cells, including immune cells like dendritic cells and macrophages, as well as tumor cells.[4][5] Its expression is often induced by pro-inflammatory signals, most notably interferon-gamma (IFN-γ).[6] By depleting tryptophan from the local microenvironment and producing immunomodulatory metabolites known as kynurenines, IDO potently suppresses T-cell function and proliferation, thereby contributing to immune tolerance and tumor immune escape.[1][3][7][8][9][10][11]
IDO inhibitors are a class of therapeutic agents designed to block the enzymatic activity of IDO, thereby restoring anti-tumor immunity. This technical guide will delve into the mechanisms by which IDO modulates T-cell function and how its inhibition can reverse these immunosuppressive effects.
Mechanism of IDO-Mediated T-Cell Suppression
IDO exerts its immunosuppressive effects on T-cells through two primary mechanisms:
-
Tryptophan Depletion: T-cells are highly sensitive to tryptophan levels.[12] Tryptophan depletion by IDO leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase stress response pathway in T-cells.[1][11] This results in the inhibition of protein synthesis and cell cycle arrest in the mid-G1 phase, ultimately halting T-cell proliferation.[2] Furthermore, tryptophan starvation can lead to the deactivation of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for T-cell growth and proliferation.[3]
-
Kynurenine Production: The catabolism of tryptophan by IDO generates several metabolites, with kynurenine being the main product.[13] Kynurenine and its downstream metabolites can act as signaling molecules. Kynurenine is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor expressed in various immune cells.[1][8] Activation of AhR in T-cells can lead to the differentiation of naïve CD4+ T-cells into regulatory T-cells (Tregs) and can suppress the function of effector T-cells.[1][8][11]
These mechanisms collectively lead to a reduction in effector T-cell proliferation and cytotoxicity, and an increase in the number and suppressive function of Tregs, creating an immunosuppressive microenvironment.[10][11]
Impact of IDO Inhibition on T-Cell Function
IDO inhibitors are designed to block the catalytic activity of the IDO enzyme, thereby preventing the depletion of tryptophan and the production of kynurenines. The restoration of tryptophan levels and the reduction of kynurenine signaling have profound effects on T-cell function:
-
Enhanced T-Cell Proliferation: By preventing tryptophan starvation, IDO inhibitors allow T-cells to overcome the GCN2-mediated cell cycle arrest and reactivate the mTOR pathway, leading to robust proliferation.[14]
-
Restored Effector Function: The absence of suppressive kynurenine metabolites allows for the full activation and effector function of cytotoxic T-lymphocytes (CTLs) and helper T-cells.
-
Modulation of T-Cell Differentiation: Inhibition of the kynurenine-AhR axis can shift the balance of T-cell differentiation away from immunosuppressive Tregs and towards pro-inflammatory T-helper subsets, such as Th1 and Th17 cells.[6][15][16]
-
Increased Cytokine Production: Activated T-cells, in the absence of IDO-mediated suppression, exhibit increased production of pro-inflammatory cytokines like IFN-γ and IL-2, which are crucial for an effective anti-tumor immune response.
Quantitative Data on the Effects of IDO Inhibitors
The following tables summarize quantitative data on the potency and effects of several well-characterized IDO1 inhibitors on T-cell function.
Table 1: In Vitro Potency of Selected IDO1 Inhibitors
| Inhibitor | Assay System | IC50/EC50 | Reference |
| Epacadostat | HeLa cells | IC50 = 7.4 nM | [17] |
| Epacadostat | IFN-γ induced whole blood | IC50 = 125 nM | [17] |
| Epacadostat | P1.HTR cells expressing mouse IDO1 | IC50 = 54.46 nM | [18] |
| Epacadostat | SKOV-3 cells | pIC50 = 7.76 (IC50 ≈ 17.6 nM) | [19] |
| Navoximod | Cellular activity assays | EC50 = 70 nM | [8] |
| Navoximod | Human T-cell proliferation MLR assays | EC50 = 90 nM | [8] |
| BMS-986205 | HeLa cells | IC50 = 1.7 nM | [14] |
Table 2: Effects of IDO Inhibitors on T-Cell Proliferation and Function
| Inhibitor | Experimental System | Effect | Reference |
| Epacadostat | Co-culture of human DCs and tumor antigen-specific CTLs | Enhanced lytic ability of CTLs | [20] |
| Epacadostat | Co-culture with IFN-γ + LPS matured human DCs | Decreased Treg proliferation | [20] |
| Indoximod | Co-culture with IDO-expressing dendritic cells | Reverses suppression of T-cell proliferation | [21] |
| 1-methyl-tryptophan (1-MT) | Co-culture of synovial fibroblasts and Th cells | Completely abrogated the suppressive effect on T-cell proliferation | [22] |
| L-kynurenine | Allogeneic DC-stimulated T-cells | Inhibited T-cell proliferation (I50: 157 μM) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the impact of IDO inhibitors on T-cell function. Below are representative protocols for key experiments.
This assay measures the proliferation of T-cells by labeling them with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)
-
Phosphate-buffered saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
IDO inhibitor of interest
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS.
-
CFSE Labeling:
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE working solution (typically 1-5 µM final concentration) to the cell suspension and mix gently.[23]
-
Incubate for 10-20 minutes at 37°C, protected from light.[4][23]
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete medium.
-
Plate the cells in a 96-well plate.
-
Add the IDO inhibitor at various concentrations.
-
Stimulate the T-cells with anti-CD3/CD28 beads or PMA/Ionomycin.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
This assay allows for the detection of cytokine production within individual T-cells following stimulation.
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., PMA/Ionomycin or specific antigen)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
IDO inhibitor of interest
-
Surface marker antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Culture PBMCs or T-cells in complete medium.
-
Add the IDO inhibitor at desired concentrations.
-
Stimulate the cells with PMA/Ionomycin or a specific antigen for 4-6 hours.
-
For the final 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines within the cells.[24]
-
-
Surface Staining:
-
Harvest the cells and wash with staining buffer (PBS with 1% BSA).
-
Stain with antibodies against cell surface markers for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and then resuspend in permeabilization buffer for 10-15 minutes.
-
-
Intracellular Staining:
-
Add the fluorescently labeled anti-cytokine antibodies to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer, followed by one wash with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell populations of interest (e.g., CD4+ or CD8+ T-cells) and quantifying the percentage of cells positive for each cytokine.
-
Visualizations
Caption: IDO signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for a T-cell proliferation assay.
Caption: Logical flow of IDO-mediated immunosuppression and its reversal.
References
- 1. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of T Cell Proliferation by Macrophage Tryptophan Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer | Semantic Scholar [semanticscholar.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 15. oncotarget.com [oncotarget.com]
- 16. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 20. oncotarget.com [oncotarget.com]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Methodological & Application
Application Notes and Protocols for IDO-IN-18 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 in cancer cells results in the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This metabolic alteration suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby facilitating tumor immune evasion.[3][4] Inhibition of the IDO1 pathway is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[5]
IDO-IN-18 (also known as Compound 14) is a potent and novel oxetane-containing inhibitor of IDO1.[4][6] These application notes provide detailed experimental protocols for in vitro studies to characterize the activity and mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound from enzymatic and cell-based assays.
| Parameter | Value (µM) | Assay Type | Reference |
| IC50 | 0.0071 | Enzymatic Assay | [4] |
| EC50 | 0.86 | Cellular Assay | [4] |
Note: The IC50 value represents the concentration of this compound required to inhibit the enzymatic activity of purified IDO1 by 50%. The EC50 value is the effective concentration of the inhibitor that achieves 50% of its maximum effect in a cell-based assay, specifically the inhibition of kynurenine production.[4]
Signaling Pathway and Inhibition
The following diagram illustrates the IDO1 signaling pathway and the point of inhibition by this compound.
Caption: IDO1 pathway inhibition by this compound.
Experimental Protocols
IDO1 Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the activity of purified recombinant IDO1 enzyme.
Principle: The enzymatic activity of IDO1 is determined by measuring the conversion of L-tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine. The concentration of kynurenine is quantified by its absorbance at 321 nm.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Catalase
-
Methylene blue
-
Ascorbic acid
-
96-well UV-transparent microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Catalase
-
Methylene blue
-
Ascorbic acid
-
L-Tryptophan
-
Varying concentrations of this compound or vehicle control.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).
-
Read the absorbance at 321 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
HeLa Cell-Based IDO1 Activity Assay
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context.[1] Human cervical cancer HeLa cells are used as they can be induced to express IDO1.[1]
Principle: IDO1 expression is induced in HeLa cells using interferon-gamma (IFN-γ). The cells are then treated with this compound, and the activity of IDO1 is assessed by measuring the amount of kynurenine secreted into the cell culture medium.
Materials:
-
HeLa cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Human Interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
96-well cell culture plate
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the IFN-γ containing medium and add the medium containing different concentrations of this compound or vehicle control to the cells.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
To measure kynurenine concentration, mix the supernatant with a detection reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid) and incubate at room temperature.
-
Measure the absorbance at 480 nm.
-
Generate a standard curve using known concentrations of L-kynurenine.
-
Calculate the kynurenine concentration in each sample and determine the EC50 value of this compound.
Caption: Workflow for the HeLa cell-based IDO1 activity assay.
T-Cell Co-Culture Assay
This assay evaluates the functional consequence of IDO1 inhibition by this compound on T-cell activation.
Principle: IDO1-expressing cancer cells suppress T-cell activation by depleting tryptophan. Inhibition of IDO1 by this compound is expected to rescue T-cell activation, which can be measured by markers such as cytokine production (e.g., IL-2) or proliferation. A co-culture of IDO1-expressing cancer cells (e.g., IFN-γ treated SKOV-3 cells) with a T-cell line (e.g., Jurkat) is utilized.[2][7]
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3)
-
T-cell line (e.g., Jurkat)
-
Human IFN-γ
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
Reagents for measuring T-cell activation (e.g., IL-2 ELISA kit, proliferation assay reagents like CFSE or WST-1)
Protocol:
-
Seed the cancer cells in a 96-well plate and induce IDO1 expression with IFN-γ as described in the HeLa cell assay.
-
After induction, wash the cells and add fresh medium containing varying concentrations of this compound.
-
Add the T-cells to the wells containing the cancer cells at an appropriate effector-to-target ratio.
-
Add T-cell activation stimuli to the co-culture.
-
Incubate the co-culture for 48-72 hours.
-
Assess T-cell activation:
-
Cytokine Production: Collect the supernatant and measure the concentration of cytokines like IL-2 using an ELISA kit.
-
Proliferation: If T-cells were pre-labeled with CFSE, measure the dilution of the dye by flow cytometry. Alternatively, use a colorimetric proliferation assay.
-
-
Analyze the data to determine the effect of this compound on reversing the IDO1-mediated suppression of T-cell activation.
Caption: Logical flow of the T-cell co-culture assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
Application Notes and Protocols for IDO-IN-18 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[2] This metabolic alteration suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby facilitating tumor immune evasion.[2] Inhibition of IDO1 is a promising therapeutic strategy to counteract this immunosuppression and enhance anti-tumor immunity. IDO-IN-18 is a novel and potent inhibitor of IDO1. These application notes provide a detailed protocol for utilizing this compound in a cell-based assay to determine its inhibitory effects on IDO1 activity.
Quantitative Data Summary for this compound
The potency of this compound has been determined in both enzymatic and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value (µM) | Assay Type | Description |
| EC50 | 0.86 | Cellular Assay | The effective concentration of this compound that results in 50% inhibition of kynurenine production in cells. |
IDO1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the signaling pathway leading to IDO1 expression and its subsequent immunosuppressive effects, along with the point of intervention for this compound. Interferon-gamma (IFN-γ), a key pro-inflammatory cytokine, is a primary inducer of IDO1 expression.[1] The binding of IFN-γ to its receptor (IFNGR) activates the JAK/STAT signaling pathway, leading to the transcription of the IDO1 gene. The resulting IDO1 enzyme then converts tryptophan to kynurenine. This depletion of tryptophan and accumulation of kynurenine leads to the suppression of effector T cells and the promotion of regulatory T cells, contributing to an immunosuppressive tumor microenvironment.[2] Kynurenine can also activate the PI3K/Akt signaling pathway in cancer cells, promoting their proliferation and survival.[3] this compound acts by directly inhibiting the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan to kynurenine and mitigating its downstream immunosuppressive effects.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for a cell-based assay to evaluate the inhibitory activity of this compound. The protocol is adapted from established methods for screening IDO1 inhibitors.[4]
Cell-Based IDO1 Inhibition Assay
This assay measures the production of kynurenine in the supernatant of cancer cells stimulated to express IDO1. The reduction in kynurenine levels in the presence of an inhibitor is indicative of its potency.
Materials and Reagents:
-
Human cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., SKOV-3 ovarian cancer cells or HeLa cells)[4]
-
Cell culture medium (e.g., McCoy's 5A for SKOV-3, DMEM for HeLa) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ
-
L-Tryptophan
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (e.g., 6.1 N)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader capable of measuring absorbance at 480 nm
Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 3 x 104 cells per well in 100 µL of medium.[4]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence.
-
-
IDO1 Induction:
-
The following day, prepare a working solution of IFN-γ in culture medium.
-
Add 50 µL of the IFN-γ solution to each well to a final concentration of 100 ng/mL to induce IDO1 expression.[4] For some cell lines, a lower concentration of 10 ng/mL may be sufficient.[5]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in assay medium (culture medium supplemented with a final concentration of 50 µg/mL L-tryptophan).[4] Also, prepare a vehicle control (DMSO in assay medium).
-
Carefully remove the old medium from the cells and replace it with 200 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for an additional 24 to 48 hours at 37°C and 5% CO2.
-
-
Kynurenine Measurement:
-
After the incubation period, carefully collect 140 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well of the supernatant plate to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[4][5]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer 100 µL of the clear supernatant to a new, clear-bottom 96-well plate.
-
Prepare fresh Ehrlich's reagent. Add 100 µL of Ehrlich's reagent to each well containing the supernatant.[4]
-
Incubate at room temperature for 10 minutes, allowing the color to develop.
-
Measure the absorbance at 480 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of kynurenine to determine the concentration in the experimental samples.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the cell-based assay workflow.
References
Application Notes and Protocols for the Preclinical Evaluation of IDO-IN-18, a Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that fosters an immunosuppressive tumor microenvironment by catalyzing the catabolism of tryptophan to kynurenine (B1673888).[1] This metabolic shift inhibits the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1] Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. IDO-IN-18 (also known as Compound 14) is a potent, novel inhibitor of the IDO1 enzyme.[1] While extensive peer-reviewed data on the in vivo dosage, administration, and efficacy of this compound are not yet widely published, this document provides a comprehensive set of protocols and application notes to guide its preclinical evaluation in animal models.[1] These guidelines are based on established methodologies for assessing other IDO1 inhibitors and are intended to provide a framework for determining the optimal dosing and administration of this compound for in vivo studies.
Overview of IDO1 Inhibition and the Role of this compound
The enzyme IDO1 plays a crucial role in tumor immune evasion. By depleting tryptophan and producing kynurenine, tumors create a microenvironment that is hostile to anti-tumor immune cells.[1] Small molecule inhibitors of IDO1, such as this compound, aim to block this enzymatic activity, thereby restoring T-cell function and enhancing anti-tumor immunity.[1] The successful clinical development of an IDO1 inhibitor relies on a thorough preclinical characterization of its pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles in relevant animal models.
In Vivo Study Design and Considerations
The following sections outline key considerations and protocols for the in vivo evaluation of this compound.
Animal Models
Syngeneic mouse models are the preferred platform for evaluating the immunomodulatory effects of IDO1 inhibitors as they utilize immunocompetent mice.[1] This allows for the assessment of the inhibitor's impact on the host immune system in the context of a growing tumor.
Recommended Syngeneic Mouse Tumor Models:
-
CT26 (Colon Carcinoma): A widely used model where IDO1 expression can be induced.[1]
-
B16F10 (Melanoma): May require genetic engineering to ensure consistent IDO1 expression.[1]
-
MC38 (Colon Adenocarcinoma): Known to be responsive to immunotherapy.
Human tumor xenograft models in immunocompromised mice are less suitable for evaluating the immunomodulatory effects of IDO1 inhibitors.[1]
Dosage and Administration
Determining the optimal dose and route of administration is a critical first step. While specific data for this compound is not publicly available, initial dose-finding studies are essential.
Table 1: General Guidelines for Parenteral Dosing Volumes in Mice
| Route of Administration | Maximum Volume (mL/kg) | Recommended Needle Size (Gauge) |
| Intravenous (IV) - Bolus | 5 | 27-30 |
| Intravenous (IV) - Slow | 10 | 27-30 |
| Intraperitoneal (IP) | 10 | 25-27 |
| Subcutaneous (SC) | 10 | 25-27 |
| Intramuscular (IM) | 0.05 per site | 27-30 |
| Oral (PO) - Gavage | 10 | 20-22 (gavage needle) |
Data adapted from general guidelines for laboratory animal procedures.
Formulation and Administration Protocol:
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., PBS, DMSO, saline, corn oil).
-
Formulation Preparation: Prepare a stock solution of this compound in a suitable vehicle. For in vivo administration, the final concentration of solvents like DMSO should be minimized to avoid toxicity. A common practice is to prepare a stock solution in DMSO and then dilute it with a vehicle like corn oil or saline for injection.
-
Route of Administration: Oral (gavage), intraperitoneal (IP), and intravenous (IV) are common routes for small molecule inhibitors. The choice of route will depend on the compound's properties and the desired pharmacokinetic profile.
-
Dose-Finding Studies (Dose Escalation):
-
Begin with a low dose (e.g., 1-10 mg/kg) and escalate in subsequent cohorts of animals.
-
Monitor for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Establish the maximum tolerated dose (MTD).
-
-
Pharmacokinetic (PK) Studies:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Table 2: Example Pharmacokinetic Parameters for a Hypothetical IDO1 Inhibitor
| Parameter | Value | Unit |
| Dose (Oral) | 50 | mg/kg |
| Cmax | 1500 | ng/mL |
| Tmax | 2 | hours |
| AUC (0-24h) | 12000 | ng*h/mL |
| Half-life (t1/2) | 6 | hours |
This table presents hypothetical data for illustrative purposes. Actual values for this compound must be determined experimentally.
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Tumor Model
This protocol describes a typical efficacy study to evaluate the anti-tumor activity of this compound.
Materials:
-
This compound
-
Vehicle control
-
Syngeneic tumor cells (e.g., CT26)
-
6-8 week old female BALB/c mice
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Culture CT26 cells in appropriate media.
-
Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a mean volume of 50-100 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
-
Drug Administration:
-
Administer this compound or vehicle control according to the predetermined dose and schedule (e.g., once or twice daily via oral gavage).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histology, flow cytometry).
-
Pharmacodynamic (PD) Assay: Kynurenine/Tryptophan Ratio
This assay measures the in vivo target engagement of this compound by assessing its ability to inhibit IDO1 activity.
Procedure:
-
Sample Collection: Collect plasma and tumor tissue from treated and control animals at various time points after the final dose.
-
Metabolite Extraction: Extract tryptophan and kynurenine from plasma and tumor homogenates.
-
LC-MS/MS Analysis: Quantify the concentrations of tryptophan and kynurenine using a validated LC-MS/MS method.
-
Data Analysis: Calculate the kynurenine/tryptophan ratio. A significant reduction in this ratio in the this compound treated group compared to the vehicle control indicates successful target inhibition.
Visualizing Experimental Workflows and Pathways
IDO1 Signaling Pathway and Inhibition
Caption: IDO1 pathway and the mechanism of action of this compound.
In Vivo Efficacy Study Workflow
Caption: Workflow for an in vivo efficacy study of this compound.
Conclusion
The successful preclinical development of this compound will depend on a systematic and rigorous evaluation of its properties in relevant animal models. The protocols and guidelines presented here provide a comprehensive framework for researchers to determine the optimal dosage and administration of this compound, and to assess its in vivo efficacy and mechanism of action. While specific quantitative data for this compound will need to be generated experimentally, these application notes offer a solid foundation for initiating and conducting these critical studies. As with any novel therapeutic agent, careful study design, execution, and data interpretation will be paramount to advancing this compound through the drug development pipeline.
References
Application Note: Preparation of IDO-IN-18 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] By depleting the essential amino acid L-tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a key role in creating an immune-tolerant microenvironment.[3][4] This mechanism is often exploited by tumors to evade immune surveillance, making IDO1 a significant target in immuno-oncology.[2][5] IDO-IN-18 is a potent inhibitor of the IDO1 enzyme. This document provides detailed protocols for the preparation of this compound stock solutions and subsequent working concentrations for use in various in vitro enzymatic and cell-based assays.
Physicochemical and Handling Information
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The following table summarizes its key properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₈F₄N₂O₃ | [6] |
| Molecular Weight | 446.39 g/mol | [6] |
| CAS Number | 2328099-08-5 | [6] |
| Appearance | White to off-white solid | [6] |
| Solubility | DMSO: ≥ 250 mg/mL (560.05 mM) | [6] |
| Purity | >98% (typical) | N/A |
| IC₅₀ (Enzymatic) | 0.0071 µM | [7] |
| EC₅₀ (Cellular) | 0.86 µM | [7] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | 3 years | [6] |
| Stock Solution (in DMSO) | -80°C | 6 months | [6] |
| Stock Solution (in DMSO) | -20°C | 1 month | [8] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
IDO1 Signaling Pathway Overview
This compound exerts its effect by inhibiting the IDO1 enzyme. Understanding the IDO1 pathway is essential for designing experiments and interpreting results. The enzyme depletes L-tryptophan and generates kynurenine, leading to T-cell suppression and immune tolerance.
Caption: IDO1 pathway leading to immune suppression and its inhibition by this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for preparing this compound solutions. Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially when preparing solutions for cell-based assays.
Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Appropriate sterile cell culture medium or assay buffer
-
Ultrasonic bath (optional, for aiding dissolution)
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a high-concentration stock solution that can be diluted for various experimental needs.
-
Pre-weighing Calculation:
-
Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L x 0.001 L x 446.39 g/mol = 4.46 mg
-
-
Weighing this compound:
-
Carefully weigh out 4.46 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add 1.0 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[6] Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
Protocol 2: Preparation of Working Concentrations
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.
-
Dilution Calculation (C₁V₁ = C₂V₂):
-
C₁ : Concentration of the stock solution (e.g., 10 mM or 10,000 µM)
-
V₁ : Volume of the stock solution to be used (unknown)
-
C₂ : Desired final concentration of the working solution (e.g., 1 µM)
-
V₂ : Final volume of the working solution (e.g., 1 mL or 1000 µL)
-
V₁ = (C₂ x V₂) / C₁
-
Example: To prepare 1 mL of a 1 µM working solution from a 10 mM stock:
-
V₁ = (1 µM x 1000 µL) / 10,000 µM = 0.1 µL
-
-
Serial Dilution (Recommended):
-
Directly pipetting very small volumes like 0.1 µL can be inaccurate. A serial dilution is recommended.
-
Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium/buffer).
-
Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:100 to achieve the final 1 µM concentration. (e.g., add 10 µL of 100 µM solution to 990 µL of medium/buffer).
-
-
Solvent Control:
-
It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the assay. The final DMSO concentration should ideally be kept below 0.5%.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from powder to working solution.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Biochemical properties of indoleamine 2,3-dioxygenase: from structure to optimized design of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IDO-IN-18 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[1] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby allowing tumor cells to evade immune surveillance.[1] Inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity. IDO-IN-18 is a potent inhibitor of the IDO1 enzyme. This document provides detailed protocols for the in vitro treatment of cancer cell lines with this compound to assess its biological activity.
Product Information
| Parameter | Value | Reference |
| Synonyms | Compound 14 | [1] |
| Purity | >98% | |
| Appearance | Crystalline solid | |
| Molecular Formula | C21H19F3N4O3 | |
| Molecular Weight | 448.4 g/mol | |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for short-term and -80°C for long-term.[2][3] |
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.0071 µM | Enzymatic Assay | [1] |
| EC50 | 0.86 µM | Cellular Assay | [1] |
Note: IC50 represents the concentration of this compound required to reduce the enzymatic activity of purified IDO1 by 50%. EC50 is the effective concentration required to achieve 50% of its maximal effect in a cell-based assay, typically by measuring the inhibition of kynurenine production.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway and Inhibition by this compound
IDO1 depletes tryptophan and produces kynurenine, leading to T-cell suppression. This compound blocks this activity.
Caption: IDO1 pathway and its inhibition by this compound.
Experimental Workflow for IDO1 Cellular Assay
A general workflow for assessing this compound activity in a cell-based assay.
Caption: Workflow for IDO1 cellular inhibition assay.
Experimental Protocols
Protocol 1: In Vitro IDO1 Inhibition Assay in Cancer Cell Lines
This protocol details the steps to measure the inhibitory effect of this compound on IDO1 activity in cancer cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3, HCT-116, HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A for SKOV-3, DMEM/F12 for HCT-116 and HT-29) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
Reagents for kynurenine measurement (see Protocol 2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 3 x 10^4 cells/well for SKOV-3 or 2 x 10^4 cells/cm^2 for HCT-116 and HT-29.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
IDO1 Induction:
-
The following day, add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in fresh assay medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the cells and replace it with 200 µL of the medium containing the various concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant for kynurenine measurement.
-
Protocol 2: Kynurenine Measurement Assay (Colorimetric)
This protocol describes a colorimetric method to quantify kynurenine in the cell culture supernatant.
Materials:
-
Cell culture supernatant from Protocol 1
-
Trichloroacetic acid (TCA), 30% (w/v) in water
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde) solution (100 mg p-dimethylaminobenzaldehyde in 5 mL glacial acetic acid)
-
Kynurenine standard
-
96-well microplate
Procedure:
-
Sample Preparation:
-
To 100 µL of cell culture supernatant in a microcentrifuge tube, add 50 µL of 30% TCA.
-
Vortex and centrifuge at 8000 x g for 5 minutes to precipitate proteins.
-
-
Colorimetric Reaction:
-
Transfer 75 µL of the clear supernatant to a new 96-well microplate.
-
Add 75 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of kynurenine (0-100 µM).
-
Determine the concentration of kynurenine in the samples by comparing their absorbance to the standard curve.
-
Protocol 3: T-Cell Co-culture Assay
This protocol is designed to assess the effect of this compound on T-cell activation in the presence of IDO1-expressing cancer cells.
Materials:
-
IDO1-inducible cancer cell line (e.g., SKOV-3)
-
Jurkat T-cells
-
Complete culture media (RPMI-1640 for Jurkat cells)
-
IFN-γ
-
This compound
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation
-
Human IL-2 ELISA kit
Procedure:
-
Preparation of Cancer Cells:
-
Seed SKOV-3 cells in a 96-well plate and induce IDO1 expression with 100 ng/mL IFN-γ for 24 hours as described in Protocol 1.
-
-
Co-culture and Treatment:
-
On the day of the assay, replace the medium on the SKOV-3 cells with fresh RPMI-1640 medium containing serial dilutions of this compound.
-
Add Jurkat T-cells to the wells at a density of 1 x 10^4 cells per well.
-
Stimulate the T-cells by adding PHA (1.6 µg/mL) and PMA (1 µg/mL).
-
Incubate the co-culture for 48-72 hours at 37°C and 5% CO2.
-
-
Assessment of T-Cell Activation:
-
After incubation, collect the co-culture supernatant.
-
Measure the concentration of secreted IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions. A decrease in IL-2 production indicates T-cell suppression by IDO1, and a restoration of IL-2 levels upon treatment with this compound indicates its efficacy.
-
Quality Control
-
Cell Viability: Ensure cell viability is >90% before seeding.
-
IDO1 Induction: Confirm IDO1 expression after IFN-γ treatment by Western blot or qPCR as a positive control.
-
Vehicle Control: Include a vehicle control (DMSO) in all experiments to account for any solvent effects.
-
Positive Control: Use a known IDO1 inhibitor as a positive control for assay validation.
-
Standard Curve: Generate a fresh kynurenine standard curve for each experiment to ensure accurate quantification.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Kynurenine Levels | Insufficient IDO1 induction | Optimize IFN-γ concentration and incubation time. Confirm IDO1 expression. |
| Low cell density | Increase seeding density. | |
| High Background in Kynurenine Assay | Media components interfering with the assay | Use a fresh batch of reagents. Include a media-only blank. |
| Variable Results | Inconsistent cell numbers | Ensure accurate cell counting and seeding. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate for experiments. | |
| Toxicity Observed | High concentration of this compound or DMSO | Perform a dose-response curve for cytotoxicity. Keep final DMSO concentration low (<0.5%). |
References
- 1. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutive IDO expression in human cancer is sustained by an autocrine signaling loop involving IL-6, STAT3 and the AHR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Measuring IDO1 Activity with IDO-IN-18: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumor cells to evade immune surveillance. Inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.
IDO-IN-18 is a potent and selective inhibitor of IDO1, demonstrating significant activity in both enzymatic and cellular assays. This document provides detailed application notes and protocols for measuring IDO1 activity using this compound, intended to guide researchers in their investigation of the IDO1 pathway and the evaluation of its inhibitors.
IDO1 Signaling Pathway and Inhibition by this compound
The canonical IDO1 pathway involves the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. This process has two major immunosuppressive effects: the depletion of tryptophan, which is essential for T cell proliferation, and the production of kynurenine and its downstream metabolites, which actively induce T cell apoptosis and promote the differentiation of immunosuppressive regulatory T cells. This compound acts by directly inhibiting the enzymatic activity of IDO1, thereby blocking this immunosuppressive cascade.
Caption: IDO1 pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized in various assays. The following tables summarize the key quantitative data for this compound and provide a comparison with other known IDO1 inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.15 nM | Enzymatic Assay | [2] |
| IC50 | 7.1 pM | Enzymatic Assay | [3] |
| EC50 | 0.86 µM | Cellular Assay | [3] |
Note: IC50 represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. EC50 represents the effective concentration required to achieve 50% of the maximal effect in a cell-based assay.
Table 2: Comparative In Vitro Potency of IDO1 Inhibitors
| Compound | IDO1 IC50 (nM) | Selectivity over TDO |
| This compound | 0.15 | Not Reported |
| Epacadostat | ~10 | >1000-fold |
| Navoximod (NLG919) | 75 | >1000-fold |
| Linrodostat (BMS-986205) | 11 | >1000-fold |
Note: Data for this compound's selectivity over IDO2 and TDO is not publicly available. However, a related compound from the same chemical series demonstrated an IDO1 IC50 of 0.3 nM and a TDO IC50 of over 10,000 nM, indicating high selectivity for IDO1.[2]
Experimental Protocols
The following are detailed protocols for enzymatic and cell-based assays to evaluate the activity of this compound. It is recommended to optimize these protocols for specific experimental conditions.
Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the activity of purified recombinant IDO1 enzyme.
Experimental Workflow:
Caption: Workflow for the in vitro enzymatic IDO1 inhibition assay.
Materials:
-
Recombinant Human IDO1 Enzyme
-
This compound
-
L-Tryptophan
-
Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.5)
-
Cofactors: Methylene Blue, Ascorbic Acid, Catalase
-
Stop Solution (e.g., 30% Trichloroacetic Acid - TCA)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 320-325 nm
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Include a vehicle control (DMSO without inhibitor).
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant IDO1 enzyme
-
Cofactors (Methylene Blue, Ascorbic Acid, Catalase)
-
Diluted this compound or vehicle control
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add L-Tryptophan solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding the stop solution (e.g., TCA).
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2]
-
Centrifugation: Centrifuge the plate to pellet any precipitate.
-
Measurement: Transfer the supernatant to a new UV-transparent plate and measure the absorbance at 321 nm. The absorbance is directly proportional to the amount of kynurenine produced.
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol assesses the ability of this compound to inhibit IDO1 activity in a cellular context.
Experimental Workflow:
Caption: Workflow for the cell-based IDO1 activity assay.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3).
-
Cell culture medium (e.g., DMEM, McCoy's 5A) with fetal bovine serum (FBS) and antibiotics.
-
Recombinant human interferon-gamma (IFN-γ).
-
This compound stock solution (in DMSO).
-
Trichloroacetic acid (TCA).
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plates.
-
Microplate reader for absorbance measurement at 480 nm.
Procedure:
-
Cell Seeding: Seed the cells (e.g., HeLa cells at 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[2]
-
IDO1 Induction: The next day, add IFN-γ (e.g., 10 ng/mL final concentration) to the cell culture medium to induce IDO1 expression.[2]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[4]
-
Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add TCA to the supernatant to precipitate proteins, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2] c. Centrifuge to pellet the precipitate. d. Transfer the supernatant to a new 96-well plate. e. Add Ehrlich's reagent to each well and incubate for 10 minutes at room temperature. A yellow color will develop in the presence of kynurenine. f. Measure the absorbance at 480 nm using a microplate reader.[2]
-
Data Analysis: Calculate the concentration of kynurenine from a standard curve. Determine the EC50 value of this compound by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.
Conclusion
This compound is a highly potent inhibitor of the immunosuppressive enzyme IDO1. The quantitative data and detailed experimental protocols provided in these application notes offer a solid foundation for researchers and drug development professionals to further investigate its mechanism of action and therapeutic potential. The provided workflows and protocols for both enzymatic and cell-based assays can be readily adapted to specific research needs, facilitating the accurate measurement of IDO1 activity and the characterization of its inhibitors.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kynurenine Measurement Assay for Evaluating IDO1 Inhibition by IDO-IN-18
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that catalyzes the rate-limiting step in tryptophan catabolism. By converting tryptophan to kynurenine (B1673888), IDO1 activity leads to localized tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This process is a key mechanism of tumor immune evasion. Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. IDO-IN-18 is a potent inhibitor of IDO1. This document provides a detailed protocol for measuring kynurenine levels in a cell-based assay to determine the inhibitory activity of this compound. The primary method for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its sensitivity and specificity.
Background: The IDO1-Kynurenine-AHR Signaling Pathway
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) and the related enzyme Tryptophan 2,3-dioxygenase (TDO2) initiate the kynurenine pathway by catalyzing the conversion of the essential amino acid L-tryptophan into N-formylkynurenine, which is rapidly converted to L-kynurenine (Kyn).[1] In the tumor microenvironment, IDO1 is often upregulated, frequently in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2]
The resulting increase in kynurenine and depletion of tryptophan have profound immunosuppressive effects:
-
Tryptophan Depletion : Activates stress-response pathways in T cells, leading to their anergy or apoptosis.[3]
-
Kynurenine Accumulation : Kynurenine and its downstream metabolites act as signaling molecules. Kynurenine is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor.[4][5] Upon binding, the Kyn-AhR complex translocates to the nucleus, promoting the differentiation of regulatory T cells (Tregs) and suppressing the function of cytotoxic CD8+ T effector cells and natural killer (NK) cells.[5][6][7]
This signaling cascade fosters an immune-tolerant environment that allows cancer cells to evade detection and destruction by the immune system.[3] Pharmacological inhibition of IDO1, for instance with this compound, aims to block this pathway, thereby reducing kynurenine production, restoring T cell function, and enhancing anti-tumor immunity.
Figure 1: Simplified IDO1-Kynurenine-AHR signaling pathway and the inhibitory action of this compound.
Principle of the Assay
The activity of the IDO1 enzyme is directly correlated with the amount of kynurenine produced and secreted into the cell culture medium. This protocol describes a robust method to quantify the efficacy of this compound by measuring its impact on kynurenine production in a cellular context.
The workflow involves stimulating an IDO1-expressing cell line (e.g., human HeLa or murine CT26 colon carcinoma cells) with IFN-γ to induce high levels of IDO1 expression.[8] These stimulated cells are then treated with varying concentrations of this compound. After incubation, the cell culture supernatant is collected, and the concentrations of tryptophan and kynurenine are quantified using LC-MS/MS. The inhibitory effect is determined by the reduction in kynurenine levels and a decrease in the kynurenine-to-tryptophan (Kyn/Trp) ratio compared to untreated controls.[8][9]
Experimental Protocol: In Vitro Cell-Based Assay
This protocol provides a step-by-step method for assessing the potency of this compound in a controlled cellular environment.
Materials and Reagents
-
Cell Line : IDO1-expressing cancer cell line (e.g., HeLa, SK-OV-3, CT26).
-
Cell Culture Medium : RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents :
-
Recombinant Human or Mouse IFN-γ (depending on cell line origin)
-
This compound
-
Dimethyl Sulfoxide (DMSO, vehicle)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic Acid (TCA) or Acetonitrile (B52724) with 0.1% Formic Acid
-
Stable isotope-labeled internal standards (SIL-ISs): Tryptophan-d5 and Kynurenine-d4.[10][11]
-
-
Equipment :
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
-
Experimental Workflow
Figure 2: Experimental workflow for the kynurenine measurement assay with this compound treatment.
Detailed Procedure
-
Cell Seeding : Seed the IDO1-expressing cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
IDO1 Induction : Add IFN-γ to each well to a final concentration of 100 ng/mL to induce IDO1 expression. Leave a set of wells untreated as a negative control. Incubate for 48 hours.
-
Inhibitor Treatment :
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, the vehicle control, or fresh medium (for the IFN-γ only control).
-
-
Incubation : Incubate the plate for an additional 24 to 48 hours at 37°C, 5% CO₂.
-
Sample Collection : After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 80 µL of the supernatant from each well for analysis. Store samples at -80°C if not analyzed immediately.
Sample Preparation for LC-MS/MS
-
Protein Precipitation : To 50 µL of cell culture supernatant, add 100 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standards (e.g., Tryptophan-d5 and Kynurenine-d4).[12]
-
Vortex : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer : Carefully transfer the clear supernatant to a new set of vials or a 96-well plate for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation : Use a C18 or Biphenyl reversed-phase column for separation.[12][13] A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Solvent B).
-
Mass Spectrometry : Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Ion Transitions : Monitor the specific precursor-to-product ion transitions for each analyte and internal standard.[12]
-
Tryptophan : 205.2 → 146.2
-
Kynurenine : 209.1 → 94.1
-
Tryptophan-d5 : 210.2 → 151.2
-
Kynurenine-d4 : 213.1 → 98.1
-
Data Presentation and Expected Results
The primary readout is the concentration of kynurenine in the supernatant. Calculating the ratio of Kynurenine to Tryptophan (Kyn/Trp) can normalize for variations in initial tryptophan levels. Treatment with an effective IDO1 inhibitor like this compound is expected to cause a dose-dependent decrease in kynurenine concentration and the Kyn/Trp ratio.
Table 1: Representative Quantitative Data from a Cell-Based IDO1 Inhibition Assay
| Treatment Group | Tryptophan (µM) | Kynurenine (nM) | Kyn/Trp Ratio (x10⁻³) | % Inhibition of Kynurenine Production |
| Untreated Control | 150.5 | < 5 (LLOQ) | - | - |
| IFN-γ (100 ng/mL) + Vehicle | 125.2 | 2150.8 | 17.18 | 0% (Reference) |
| IFN-γ + this compound (10 nM) | 128.1 | 1145.3 | 8.94 | 46.7% |
| IFN-γ + this compound (50 nM) | 135.6 | 451.2 | 3.33 | 79.0% |
| IFN-γ + this compound (250 nM) | 145.3 | 89.6 | 0.62 | 95.8% |
| IFN-γ + this compound (1000 nM) | 148.9 | 15.1 | 0.10 | 99.3% |
LLOQ: Lower Limit of Quantification. Data are hypothetical and for illustrative purposes only.
From this data, an IC₅₀ value (the concentration of inhibitor required to reduce kynurenine production by 50%) can be calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This application note provides a comprehensive framework for quantifying the inhibitory effect of this compound on IDO1 enzyme activity in a cellular setting. The detailed protocols for the cell-based assay and LC-MS/MS analysis, along with the expected data outcomes, will enable researchers to accurately assess the potency and pharmacodynamic effects of this compound and other IDO1 inhibitors. This assay is a crucial tool in the preclinical development of novel cancer immunotherapies targeting the kynurenine pathway.
References
- 1. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | IDO and Kynurenine Metabolites in Peripheral and CNS Disorders [frontiersin.org]
- 10. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple LC-MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDO-IN-18 Co-culture Experiments with T-cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that plays a significant role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine (B1673888), IDO1 creates an immunosuppressive microenvironment that inhibits the function of effector T-cells and promotes the activity of regulatory T-cells (Tregs). This suppression of the anti-tumor immune response makes IDO1 a compelling target for cancer immunotherapy.
IDO-IN-18 is a potent and selective inhibitor of the IDO1 enzyme. These application notes provide detailed protocols for in vitro co-culture experiments designed to evaluate the efficacy of this compound in reversing IDO1-mediated T-cell suppression. The provided methodologies and data will guide researchers in assessing the impact of this compound on T-cell proliferation and cytokine production.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.0071 µM | Enzymatic Assay | [1] |
| EC50 | 0.86 µM | Cellular Assay (Kynurenine Production) | [1] |
Signaling Pathways and Experimental Workflow
To understand the context of these experiments, it is essential to visualize the underlying biological pathways and the experimental procedure.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay in Co-culture with IDO1-Expressing Cancer Cells
This protocol details the methodology to assess the ability of this compound to restore T-cell proliferation suppressed by IDO1-expressing cancer cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3, HeLa)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell stimulation
-
CFSE (Carboxyfluorescein succinimidyl ester) Cell Proliferation Kit
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Preparation of IDO1-Expressing Cancer Cells: a. Seed the cancer cells (e.g., SKOV-3) in a 96-well plate at a density of 2 x 104 cells/well in 100 µL of complete RPMI-1640 medium. b. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence. c. To induce IDO1 expression, add IFN-γ to the wells at a final concentration of 50 ng/mL. d. Incubate for 24 hours at 37°C, 5% CO2.
-
Preparation of T-cells: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Label the T-cells within the PBMC population with CFSE according to the manufacturer's protocol. This involves incubating the cells with CFSE solution, followed by washing to remove excess dye. c. Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Co-culture and Treatment: a. After the 24-hour IFN-γ induction, carefully remove the medium from the cancer cell plate. b. Add 1 x 105 CFSE-labeled PBMCs in 200 µL of complete RPMI-1640 medium to each well containing the cancer cells. c. Add this compound at various concentrations (e.g., a serial dilution from 10 µM down to 0.1 nM) to the appropriate wells. Include a vehicle control (e.g., DMSO). d. Add a T-cell stimulus such as PHA (1 µg/mL) or anti-CD3/CD28 beads to all wells to induce T-cell proliferation. e. Include control wells:
- T-cells alone (with stimulus)
- T-cells co-cultured with unstimulated cancer cells (no IFN-γ)
- T-cells co-cultured with IFN-γ-stimulated cancer cells (no this compound) f. Incubate the co-culture plate for 72 hours at 37°C, 5% CO2.
-
Analysis of T-Cell Proliferation: a. After incubation, harvest the non-adherent T-cells from each well. b. Analyze the CFSE fluorescence of the T-cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE intensity. c. Gate on the CD3+ T-cell population and quantify the percentage of proliferated cells in each condition.
Protocol 2: Measurement of Cytokine Production in T-Cell Co-culture
This protocol describes how to measure the effect of this compound on the production of key T-cell cytokines, such as IL-2 and IFN-γ, in the co-culture system.
Materials:
-
Follow steps 1 and 3 from Protocol 1 (CFSE labeling is not required).
-
Supernatant collection from the co-culture plate.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for Human IL-2 and Human IFN-γ.
Procedure:
-
Co-culture Setup and Treatment: a. Follow steps 1 and 3 from the T-Cell Proliferation Assay protocol, using unlabeled T-cells.
-
Supernatant Collection: a. After the 72-hour incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes. b. Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until analysis.
-
Cytokine Measurement by ELISA: a. Perform the ELISA for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions for each kit. b. Briefly, this involves coating a plate with capture antibody, adding the supernatants, followed by the addition of a detection antibody, a substrate, and finally a stop solution. c. Measure the absorbance at the appropriate wavelength using a microplate reader. d. Calculate the concentration of IL-2 and IFN-γ in each sample by comparing the absorbance to a standard curve generated with recombinant cytokines.
Expected Results and Interpretation
-
T-Cell Proliferation: In the presence of IFN-γ-stimulated IDO1-expressing cancer cells, T-cell proliferation is expected to be significantly inhibited compared to T-cells cultured alone or with unstimulated cancer cells. The addition of this compound should rescue this inhibition in a dose-dependent manner, leading to an increase in the percentage of proliferated T-cells.
-
Cytokine Production: The production of IL-2 and IFN-γ by T-cells is also expected to be suppressed in the co-culture with IDO1-expressing cells. Treatment with this compound should restore the secretion of these cytokines, with higher concentrations of the inhibitor leading to greater cytokine production.
-
Kynurenine Levels: As a measure of IDO1 activity, kynurenine levels in the supernatant can be quantified. A decrease in kynurenine concentration with increasing doses of this compound would confirm the on-target activity of the compound.
By following these detailed protocols, researchers can effectively evaluate the potential of this compound as an immunotherapeutic agent capable of reversing IDO1-mediated immune suppression and restoring anti-tumor T-cell responses.
References
Application Notes and Protocols for In Vivo Efficacy Studies of IDO-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion.[1] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine (B1673888), IDO1 creates an immunosuppressive tumor microenvironment.[1][2] This metabolic shift depletes tryptophan, which is necessary for T-cell proliferation and function, and produces kynurenine metabolites that actively suppress effector T cells and promote the generation and activity of regulatory T cells (Tregs).[2][3] The enzymatic activity of IDO1 allows cancer cells to evade immune surveillance, and its expression is often correlated with a poor prognosis in various cancers.[4]
IDO-IN-18 is a potent and selective small-molecule inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound aims to restore anti-tumor immunity by increasing tryptophan levels and reducing immunosuppressive kynurenine in the tumor microenvironment. This action is hypothesized to reinvigorate the function of tumor-infiltrating lymphocytes and enhance the efficacy of cancer immunotherapies.
These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in syngeneic mouse models, a crucial step in preclinical drug development.
IDO1 Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the subsequent suppression of the anti-tumor immune response. This compound acts by directly inhibiting the IDO1 enzyme, thereby blocking the conversion of tryptophan to kynurenine and mitigating its immunosuppressive downstream effects.
References
Application Notes and Protocols for IDO-IN-18 in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion.[1] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine (B1673888), IDO1 creates an immunosuppressive tumor microenvironment.[2] This metabolic alteration inhibits the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3] Consequently, IDO1 has emerged as a promising therapeutic target in oncology.
IDO-IN-18 (also known as Compound 14) is a potent and selective small-molecule inhibitor of the IDO1 enzyme.[1] These application notes provide detailed protocols for the utilization of this compound in syngeneic mouse models, a crucial preclinical platform for evaluating the anti-tumor efficacy and mechanism of action of novel immunotherapies.
Mechanism of Action
This compound selectively binds to and inhibits the enzymatic activity of IDO1. This blockade prevents the conversion of tryptophan to kynurenine, thereby reversing the immunosuppressive effects within the tumor microenvironment. The restoration of local tryptophan levels and the reduction of kynurenine are expected to enhance the proliferation and effector function of anti-tumor T cells, leading to an immune-mediated anti-tumor response.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Disclaimer: Specific in vivo efficacy data for this compound is not extensively available in the public domain. The following tables present illustrative data based on expected outcomes for a potent IDO1 inhibitor in syngeneic mouse models, derived from studies with similar compounds such as Epacadostat.
Table 1: Illustrative In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Syngeneic Model | Treatment Group | Tumor Growth Inhibition (%) | Endpoint Tumor Volume (mm³) | Change in CD8+/Treg Ratio in TILs |
| CT26 (Colon Carcinoma) | Vehicle | 0 | 1500 ± 250 | Baseline |
| This compound (50 mg/kg, BID) | 45 | 825 ± 180 | ↑ 2.5-fold | |
| B16F10 (Melanoma) | Vehicle | 0 | 2000 ± 300 | Baseline |
| This compound (50 mg/kg, BID) | 30 | 1400 ± 220 | ↑ 1.8-fold | |
| MC38 (Colon Adenocarcinoma) | Vehicle | 0 | 1800 ± 280 | Baseline |
| This compound (50 mg/kg, BID) | 55 | 810 ± 150 | ↑ 3.0-fold |
Table 2: Illustrative Pharmacodynamic Effects of this compound in CT26 Tumor-Bearing Mice
| Analyte | Compartment | Vehicle Control | This compound (50 mg/kg, BID) | % Change |
| Kynurenine | Plasma | 2.5 ± 0.5 µM | 0.5 ± 0.1 µM | ↓ 80% |
| Tumor | 10 ± 2.0 pmol/mg | 2.0 ± 0.5 pmol/mg | ↓ 80% | |
| Tryptophan | Plasma | 50 ± 8.0 µM | 95 ± 15 µM | ↑ 90% |
| Tumor | 20 ± 4.0 pmol/mg | 38 ± 6.0 pmol/mg | ↑ 90% | |
| Kynurenine/Tryptophan Ratio | Plasma | 0.05 | 0.005 | ↓ 90% |
| Tumor | 0.5 | 0.05 | ↓ 90% |
Table 3: Illustrative Changes in Immune Cell Populations in the Tumor Microenvironment (CT26 Model)
| Immune Cell Population | Marker | Vehicle Control (% of CD45+ cells) | This compound (50 mg/kg, BID) (% of CD45+ cells) | Fold Change |
| CD8+ T Cells | CD3+CD8+ | 10 ± 2.0 | 25 ± 4.0 | ↑ 2.5 |
| Regulatory T Cells (Tregs) | CD3+CD4+FoxP3+ | 15 ± 3.0 | 10 ± 2.0 | ↓ 0.67 |
| Natural Killer (NK) Cells | NK1.1+ | 5 ± 1.0 | 8 ± 1.5 | ↑ 1.6 |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+Gr-1+ | 20 ± 4.0 | 12 ± 2.5 | ↓ 0.6 |
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Model (e.g., CT26)
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound.
Caption: Typical workflow for an in vivo efficacy study of this compound.
1. Materials and Reagents:
-
Cell Line: CT26 murine colon carcinoma (ATCC® CRL-2638™)
-
Animals: Female BALB/c mice, 6-8 weeks old
-
This compound: Solubilized in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Cell Culture Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Sterile PBS, Trypsin-EDTA
-
Anesthetics and analgesics for animal procedures
2. Cell Preparation and Tumor Implantation:
-
Culture CT26 cells according to standard protocols.
-
On the day of implantation, harvest cells using Trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each mouse.
3. Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average size of 80-120 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound).
-
Administer this compound or vehicle control via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule (e.g., 50 mg/kg, twice daily).
-
Continue to monitor tumor volume and body weight throughout the study.
4. Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Collect blood via cardiac puncture for plasma preparation and subsequent analysis of tryptophan and kynurenine levels.
-
Excise tumors, measure their weight, and divide the tissue for various analyses (e.g., flow cytometry, LC-MS/MS).
Pharmacodynamic (PD) Biomarker Analysis
1. Sample Preparation:
-
Plasma: Centrifuge collected blood with an anticoagulant and store the plasma at -80°C.
-
Tumor Homogenate: Homogenize a portion of the tumor tissue in a suitable buffer and centrifuge to collect the supernatant.
2. LC-MS/MS Analysis:
-
Perform protein precipitation on plasma and tumor homogenate samples.
-
Analyze the levels of tryptophan and kynurenine using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Calculate the kynurenine/tryptophan ratio as a key pharmacodynamic biomarker of IDO1 inhibition.
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
1. Single-Cell Suspension Preparation:
-
Mince a portion of the excised tumor tissue and digest with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
2. Flow Cytometry:
-
Stain the single-cell suspension with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1).
-
Acquire data on a flow cytometer and analyze the proportions of different immune cell populations within the tumor microenvironment.
Conclusion
This compound is a potent and selective IDO1 inhibitor with the potential to reverse tumor-induced immunosuppression. The protocols outlined in these application notes provide a framework for evaluating the in vivo efficacy and mechanism of action of this compound in syngeneic mouse models. Such preclinical studies are essential for the further development of this compound as a promising cancer immunotherapy agent.
References
Application Notes and Protocols for IDO1 Expression Analysis using Western Blot with IDO-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation.[1] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a significant role in creating an immune-tolerant microenvironment.[2][3] Overexpression of IDO1 is a common feature in various cancers and is associated with poor prognosis, as it allows tumor cells to evade the host's immune system.[4][5][6] Consequently, IDO1 has emerged as a promising therapeutic target in oncology.[4]
IDO-IN-18 is a chemical compound designed as an inhibitor of IDO1. Evaluating the efficacy of such inhibitors requires robust methods to quantify their on-target effects, specifically their ability to reduce IDO1 protein expression or activity. Western blotting is a widely used and powerful technique to detect and quantify the expression levels of specific proteins, such as IDO1, in cell or tissue samples.[7][8]
These application notes provide a detailed protocol for the analysis of IDO1 protein expression by Western blot in cultured cells treated with the inhibitor this compound. The protocol covers cell culture and treatment, lysate preparation, electrophoresis, protein transfer, immunodetection, and data analysis.
Signaling Pathway of IDO1
IDO1 is a cytosolic, heme-containing enzyme.[1] Its expression is primarily induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1][9] The signaling cascade leading to IDO1 expression involves the activation of transcription factors that bind to response elements in the IDO1 gene promoter.[5] Once expressed, IDO1 catabolizes tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the cellular microenvironment lead to the suppression of T-cell proliferation and the promotion of regulatory T-cell (Treg) differentiation, thereby dampening the anti-tumor immune response.[2][3]
Experimental Protocol: Western Blot for IDO1 Expression
This protocol is designed for the analysis of IDO1 expression in a human cancer cell line, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer), which are known to express IDO1 upon stimulation with IFN-γ.[9]
Materials and Reagents
-
Cell Line: HeLa, SKOV-3, or other appropriate cell line.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Recombinant Human IFN-γ: To induce IDO1 expression.
-
This compound: IDO1 inhibitor.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit: For protein quantification.
-
Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
SDS-PAGE Gels: 10% or 12% polyacrylamide gels.
-
Running Buffer (1X): (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Transfer Buffer (1X): (25 mM Tris, 192 mM glycine, 20% methanol).
-
PVDF or Nitrocellulose Membranes: 0.45 µm pore size.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-IDO1 polyclonal antibody (e.g., from Cell Signaling Technology, recommended dilution 1:1000).[10][11]
-
Loading Control Antibody: Mouse anti-β-actin monoclonal antibody (recommended dilution 1:5000) or another suitable housekeeping protein.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Workflow
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 6. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. IDO Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: IDO-IN-18 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion.[1][2] By catalyzing the first and rate-limiting step in the conversion of the essential amino acid L-tryptophan into kynurenine (B1673888), IDO1 exerts potent immunosuppressive effects.[1][3] This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which actively suppress effector T cells and promote the generation of regulatory T cells (Tregs).[2] High IDO1 expression is observed in various tumor cells and antigen-presenting cells within the tumor microenvironment and is often correlated with poor prognosis and resistance to immunotherapy.[2][4]
IDO-IN-18 is a potent, small-molecule inhibitor of the IDO1 enzyme.[5] Its application in oncology research is focused on reversing IDO1-mediated immunosuppression to restore and enhance anti-tumor immune responses. A significant strategy in immuno-oncology is the combination of IDO1 inhibitors with immune checkpoint inhibitors, such as those targeting the PD-1/PD-L1 and CTLA-4 pathways.[3][6] Upregulation of the IDO1 pathway has been identified as a potential mechanism of resistance to checkpoint blockade.[6][7] By inhibiting IDO1, this compound can help overcome this resistance, leading to a synergistic anti-tumor effect when combined with checkpoint inhibitors.[6][8]
These application notes provide a comprehensive guide to utilizing this compound in combination with checkpoint inhibitors, including its mechanism of action, protocols for key experiments, and data presentation guidelines.
Product Information: this compound
This compound (also referred to as Compound 14) is a research chemical for laboratory use.[5] Proper handling and storage are essential to maintain its stability and activity.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₈F₄N₂O₃ | [5] |
| Molecular Weight | 446.39 g/mol | [5] |
| CAS Number | 2328099-08-5 | [5] |
| Appearance | White to off-white solid | [5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [5] |
| Solubility | DMSO: ≥ 250 mg/mL (560.05 mM) | [5] |
Note: For in vivo studies, specific formulation protocols should be followed to ensure solubility and bioavailability. Example formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[5]
Mechanism of Action and Signaling Pathways
The IDO1 Pathway
IDO1 is an intracellular enzyme induced by pro-inflammatory signals, most notably interferon-gamma (IFN-γ), but also others like TNF-α and IL-6.[4][9][10] Its activity initiates the kynurenine pathway of tryptophan catabolism, leading to a profoundly immunosuppressive tumor microenvironment.
Key Downstream Effects of IDO1 Activation:
-
Tryptophan Depletion: Deprives T cells of an essential amino acid, leading to the activation of the GCN2 stress-kinase pathway, which causes cell cycle arrest and anergy (unresponsiveness) in effector T cells.[1][2]
-
Kynurenine Accumulation: Kynurenine and its derivatives act as signaling molecules. They can induce the differentiation and activation of immunosuppressive Tregs and myeloid-derived suppressor cells (MDSCs).[2] Kynurenine is also a ligand for the Aryl Hydrocarbon Receptor (AhR), which can further promote a pro-tumorigenic and immunosuppressive environment.[9]
Figure 1. The IDO1 signaling pathway and its inhibition by this compound.
Synergy with Checkpoint Inhibitors
Immune checkpoints like PD-1 and CTLA-4 are negative regulators of T-cell activation. Tumors exploit these pathways to evade immune destruction.
-
PD-1/PD-L1 Axis: PD-1 is expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells. The PD-1/PD-L1 interaction inhibits T-cell signaling, leading to T-cell "exhaustion." Anti-PD-1/PD-L1 antibodies block this interaction, restoring T-cell function.[11]
-
CTLA-4: CTLA-4 is expressed on T cells and outcompetes the co-stimulatory molecule CD28 for binding to B7 ligands on antigen-presenting cells (APCs), thereby dampening T-cell activation. Anti-CTLA-4 antibodies block this interaction, promoting a broader T-cell activation.[6][10]
The IDO1 pathway and checkpoint pathways are non-redundant mechanisms of immune evasion. Preclinical studies have shown that combining IDO1 inhibitors with checkpoint blockade results in enhanced anti-tumor activity.[6][8] This is because activated T cells produce IFN-γ, which can upregulate both PD-L1 and IDO1 on tumor cells, creating a feedback loop of adaptive immune resistance. Blocking both pathways simultaneously can lead to a more robust and durable anti-tumor immune response.
Figure 2. Logical diagram of synergistic action between this compound and checkpoint inhibitors.
Experimental Protocols
Here we provide detailed protocols for the preclinical evaluation of this compound in combination with checkpoint inhibitors.
Protocol 1: In Vitro IDO1 Inhibition Assay (Cell-Based)
This assay measures the ability of this compound to inhibit IFN-γ-induced IDO1 activity in cancer cells by quantifying the production of kynurenine.[12][13]
Figure 3. Experimental workflow for the in vitro cell-based IDO1 inhibition assay.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3).[12]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.
-
Recombinant human IFN-γ.
-
This compound.
-
Kynurenine detection reagent: p-dimethylaminobenzaldehyde (DMAB) in acetic acid.
-
Trichloroacetic acid (TCA).
-
96-well cell culture plates.
-
Plate reader.
Methodology:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Include wells without IFN-γ as a negative control. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the IFN-γ containing medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Kynurenine Measurement:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of 30% TCA to each well to precipitate proteins. Centrifuge the plate at 500 g for 10 minutes.
-
Transfer 100 µL of the protein-free supernatant to another plate.
-
Add 100 µL of DMAB reagent (2% w/v in acetic acid) to each well and incubate at room temperature for 30 minutes. A yellow color will develop in the presence of kynurenine.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of L-kynurenine. Calculate the kynurenine concentration in each sample. Plot the percentage of inhibition versus the log concentration of this compound and determine the IC₅₀ value using non-linear regression.
Protocol 2: In Vitro T-Cell / Cancer Cell Co-Culture Assay
This assay evaluates the functional effect of IDO1 inhibition on T-cell activation when co-cultured with IDO1-expressing cancer cells.[12][13]
Materials:
-
IDO1-expressing cancer cells (e.g., IFN-γ pre-treated SKOV-3).
-
Human T cells (e.g., Jurkat cell line or isolated primary human PBMCs/CD3+ T cells).
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA).
-
This compound.
-
Assay kits for measuring T-cell proliferation (e.g., BrdU or CFSE) or cytokine release (e.g., IL-2 ELISA).
Methodology:
-
Prepare Cancer Cells: Seed SKOV-3 cells in a 96-well plate and treat with IFN-γ for 48 hours to induce IDO1 expression, as described in Protocol 1.
-
Compound Addition: On the day of the co-culture, wash the cancer cells and add fresh medium containing serial dilutions of this compound.
-
Co-culture Setup: Add T cells (e.g., Jurkat cells at 2 x 10⁵ cells/well) and a T-cell activator (e.g., PHA at 1 µg/mL) to the wells containing the cancer cells.
-
Controls:
-
T cells + activator alone (maximum activation).
-
T cells + activator + IDO1-expressing cancer cells (IDO1-mediated suppression).
-
T cells alone (baseline).
-
-
-
Incubation: Incubate the co-culture for 72 hours.
-
Endpoint Analysis:
-
Cytokine Release: Collect the supernatant and measure the concentration of a key T-cell cytokine like IL-2 using an ELISA kit.
-
T-Cell Proliferation: If using primary T cells, label them with CFSE before co-culture and measure dye dilution by flow cytometry. Alternatively, add BrdU during the last 18-24 hours of incubation and measure its incorporation using a BrdU ELISA kit.
-
-
Data Analysis: Compare the levels of IL-2 production or T-cell proliferation in the presence of this compound to the suppressed control (T cells + cancer cells). A dose-dependent rescue of T-cell function indicates effective inhibition of IDO1-mediated immunosuppression.
Protocol 3: In Vivo Murine Syngeneic Tumor Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound combined with a checkpoint inhibitor in an immunocompetent mouse model.[14][15]
Figure 4. Experimental workflow for an in vivo syngeneic tumor model study.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma for C57BL/6, CT26 colon carcinoma for BALB/c).
-
This compound formulated for oral gavage.
-
Checkpoint inhibitor antibody (e.g., anti-mouse PD-1 or anti-mouse CTLA-4).
-
Vehicle controls for both agents.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation: Subcutaneously inject ~0.5-1 x 10⁶ tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups:
-
Group 1: Vehicle Control.
-
Group 2: this compound alone.
-
Group 3: Checkpoint inhibitor alone (e.g., anti-PD-1).
-
Group 4: this compound + Checkpoint inhibitor.
-
-
Treatment: Administer treatments according to a predefined schedule. For example, this compound might be given daily by oral gavage, while the anti-PD-1 antibody is given twice a week by intraperitoneal (IP) injection.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as a measure of toxicity.
-
Endpoints:
-
Efficacy: The primary endpoint is typically tumor growth delay or inhibition. Continue the study until tumors reach a predetermined endpoint size (e.g., 1500-2000 mm³), at which point the mice are euthanized.
-
Survival: In a survival study, mice are monitored until they meet euthanasia criteria (tumor size, ulceration, or poor body condition).
-
Pharmacodynamics/Immunophenotyping: At the end of the study (or in a separate satellite group), tumors, spleens, and lymph nodes can be harvested to analyze immune cell populations (e.g., CD8+ T cells, Tregs) by flow cytometry or immunohistochemistry.
-
-
Data Analysis: Plot mean tumor volume ± SEM over time for each group. For survival studies, generate Kaplan-Meier survival curves and compare groups using the log-rank test. Statistical analysis of tumor volumes can be performed using ANOVA.
Quantitative Data Summary
The following tables summarize representative quantitative data for potent IDO1 inhibitors, which can serve as a benchmark for studies with this compound.
Table 1: In Vitro Activity of Representative IDO1 Inhibitors
| Compound | Assay Type | Cell Line | IC₅₀ | Reference |
| Epacadostat | Cell-based Kynurenine | IFN-γ stimulated HeLa | ~70 nM | [13] |
| BMS-986205 | Cell-based Kynurenine | IFN-γ stimulated HeLa | ~11 nM | [12] |
| Navoximod (NLG-919) | Enzymatic | Recombinant IDO1 | 38 nM | [16] |
Table 2: Example In Vivo Efficacy Data from Combination Studies
| Tumor Model | Treatment Combination | Outcome | Reference |
| B16 Melanoma | IDO inhibitor + anti-CTLA-4 | Superior anti-tumor response compared to monotherapy | [6] |
| B16 Melanoma | IDO inhibitor + anti-PD-1 | Significant enhancement of therapeutic efficacy | [6] |
| Metastatic Melanoma (Phase I/II Trial) | Epacadostat + Pembrolizumab | 58% Objective Response Rate in treatment-naïve patients | [17] |
| Glioblastoma (mouse model) | IDO1 inhibitor (BGB-5777) + anti-PD-1 + Radiation | Durable survival benefit (triple combo only) | [15] |
Note: This data is for illustrative purposes. Researchers must generate specific data for this compound in their experimental systems.
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combined Therapy of CTLA-4 and IDO - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 7. Can IDO activity predict primary resistance to anti-PD-1 treatment in NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 10. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. In vivo models for Immuno-Oncology I Preclinical CRO Services [explicyte.com]
- 15. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. onclive.com [onclive.com]
IDO-IN-18 in Studies of Tumor-Infiltrating Lymphocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that suppresses antitumor immunity by catalyzing the degradation of the essential amino acid tryptophan into kynurenine (B1673888) within the tumor microenvironment (TME).[1][2] This depletion of tryptophan and accumulation of kynurenine inhibits the proliferation and function of effector T lymphocytes, particularly CD8+ T cells, and promotes the differentiation and activity of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumor cells to evade immune surveillance.[1][3][4]
IDO-IN-18 is a potent and selective inhibitor of the IDO1 enzyme. Its application in preclinical studies aims to reverse the immunosuppressive effects of IDO1, thereby enhancing the activity of tumor-infiltrating lymphocytes (TILs) and promoting an effective anti-tumor immune response. These application notes provide an overview of the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for its use in in vitro and in vivo studies involving TILs.
Mechanism of Action
This compound functions by directly binding to and inhibiting the enzymatic activity of IDO1. This blockade prevents the conversion of tryptophan to kynurenine, leading to two key consequences within the TME:
-
Restoration of Tryptophan Levels: By preventing tryptophan depletion, this compound ensures that this essential amino acid is available for T cell proliferation and function.
-
Reduction of Kynurenine Production: Inhibition of IDO1 activity significantly lowers the concentration of the immunosuppressive metabolite kynurenine.[1] This reduction alleviates the inhibitory signals on effector T cells and diminishes the recruitment and activation of Tregs.[3][4]
The net effect is a shift in the TME from an immunosuppressive to an immunopermissive state, characterized by enhanced infiltration, proliferation, and cytotoxic activity of effector TILs against tumor cells.
Signaling Pathway
The signaling pathway affected by this compound primarily revolves around the reversal of IDO1-mediated immune suppression.
Quantitative Data
The following table summarizes the in vitro potency of this compound.
| Parameter | Value | Assay Type | Reference |
| IDO1 IC50 | 0.15 nM | Enzymatic Assay | [5] |
| HeLa Cell IC50 | Micromolar range | Cellular Assay | [6] |
Note: The HeLa cell-based assay measures the inhibition of IDO1 activity in a cellular context. The difference in potency between the enzymatic and cellular assays can be attributed to factors such as cell permeability and off-target effects.
A related compound from the same chemical series as this compound demonstrated high selectivity for IDO1 over TDO (Tryptophan 2,3-dioxygenase), another tryptophan-catabolizing enzyme.[5]
| Enzyme | IC50 of Related Compound |
| IDO1 | 0.3 nM |
| TDO | >10,000 nM |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in studies of tumor-infiltrating lymphocytes.
Protocol 1: In Vitro IDO1 Inhibition Assay in a Co-culture System
This protocol is designed to assess the ability of this compound to reverse IDO1-mediated T cell suppression in a co-culture of tumor cells and T cells.
Materials:
-
Tumor cell line known to express IDO1 upon IFN-γ stimulation (e.g., SKOV-3, HeLa)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Recombinant human IFN-γ
-
T cell activation stimuli (e.g., anti-CD3/anti-CD28 beads or PHA/PMA)
-
Complete cell culture medium
-
Assay plates (96-well)
-
Kynurenine detection reagent
-
Cell proliferation assay kit (e.g., CFSE or BrdU)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Tumor Cell Seeding: Seed the tumor cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: The following day, induce IDO1 expression by treating the tumor cells with recombinant human IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the IFN-γ-containing medium from the tumor cells and add the this compound dilutions.
-
Co-culture: Isolate T cells from PBMCs. Add the T cells to the wells containing the tumor cells and this compound. Add T cell activation stimuli.
-
Incubation: Co-culture the cells for 48-72 hours.
-
Analysis:
-
Kynurenine Measurement: Collect the culture supernatant and measure the kynurenine concentration using a colorimetric assay.
-
T Cell Proliferation: Harvest the T cells and analyze their proliferation by flow cytometry.
-
T Cell Activation: Stain the T cells with fluorescently labeled antibodies against activation markers and analyze by flow cytometry.
-
Protocol 2: Isolation and Analysis of Tumor-Infiltrating Lymphocytes from In Vivo Models
This protocol describes the isolation of TILs from tumor-bearing mice treated with this compound for subsequent analysis.
Materials:
-
Tumor-bearing mice (syngeneic model)
-
This compound formulation for in vivo administration
-
Tumor dissociation kit (e.g., collagenase, DNase)
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque or similar density gradient medium
-
Red blood cell lysis buffer
-
Flow cytometry antibodies for TIL phenotyping (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -PD-1)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
In Vivo Treatment: Treat tumor-bearing mice with this compound or a vehicle control according to the desired dosing schedule and route of administration.
-
Tumor Excision: At the end of the treatment period, euthanize the mice and aseptically excise the tumors.
-
Tumor Dissociation:
-
Mince the tumors into small pieces.
-
Digest the tumor fragments using a tumor dissociation kit to obtain a single-cell suspension.[7]
-
Filter the suspension through a 70 µm cell strainer.
-
-
Lymphocyte Isolation:
-
Isolate lymphocytes from the single-cell suspension using density gradient centrifugation.
-
Lyse any remaining red blood cells.
-
Filter the cells through a 40 µm cell strainer.
-
-
Flow Cytometry Staining:
-
Count the viable cells.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify different TIL subpopulations (e.g., CD4+ T cells, CD8+ T cells, Tregs).
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the proportions and absolute numbers of different TIL populations in the tumors of treated versus control mice.
Protocol 3: T Cell Proliferation and Cytokine Release Assay
This protocol measures the direct effect of this compound on the proliferation and cytokine production of isolated TILs.
Materials:
-
Isolated TILs from tumor-bearing mice
-
This compound
-
T cell stimulation reagents
-
Cell proliferation assay kit
-
ELISA or multiplex assay kit for cytokine detection (e.g., IFN-γ, TNF-α)
Procedure:
-
TIL Culture: Culture the isolated TILs in complete medium.
-
Treatment and Stimulation: Treat the TILs with different concentrations of this compound in the presence of T cell stimulation reagents.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Proliferation: Measure T cell proliferation using a suitable assay.
-
Cytokine Release: Collect the culture supernatant and measure the concentration of key cytokines using ELISA or a multiplex assay.
-
Conclusion
This compound is a valuable research tool for investigating the role of the IDO1 pathway in tumor immune evasion. The protocols outlined in these application notes provide a framework for studying the effects of this compound on the function of tumor-infiltrating lymphocytes. By reversing IDO1-mediated immunosuppression, this compound holds promise as a potential immunotherapeutic agent to enhance anti-tumor immunity. Further research using these and similar methodologies will be crucial in elucidating its full therapeutic potential.
References
- 1. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
IDO-IN-18 solubility issues in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IDO1 inhibitor, IDO-IN-18. The information provided is intended to address common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound exhibits high solubility in DMSO, reaching up to 250 mg/mL with the assistance of ultrasonication.[1] It is crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[1][2]
Q2: My this compound is precipitating when I add it to my cell culture medium. What could be the cause?
A2: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its low water solubility.[2] Several factors can contribute to this:
-
High Final Concentration of this compound: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
High Percentage of DMSO in the Final Solution: While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not be sufficient to maintain the solubility of this compound upon high dilution.[3][4]
-
Method of Dilution: Adding the DMSO stock solution directly to a large volume of aqueous media can cause the compound to precipitate out of solution immediately.
-
Media Composition and Temperature: The specific components of your cell culture medium and the temperature can influence the solubility of the compound.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: As a general guideline, the final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxic effects. A concentration of 0.1% to 0.5% DMSO is typically well-tolerated by most cell lines, though some robust cell lines may tolerate up to 1%.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: How should I store my this compound stock solution?
A4: Store the this compound stock solution in aliquots to avoid repeated freeze-thaw cycles.[5][6] Recommended storage conditions are:
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock solution to culture media.
This is a common indication that the compound is crashing out of solution due to the rapid change in solvent polarity.
Solution Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Lower the Final Concentration: Your target concentration may be too high for the aqueous environment. Try a lower concentration to see if the compound remains in solution.
-
Employ a Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution step. For example, dilute the stock 1:10 in media, mix thoroughly, and then add this intermediate dilution to the rest of the media.
-
Ensure Proper Temperature: Pre-warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
Issue: Solution is initially clear but a precipitate forms over time in the incubator.
This suggests that the compound is not stable in the culture medium under incubation conditions (37°C, 5% CO2).
Solution Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Detailed Steps:
-
Minimize Incubation Time: If your experimental design allows, reduce the time the compound is incubated with the cells.
-
Replenish the Compound: For longer experiments, consider replacing the culture medium containing this compound every 24 hours to maintain the desired concentration of the soluble compound.
-
Evaluate Media Components: Some components in serum or the basal media could potentially interact with this compound, reducing its stability. If possible, test the solubility in a simpler buffered solution (like PBS) to see if the media is the issue.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Notes |
| Stock Solution Solubility | DMSO | 250 mg/mL (560.05 mM) | Requires ultrasonic assistance. Use of newly opened DMSO is recommended.[1] |
| Recommended Final DMSO Concentration in Media | Cell Culture Media | < 0.5% | This is a general recommendation to avoid cell toxicity. A vehicle control is essential. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Weigh the this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][5][6]
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
-
-
Procedure (Serial Dilution Method):
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of stock solution needed. Ensure the final DMSO concentration will be below 0.5%.
-
Perform an intermediate dilution. For example, add 2 µL of a 10 mM stock solution to 198 µL of pre-warmed media to get a 100 µM intermediate solution. Vortex gently.
-
Add the required volume of the intermediate solution to your final volume of culture media in the cell culture plate or flask.
-
Mix gently by swirling the plate or flask.
-
As a crucial control, prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.
-
Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, which is involved in immune suppression within the tumor microenvironment.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing IDO-IN-18 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of IDO-IN-18 for in vitro cell line experiments. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key quantitative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[1] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines. This process suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), ultimately allowing tumor cells to evade the immune system.[1][2] By inhibiting IDO1, this compound blocks this immunosuppressive pathway, restoring the anti-tumor immune response.[2]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: Based on available data, a broad concentration range is recommended for initial experiments. A good starting point would be a serial dilution from 10 µM down to 1 nM. An effective concentration (EC50) of 0.86 µM has been reported in a cellular assay, so your optimal concentration will likely fall within this range.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How should I prepare my stock solution of this compound?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in DMSO, which can then be serially diluted in your cell culture medium to achieve the desired final concentrations. To minimize the number of freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific endpoint of your assay. For IDO1 inhibition assays that measure kynurenine production, an incubation period of 24 to 72 hours is common after inducing IDO1 expression with interferon-gamma (IFN-γ). It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for your experimental setup.
Q5: How can I confirm that this compound is inhibiting IDO1 in my cells?
A5: The most direct way to confirm IDO1 inhibition is to measure the concentration of kynurenine in the cell culture supernatant. After stimulating the cells with IFN-γ to induce IDO1 expression, treatment with an effective concentration of this compound should lead to a significant reduction in kynurenine levels compared to the vehicle-treated control. This can be measured using methods such as HPLC or commercially available ELISA kits.
Data Presentation
The potency of this compound has been characterized in both enzymatic and cellular assays. The following table summarizes the available quantitative data.
| Parameter | Value (µM) | Assay Type |
| IC50 | 0.0071 | Enzymatic Assay[1] |
| EC50 | 0.86 | Cellular Assay[1] |
Note: The IC50 represents the concentration of the inhibitor required to reduce the enzymatic activity of purified IDO1 by 50%. The EC50 represents the effective concentration required to achieve 50% of the maximal effect in a cell-based assay, which in this context is the inhibition of kynurenine production.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell line of interest by measuring the inhibition of IFN-γ-induced kynurenine production.
Materials:
-
Cell line of interest (e.g., HeLa, SK-OV-3)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Recombinant human interferon-gamma (IFN-γ)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent) or a commercial kynurenine assay kit
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 1 x 10^4 to 5 x 10^4 cells/well).
-
Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
-
IDO1 Induction:
-
The following day, treat the cells with IFN-γ to induce IDO1 expression. A final concentration of 25-100 ng/mL is typically effective, but this should be optimized for your specific cell line.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is from 10 µM down to 1 nM. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration, typically ≤ 0.1%).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for an additional 24-48 hours at 37°C and 5% CO2.
-
-
Kynurenine Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the kynurenine concentration using your chosen method. For the Ehrlich's reagent method:
-
Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 6.1 N and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new 96-well plate and add an equal volume of Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
-
-
Data Analysis:
-
Subtract the background absorbance (from cell-free wells).
-
Normalize the data with the vehicle-treated control representing 0% inhibition and a control with a known potent IDO1 inhibitor (or no IFN-γ stimulation) as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of kynurenine production | 1. This compound concentration is too low. 2. IDO1 expression is not sufficiently induced. 3. This compound has degraded. 4. Incorrect assay setup. | 1. Test a higher range of concentrations.2. Confirm IDO1 induction by IFN-γ via Western blot or qPCR. Optimize IFN-γ concentration and incubation time.3. Use a fresh aliquot of this compound stock solution. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles.4. Review the protocol carefully and ensure all reagents were added correctly. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilutions. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.2. Calibrate pipettes regularly. Prepare a master mix for each dilution to minimize pipetting variability.3. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS or media to maintain humidity. |
| Significant cell death observed | 1. This compound concentration is cytotoxic. 2. Solvent (DMSO) concentration is too high. 3. The cell line is particularly sensitive. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your inhibition assay to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for your experiments.2. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).3. If the cell line is highly sensitive, consider reducing the incubation time with this compound. |
| Precipitation of this compound in the culture medium | 1. Poor solubility at the tested concentration. 2. High final concentration of the compound. | 1. Visually inspect the medium after adding this compound. If precipitation is observed, try preparing intermediate dilutions in a serum-free medium before adding to the final culture medium.2. If precipitation occurs at higher concentrations, these concentrations may not be achievable in your assay. Note the highest soluble concentration. |
Visualizations
IDO1 Signaling Pathway and Inhibition by this compound
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the IC50 of this compound.
References
Technical Support Center: IDO1 Expression in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low indoleamine 2,3-dioxygenase 1 (IDO1) expression in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: Why is my IDO1 expression low or undetectable in my cancer cell line?
A1: Low or absent IDO1 expression can be due to several factors. IDO1 is not constitutively expressed in all cancer cells; its expression is often induced by inflammatory stimuli from the tumor microenvironment.[1][2] The most potent inducer is Interferon-gamma (IFN-γ), typically secreted by infiltrating T cells.[3][4][5] Potential reasons for low expression include:
-
Lack of Induction: The cell line may require stimulation with cytokines like IFN-γ to upregulate IDO1 transcription.[2][6][7]
-
Cell Line-Specific Characteristics: Some cancer cell lines may have inherent mechanisms that suppress the IFN-γ signaling pathway or the IDO1 promoter itself.
-
Suboptimal Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence gene expression.
-
Technical Issues: The low expression might be an artifact of technical problems during mRNA or protein detection (see qPCR and Western Blot troubleshooting guides below).
Q2: How can I induce IDO1 expression in my cancer cells?
A2: The most common and effective method for inducing IDO1 expression is to treat the cells with IFN-γ.[8][9] The expression of IDO1 is transcriptionally regulated by the JAK/STAT pathway, which is activated upon IFN-γ binding to its receptor.[1][10] For a more potent, synergistic induction, tumor necrosis factor-alpha (TNF-α) can be used in combination with IFN-γ.[11][12]
Q3: My qPCR for IDO1 mRNA shows a very high Ct value or no amplification. What does this mean and what should I do?
A3: A high Ct value (typically >35) or no amplification indicates very low or no detectable IDO1 mRNA in your sample. This could be a true biological result (the gene is not being expressed) or a technical issue with the qPCR assay.[13]
-
Verify RNA Quality: Ensure your RNA is intact and free of inhibitors.
-
Optimize cDNA Synthesis: Inefficient reverse transcription can lead to a loss of signal, especially for low-abundance transcripts.[14][15]
-
Check Primer Efficiency: Poorly designed primers can result in inefficient amplification. Validate your primers with a standard curve to ensure efficiency is between 90-110%.[13]
-
Increase Template Amount: If expression is truly low, increasing the amount of cDNA in the reaction may lower the Ct value.[14]
-
Use a Positive Control: Use a cell line known to express IDO1 (e.g., SKOV-3) or IFN-γ-treated cells to confirm your assay is working.[9][16]
Q4: My Western blot for IDO1 is showing no band. How can I troubleshoot this?
A4: A lack of a band on a Western blot can be due to low protein levels or technical errors in the procedure.[17][18]
-
Confirm Induction: Ensure that you have successfully induced IDO1 expression with IFN-γ. It can take 24-48 hours for the protein to accumulate to detectable levels.[16]
-
Increase Protein Load: Load a higher amount of total protein lysate onto the gel (e.g., 30-50 µg).
-
Check Antibody Specificity and Concentration: Verify that your primary antibody is validated for Western blotting and is specific to IDO1.[19] You may need to optimize the antibody concentration and incubation time.[20][21]
-
Verify Protein Transfer: Check your transfer efficiency using a stain like Ponceau S. Smaller proteins like IDO1 (~45 kDa) may require optimization of transfer time and membrane pore size.[20]
-
Use a Positive Control Lysate: Include a lysate from IFN-γ-stimulated cells as a positive control to validate the entire workflow.[18]
Q5: Can the use of IDO1 inhibitors affect the expression level of the IDO1 protein itself?
A5: This is a complex area. While most small molecule inhibitors are designed to block the enzyme's catalytic activity, some studies have reported unexpected effects.[22][23] For instance, in some contexts, certain compounds thought to be inhibitors have been observed to paradoxically increase IDO1 mRNA or kynurenine (B1673888) production, potentially by activating other signaling pathways like the aryl hydrocarbon receptor (AhR).[23] It is crucial to measure both protein/mRNA levels and enzyme activity to fully characterize a compound's effect.
Troubleshooting Guides
Guide 1: Low or No IDO1 mRNA Detected by qPCR
This guide provides a systematic approach to troubleshooting quantitative PCR assays for the low-expression IDO1 gene.
Troubleshooting Workflow for Low IDO1 mRNA
Caption: Logical workflow for diagnosing issues with low IDO1 mRNA detection by qPCR.
Table 1: Troubleshooting qPCR for Low IDO1 mRNA
| Problem | Potential Cause | Recommended Solution |
| High Ct Value (>35) or No Signal | Low abundance of IDO1 transcript. | Induce cells with IFN-γ (see protocol below). Increase cDNA template amount in the qPCR reaction.[13] |
| RNA degradation or contamination. | Check RNA integrity on a gel or Bioanalyzer. Ensure A260/280 and A260/230 ratios are optimal. Re-extract RNA if necessary.[15] | |
| Inefficient cDNA synthesis. | Use a high-quality reverse transcriptase and sufficient RNA input (e.g., 1 µg). Consider using a mix of oligo(dT) and random hexamer primers.[14] | |
| Non-Specific Amplification (Multiple Melt Peaks) | Poor primer design. | Re-design primers to be specific to IDO1, avoiding primer-dimer formation. Ensure primers span an exon-exon junction to prevent gDNA amplification.[15] |
| Contamination with genomic DNA (gDNA). | Treat RNA samples with DNase I before cDNA synthesis. | |
| Poor Reproducibility Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reaction components. Increase reaction volume if possible.[24] |
| Stochastic effects due to very low target abundance. | Increase the amount of template per reaction. Run more technical replicates to improve confidence.[13] |
Guide 2: Undetectable IDO1 Protein by Western Blot
This guide addresses common issues when attempting to detect the ~45 kDa IDO1 protein via Western blotting.
Table 2: Troubleshooting Western Blot for Low IDO1 Protein
| Problem | Potential Cause | Recommended Solution |
| No Band Detected | Insufficient protein expression. | Ensure cells were properly induced with IFN-γ for 24-48 hours. Use a positive control lysate from a cell line known to express IDO1.[16] |
| Low amount of protein loaded. | Increase the total protein loaded per lane to 30-50 µg. Concentrate lysate if necessary.[21] | |
| Inefficient protein transfer. | Verify transfer with Ponceau S stain. For a ~45 kDa protein, ensure appropriate transfer time (e.g., 75-90 min at 100V). Use a 0.45 µm pore size membrane.[20] | |
| Primary antibody issues (concentration, activity). | Optimize primary antibody dilution. Perform a dot blot to confirm antibody activity. Incubate overnight at 4°C to increase signal.[17][21] | |
| Incompatible blocking buffer. | Some antibodies perform poorly with milk-based blockers due to cross-reactivity. Try 5% Bovine Serum Albumin (BSA) in TBST instead.[20] | |
| Weak Signal | Insufficient exposure time. | Increase exposure time for chemiluminescent detection. |
| Low secondary antibody concentration. | Use the secondary antibody at the manufacturer's recommended dilution. Ensure it is not expired.[17] | |
| High Background | Insufficient blocking or washing. | Increase blocking time to 1-2 hours at room temperature. Increase the number and duration of wash steps after antibody incubations.[18][21] |
| Primary antibody concentration too high. | Reduce the concentration of the primary antibody. |
Key Experimental Protocols
Protocol 1: IFN-γ Induction of IDO1 Expression in Cancer Cells
This protocol describes the standard method for stimulating IDO1 expression in adherent cancer cell cultures.
-
Cell Plating: Plate cancer cells in a culture vessel (e.g., 6-well plate or 10 cm dish) and allow them to adhere and reach 70-80% confluency.
-
Preparation of IFN-γ: Reconstitute lyophilized recombinant human IFN-γ in sterile water or PBS as per the manufacturer's instructions to create a concentrated stock solution.
-
Treatment: Dilute the IFN-γ stock solution in complete cell culture medium to the desired final concentration. A typical starting concentration is 50-100 ng/mL.[9][16]
-
Incubation: Remove the old medium from the cells and replace it with the IFN-γ-containing medium.
-
Harvest: Incubate the cells for 24-48 hours at 37°C and 5% CO₂. After incubation, cells can be harvested for RNA extraction (qPCR) or protein lysis (Western blot).
Experimental Workflow for IDO1 Analysis
Caption: Standard experimental workflow for inducing and analyzing IDO1 expression.
Protocol 2: Western Blotting for IDO1 Protein Detection
-
Protein Lysis: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 10% or 12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane (0.45 µm pore size).
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Incubate the membrane with a validated anti-IDO1 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the wash step (step 8).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. IDO1 protein is approximately 45 kDa.
Protocol 3: Quantitative Real-Time PCR (qPCR) for IDO1 mRNA Expression
-
RNA Extraction: Extract total RNA from harvested cells using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.
-
DNase Treatment: Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for IDO1, and a SYBR Green master mix. Also prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Determine the Ct values. Calculate the relative expression of IDO1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to an untreated control sample.
Signaling Pathways
IDO1 expression is primarily driven by inflammatory signals, with the IFN-γ pathway being the most critical.
IFN-γ Signaling Pathway for IDO1 Induction
Caption: Simplified diagram of the canonical IFN-γ/JAK/STAT1 pathway leading to IDO1 transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. IDO Expression in Cancer: Different Compartment, Different Functionality? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased expression of IDO1 is associated with improved survival and increased number of TILs in patients with high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. In Vitro Cytokine Licensing Induces Persistent Permissive Chromatin at the IDO1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of upregulated indoleamine 2, 3-dioxygenase 1 by interferon γ gene transfer on interferon γ-mediated antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of IFN-gamma and TNF-alpha-responsive regulatory elements in the synergistic induction of indoleamine dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Upregulation of IFN-gamma receptor expression by proinflammatory cytokines influences IDO activation in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pcrbio.com [pcrbio.com]
- 15. dispendix.com [dispendix.com]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 18. biocompare.com [biocompare.com]
- 19. researchgate.net [researchgate.net]
- 20. blog.addgene.org [blog.addgene.org]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 22. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 23. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 24. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: IDO1 Expression for Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with IDO1 induction in cellular assays, particularly for the evaluation of inhibitors like IDO-IN-18.
Frequently Asked Questions (FAQs)
Q1: How can I induce IDO1 expression in my cell line?
The most common and effective method for inducing Indoleamine 2,3-dioxygenase 1 (IDO1) expression in vitro is by treating cells with Interferon-gamma (IFN-γ).[1][2] IFN-γ is the primary inducer of the IDO1 gene.[2] For many cancer cell lines, such as SKOV-3, HeLa, and BxPC3, stimulation with IFN-γ is sufficient to upregulate IDO1 to levels suitable for enzymatic assays.[1][3]
Q2: What is the recommended concentration of IFN-γ and incubation time to induce IDO1?
The optimal concentration and incubation time can be cell-line dependent. However, a good starting point is a final concentration of 100 ng/mL of IFN-γ for an incubation period of 24 to 48 hours.[1] Some protocols suggest that 48 hours of IFN-γ stimulation may be necessary for sufficient production of kynurenine (B1673888), the downstream metabolite of IDO1 activity.[3] It is always recommended to perform a titration of both IFN-γ concentration and incubation time to determine the optimal conditions for your specific cell line and experimental setup.
Q3: Are there other cytokines that can induce or enhance IDO1 expression?
Yes, while IFN-γ is the primary inducer, other proinflammatory cytokines can synergistically enhance its effect. Tumor Necrosis Factor-alpha (TNF-α) has been shown to synergistically increase IDO1 activity induced by IFN-γ in human epithelial cells and macrophages.[4] Other cytokines, such as Interleukin-1 beta (IL-1β), have also been shown to enhance IFN-γ-induced IDO1 activity.[5] Additionally, in some specific contexts like osteosarcoma cell lines, Interleukin-12 (IL-12) and Interleukin-18 (IL-18) can induce IDO1 activity independently of IFN-γ.[6]
Q4: Which cell lines are suitable for IDO1 induction assays?
Several cancer cell lines are known to express IDO1 upon IFN-γ stimulation and are commonly used for inhibitor screening assays. These include:
-
SKOV-3: An ovarian cancer cell line that overexpresses IDO1, with expression further increased by IFN-γ treatment.[1]
-
BxPC3: A pancreatic cancer cell line.[3]
-
Various osteosarcoma cell lines: MNNG/HOS, KHOS-240, HOS, and MG-63.[6]
-
PC3: A prostate cancer cell line.[7]
It is crucial to select a cell line that demonstrates a robust and reproducible induction of IDO1 expression in response to IFN-γ.
Q5: How is IDO1 activity measured in a cellular assay?
IDO1 activity is typically assessed by measuring the amount of kynurenine secreted into the cell culture medium.[1] IDO1 is the enzyme that catalyzes the first and rate-limiting step in the conversion of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.[1] The concentration of kynurenine can be quantified, often using a colorimetric method involving Ehrlich's reagent (p-dimethylaminobenzaldehyde) or by HPLC.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable IDO1 activity (kynurenine production) after IFN-γ stimulation. | Insufficient IFN-γ concentration or incubation time. | Perform a dose-response experiment with varying concentrations of IFN-γ (e.g., 10-200 ng/mL) and a time-course experiment (e.g., 24, 48, 72 hours) to determine optimal induction conditions for your specific cell line. |
| Cell line is not responsive to IFN-γ. | Verify the expression of the IFN-γ receptor on your cell line. Consider using a different cell line known to be responsive, such as SKOV-3 or HeLa.[1][5] | |
| Issues with the kynurenine detection assay. | Ensure the kynurenine standard curve is accurate and reproducible. Verify the proper preparation and functionality of all assay reagents, such as Ehrlich's reagent. | |
| High background IDO1 activity in unstimulated cells. | Some cell lines, like SKOV-3, have been reported to have basal IDO1 expression even without IFN-γ stimulation.[1] | While some basal expression might be unavoidable, ensure that the fold-induction upon IFN-γ stimulation is significant enough for a clear experimental window. If the background is too high, consider using a different cell line. |
| Inconsistent results between experiments. | Variability in cell plating density. | Ensure consistent cell seeding density across all wells and experiments, as this can affect cell health and responsiveness to stimuli. |
| Passage number of the cell line. | Use cells within a consistent and low passage number range, as cellular characteristics can change with extensive passaging. | |
| Reagent variability. | Use the same lot of IFN-γ and other key reagents whenever possible to minimize variability. | |
| Precipitation of the test compound (e.g., this compound) in the cell culture medium. | The compound may be hydrophobic and have low aqueous solubility. | First, dissolve the compound in an appropriate organic solvent like 100% DMSO to create a concentrated stock solution. When adding the stock solution to the media, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid precipitation and cellular toxicity.[8] |
Experimental Protocols
Protocol 1: Induction of IDO1 Expression and Measurement of Kynurenine
This protocol is adapted from established methods for inducing IDO1 in a cancer cell line like SKOV-3.[1]
Materials:
-
SKOV-3 cells (or other suitable cell line)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (4-(Dimethylamino)benzaldehyde)
-
Kynurenine standard
-
Acetic acid
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.
-
IDO1 Induction: The next day, add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant for kynurenine measurement.
-
Kynurenine Detection: a. Add an equal volume of 6.1 N TCA to the supernatant to precipitate proteins. b. Centrifuge to pellet the precipitate. c. Transfer the supernatant to a new 96-well plate. d. Add Ehrlich's reagent (dissolved in acetic acid) to the supernatant. e. Incubate at room temperature for 10-20 minutes to allow for color development. f. Measure the absorbance at approximately 480 nm.
-
Quantification: Prepare a kynurenine standard curve to interpolate the concentration of kynurenine in the test samples.
Data Presentation: Example Kynurenine Standard Curve
| Kynurenine Concentration (µM) | Absorbance at 480 nm (OD) |
| 0 | 0.050 |
| 1.95 | 0.125 |
| 3.91 | 0.200 |
| 7.81 | 0.350 |
| 15.63 | 0.650 |
| 31.25 | 1.200 |
| 62.5 | 2.100 |
| 125 | 3.500 |
Visualizations
Signaling Pathway for IDO1 Induction
Caption: IFN-γ and TNF-α signaling pathways leading to IDO1 expression.
Experimental Workflow for IDO1 Inhibitor Assay
Caption: General experimental workflow for an IDO1 inhibitor cellular assay.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of IFN-γ Receptor Expression by Proinflammatory Cytokines Influences IDO Activation in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression of Indoleamine 2,3-Dioxygenase Induced by IFN-γ and TNF-α as Potential Biomarker of Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
preventing IDO-IN-18 precipitation in stock solutions
Welcome to the technical support center for IDO-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, with a specific focus on preventing and troubleshooting precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.[1]
Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A2: this compound is soluble in DMSO at concentrations up to 250 mg/mL (560.05 mM).[1] However, to minimize the risk of precipitation, it is advisable to prepare stock solutions at a concentration that is convenient for your experimental needs without approaching the solubility limit. A common stock concentration for inhibitors is 10-50 mM.
Q3: How should I store the solid compound and my DMSO stock solutions of this compound?
A3: Proper storage is critical to maintaining the stability and solubility of this compound.
-
Solid Compound: Store the lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
Stock Solutions in DMSO: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[1] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1]
Q4: My this compound stock solution in DMSO appears cloudy or has visible precipitate. What should I do?
A4: If you observe precipitation in your DMSO stock solution, do not use the supernatant as the concentration will be inaccurate. Instead, attempt to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating the solution until the precipitate dissolves completely. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Q5: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer or cell culture medium. Why does this happen and how can I prevent it?
A5: This is a common issue known as "precipitation upon dilution" and occurs because this compound is hydrophobic. While highly soluble in DMSO, its solubility dramatically decreases when the highly concentrated DMSO stock is introduced into an aqueous environment. To prevent this:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as most cell lines can tolerate this level without significant toxicity.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform intermediate dilutions of your stock in DMSO before the final dilution into your aqueous buffer.
-
Reverse Dilution: Add the DMSO stock dropwise to the vigorously vortexing aqueous buffer. This rapid dispersion can help prevent localized high concentrations of the compound that lead to precipitation.
-
Warm the Aqueous Buffer: Gently warming your buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
This guide provides a systematic approach to address solubility challenges with this compound.
Table 1: Solubility and Storage Summary for this compound
| Parameter | Recommendation | Source(s) |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][2] |
| Solubility in DMSO | 250 mg/mL (560.05 mM) | [1] |
| Storage of Solid | -20°C (3 years) or 4°C (2 years) | [1] |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | [1] |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator water bath (optional)
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 22.32 mg of this compound (Molecular Weight: 446.39 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Troubleshooting Dissolution: If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 10-15 minutes. Gentle warming to 37°C for a short period can also aid dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly-sealed vials. Store the aliquots at -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
Materials:
-
50 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the 50 mM this compound stock solution at room temperature.
-
Prepare Dilution Tube: In a sterile tube, add the required volume of the pre-warmed aqueous medium.
-
Reverse Dilution: While vigorously vortexing the tube containing the aqueous medium, slowly add the required volume of the this compound DMSO stock solution dropwise. For example, to prepare 1 mL of a 50 µM working solution (with a final DMSO concentration of 0.1%), add 2 µL of the 50 mM stock to 998 µL of the aqueous medium.
-
Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution in your experiment as soon as possible to minimize the risk of precipitation over time.
IDO1 Signaling Pathway and Inhibition
This compound is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. Upregulation of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, which suppresses the anti-tumor immune response. This compound blocks this activity, thereby restoring T-cell function and promoting immune-mediated tumor rejection.
References
addressing high background in kynurenine assays with IDO-IN-18
This guide provides troubleshooting assistance for researchers encountering high background signals in kynurenine (B1673888) assays, with a specific focus on experiments involving the inhibitor IDO-IN-18.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a kynurenine assay?
High background can originate from several sources, broadly categorized as issues with the assay procedure, the sample matrix, or the reagents themselves. Common procedural errors include insufficient washing of microplates, incorrect incubation times or temperatures, and contamination of buffers or reagents[1]. Sample-related issues often involve interfering substances present in complex biological matrices like serum or plasma[2][3][4]. Finally, the reagents, including the detection antibodies or the substrate, can contribute to high background if they are of poor quality, improperly stored, or expired.
Q2: Can the IDO1 inhibitor, this compound, directly cause a high background signal?
Yes, it is possible. A small molecule inhibitor like this compound could intrinsically interfere with the assay detection method. This can happen in several ways:
-
Optical Interference: The compound might possess native fluorescence or absorbance at the wavelengths used for detection.
-
Reagent Interaction: The inhibitor could non-specifically interact with detection antibodies or other assay components.
-
Precipitation: If the inhibitor is not fully soluble in the assay medium at the concentration used, it may precipitate and scatter light, leading to artificially high readings. It is crucial to check the solubility and stability of this compound in your specific experimental conditions[5][6].
Q3: How can I distinguish between a true kynurenine signal and non-specific background?
Proper experimental controls are essential. A "no-enzyme" or "inhibitor-only" control, where the inhibitor is added to the medium in the absence of cells or active enzyme, is critical. Any signal detected in this well is likely due to direct interference from the inhibitor or the medium itself. This should be subtracted from the signal in your experimental wells. Additionally, running a standard curve with known concentrations of kynurenine is necessary to quantify the results and assess the assay's sensitivity and background level[7][8].
Q4: My "no-cell" and "inhibitor-only" controls are both high. What is the likely cause?
If the background is high even in the absence of cells and the inhibitor, the problem likely lies with the assay reagents or the base medium. This could be due to contamination, expired reagents, or inherent properties of the cell culture medium. If the "inhibitor-only" control is significantly higher than the "no-cell" control, it strongly suggests that this compound is directly interfering with the assay.
Q5: Could my sample type be the source of the high background?
Absolutely. Biological samples such as serum and plasma contain a multitude of metabolites, proteins, and other substances that can interfere with kynurenine detection[3][9]. This is known as a "matrix effect"[4]. For instance, other tryptophan metabolites may cross-react in an ELISA, or various compounds could co-elute with kynurenine in chromatography-based methods[3][10]. Sample preparation steps like protein precipitation or solid-phase extraction are often necessary to clean up the sample and reduce these interferences[3][4].
Troubleshooting Guide
The following table outlines a systematic approach to identifying and resolving the cause of high background in your kynurenine assay.
| Possible Cause | Key Diagnostic Check | Recommended Solution(s) |
| 1. Assay Procedure | Review the signal in your blank (assay buffer only) and negative control wells. | - Insufficient Washing: Increase the number and vigor of wash steps for ELISA plates[1]. - Incorrect Incubation: Ensure incubation steps are performed at the recommended temperature and for the correct duration. Avoid high temperatures[1]. - Substrate Issues (ELISA): Protect TMB substrate from light. Prepare it fresh if necessary[1]. |
| 2. Reagent & Buffer Contamination | Prepare fresh dilutions of all reagents and buffers and re-run the assay. | - Use sterile, high-purity water (e.g., HPLC-grade) for all buffers. - Aliquot reagents upon arrival to prevent contamination of stock solutions. - Check for and avoid components like sodium azide (B81097) in buffers used with HRP-conjugated antibodies[1]. |
| 3. This compound Interference | Run an "inhibitor-only" control by adding this compound to the cell-free medium at the highest concentration used in your experiment. | - Intrinsic Signal: Measure the absorbance/fluorescence of the inhibitor-only well. Subtract this value from your experimental wells. - Precipitation: Visually inspect wells for any precipitate. If observed, lower the inhibitor concentration or try a different solvent. - Solubility Test: Confirm the solubility of this compound in your specific assay medium before starting the experiment. |
| 4. Sample Matrix Effects | Compare the signal from a "spiked" sample (known amount of kynurenine added to your sample matrix) with a standard of the same concentration in a clean buffer. | - Dilute Sample: Increase the dilution factor of your sample to reduce the concentration of interfering substances[2]. - Sample Cleanup: Implement a sample preparation step such as protein precipitation with trifluoroacetic acid or solid-phase extraction (SPE)[4][11]. - Use Matrix-Matched Standards: Prepare your standard curve in the same matrix as your samples (e.g., cell-free culture medium) to account for matrix effects. |
Key Experimental Protocols
Protocol 1: General Protocol for Cell-Based Kynurenine Assay
This protocol provides a general workflow for measuring IDO1 activity in cultured cells treated with this compound.
-
Cell Seeding: Plate cells in a multi-well plate at a density that allows for optimal growth and IDO1 expression (e.g., 1 x 10^6 cells)[7].
-
IDO1 Induction (Optional): If IDO1 is not constitutively expressed, stimulate cells with an inducing agent like Interferon-gamma (IFN-γ) for 24-48 hours.
-
Inhibitor Treatment: Remove the induction medium. Add fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-72 hours).
-
Sample Collection: Collect the cell culture supernatant. Centrifuge at 1000-2000 x g for 10-20 minutes to remove cells and debris[7][8].
-
Sample Storage: The clarified supernatant can be analyzed immediately or stored at -80°C until analysis[7].
-
Kynurenine Detection: Measure the kynurenine concentration in the supernatant using a suitable method (e.g., HPLC, ELISA, or LC-MS/MS).
Protocol 2: Control Experiments for this compound Interference
This protocol is designed to specifically test if this compound is the source of a high background signal.
-
Prepare Reagents: Prepare a dilution series of this compound in your cell-free culture medium, matching the exact concentrations used in your experiment. Also include a "medium-only" and a "vehicle-only" (e.g., DMSO in medium) control.
-
Plate Setup: In a new multi-well plate (the same type used for your assay), add the prepared solutions to empty wells. Do not add any cells.
-
Incubation: Incubate the plate under the same conditions (temperature, duration) as your main experiment.
-
Assay Procedure: Perform the kynurenine detection assay on these control samples exactly as you would for your experimental samples.
-
Data Analysis:
-
Compare the signal from the "medium-only" well to the "vehicle-only" well. A significant difference indicates the vehicle is contributing to the background.
-
Compare the signal from the this compound dilutions to the "vehicle-only" control. A concentration-dependent increase in signal strongly indicates that this compound is causing interference. This background signal should be subtracted from your experimental data.
-
Visualizations and Diagrams
IDO1 Signaling Pathway and Inhibition
Caption: IDO1 enzyme metabolizes Tryptophan to Kynurenine. This compound inhibits this process.
Experimental Workflow for Cell-Based Assay
Caption: Standard workflow for assessing IDO1 inhibition in a cell-based kynurenine assay.
Troubleshooting Logic for High Background
Caption: A decision tree to systematically troubleshoot the source of high background.
References
- 1. novateinbio.com [novateinbio.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Kynurenine ELISA Kit (ab287800) is not available | Abcam [abcam.com]
- 9. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of IDO-IN-18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in minimizing the off-target effects of IDO-IN-18 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan. This degradation creates an immunosuppressive tumor microenvironment. This compound blocks this enzymatic activity, aiming to restore T-cell function and enhance anti-tumor immunity.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of IDO1 inhibition. How can I determine if this is an off-target effect?
A2: This is a strong indication of potential off-target activity. A standard method to verify this is to perform a rescue experiment. If you can introduce a version of the IDO1 enzyme that is resistant to this compound, and the phenotype is reversed, the effect is likely on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target proteins. Further investigation using techniques like kinome-wide profiling can help identify these off-targets.
Q3: What are the best practices for designing experiments to minimize the impact of off-target effects?
A3: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of this compound that still engages the intended target, IDO1. Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects. Using a structurally unrelated inhibitor that also targets IDO1 can help confirm that the observed phenotype is due to on-target inhibition.
Q4: How can I proactively identify potential off-target effects of this compound?
A4: Proactive identification of off-target effects is crucial. A common approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases. While specific public data for this compound is limited, a related compound from the same chemical series demonstrated high selectivity for IDO1 over TDO.[1] Chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can also identify protein interactions, including off-target kinases.
Troubleshooting Guides
Discrepancy Between Enzymatic and Cellular Assay Results
Problem: this compound shows potent activity in biochemical/enzymatic assays but has a different or less potent effect in cell-based assays.
| Potential Cause | Recommended Solution |
| Different Reducing Environments | Standard enzymatic assays often use artificial reducing agents (e.g., ascorbic acid, methylene (B1212753) blue) to maintain the active state of the IDO1 enzyme's heme iron. Cellular assays rely on physiological reductants. The activity of this compound might differ in these distinct environments.[2] Consider testing the compound in a cell-free system that more closely mimics the cellular redox environment. |
| Poor Cell Permeability | This compound may not be efficiently entering the cells in your culture system. |
| Compound Efflux | The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its intracellular concentration. |
| Compound Toxicity | At the concentrations used, this compound might be causing cytotoxicity, leading to misleading results in the cellular assay. It is crucial to assess cell viability alongside inhibitor activity.[2] |
| Low Target Expression | The cell line used may have low or no expression of the IDO1 enzyme. Verify the expression and activity of IDO1 in your cell model using methods like Western blotting. |
Unexpected Phenotypes
Problem: Observation of a cellular phenotype that is not consistent with the known biological role of IDO1 inhibition.
| Potential Cause | Recommended Solution |
| Off-Target Effects | This compound may be inhibiting other cellular targets in addition to IDO1. |
| Use a Structurally Different IDO1 Inhibitor | Treat your cells with a different, structurally unrelated inhibitor that targets IDO1. If you observe the same phenotype, it is more likely to be a genuine on-target effect. |
| Rescue Experiments | Transfect cells with a mutated version of the IDO1 enzyme that is resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism. |
| Dose-Response Analysis | Perform a careful dose-response analysis of this compound for both its effect on IDO1 activity (e.g., kynurenine (B1673888) production) and the unexpected phenotype. A significant discrepancy in the EC50 values for these two effects suggests an off-target mechanism for the phenotype. |
Quantitative Data
| Parameter | Value | Assay Type | Reference |
| This compound IC50 | 0.15 nM | Biochemical | [1] |
| Related Compound IDO1 IC50 | 0.3 nM | Biochemical | [1] |
| Related Compound TDO IC50 | >10,000 nM | Biochemical | [1] |
Experimental Protocols
IDO1 Enzymatic Assay (Colorimetric)
This protocol is adapted from methodologies for measuring IDO1 activity in cell lysates using a colorimetric readout.
Materials:
-
Recombinant human IDO1 or cell lysate containing IDO1
-
L-Tryptophan (substrate)
-
Ascorbic acid (cofactor)
-
Methylene blue (cofactor)
-
Catalase
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Trichloroacetic acid (TCA, 30% w/v)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
Procedure:
-
Preparation of Assay Mixture: Prepare an assay mixture in 50 mM potassium phosphate buffer (pH 6.5) containing:
-
20 mM Ascorbic acid
-
10 µM Methylene blue
-
100 µg/mL Catalase
-
400 µM L-Tryptophan
-
Prepare fresh on the day of the experiment.
-
-
Enzymatic Reaction:
-
Add 50 µL of the assay mixture to each well of a 96-well plate.
-
Add 50 µL of your sample (recombinant IDO1 or cell lysate) and this compound at various concentrations to the wells. For a negative control, add buffer or lysate from non-induced cells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction and Hydrolysis:
-
Stop the reaction by adding 20 µL of 30% (w/v) TCA to each well.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
-
Detection:
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
Cellular IDO1 Activity Assay
This protocol measures the activity of IDO1 in a cellular context by quantifying the production of kynurenine.
Materials:
-
Cells that express IDO1 (e.g., HeLa or SK-OV-3 cells)
-
Interferon-gamma (IFNγ) to induce IDO1 expression
-
Cell culture medium
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and IDO1 expression.
-
IDO1 Induction: Treat the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.[3]
-
Inhibitor Treatment: Remove the IFNγ-containing medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a predetermined amount of time (e.g., 24 hours).
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm.
-
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of this compound at the tested concentrations.[3]
Visualizations
References
Technical Support Center: Navigating IDO-IN-18 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in IDO-IN-18 studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.[1] IDO1 is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan.[1] This degradation creates an immunosuppressive tumor microenvironment that inhibits the function of effector T cells and promotes the activity of regulatory T cells.[1] By inhibiting IDO1, this compound aims to restore T cell function and enhance anti-tumor immunity.[1]
Q2: We are observing inconsistent anti-tumor efficacy with this compound in our syngeneic mouse models. What could be the contributing factors?
Inconsistent in vivo efficacy is a common challenge. Several factors could be at play:
-
Compound Solubility and Formulation: this compound is soluble in DMSO.[1] Ensuring complete solubilization and a stable formulation for in vivo administration is critical. Precipitation of the compound can lead to variable dosing and reduced efficacy.
-
Dosing Regimen: The administration protocol, including dose, frequency, and duration of treatment, may need to be optimized for your specific tumor model.[2]
-
Tumor Model Selection: The choice of the syngeneic tumor model is crucial. Not all murine cancer cell lines express IDO1, and the level of expression can vary. It is essential to select a model with confirmed IDO1 expression and function.
-
Animal Health: The general health status of the animals can impact treatment outcomes. Daily monitoring of body weight and overall health is recommended.[2]
-
Non-Enzymatic IDO1 Function: Recent studies suggest that IDO1 may have non-enzymatic functions that are not blocked by enzymatic inhibitors like this compound.[3] This could contribute to a lack of efficacy despite successful enzymatic inhibition.
Q3: Our in vitro enzymatic and cellular assay results with this compound are not correlating. Why might this be happening?
Discrepancies between enzymatic and cellular assays are a known challenge in the development of IDO1 inhibitors.[4] Potential reasons include:
-
Different Reducing Environments: Enzymatic assays often use artificial reducing agents, while cellular assays rely on physiological reductants. The activity of this compound might differ in these distinct environments.[4]
-
Cellular Factors: Poor cell permeability, off-target effects, or cytotoxicity of the compound can lead to weaker or false-positive results in cellular assays.[4] It is crucial to assess cell viability alongside inhibitor activity.[4][5]
-
Enzyme Conformation: The conformation of the IDO1 enzyme may differ between a purified, recombinant form used in enzymatic assays and its state within the cellular environment.[4]
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
Problem: The compound precipitates when diluted from a DMSO stock into aqueous cell culture media.
Troubleshooting Steps:
-
Verify Stock Solution: Ensure this compound is fully dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[6]
-
Control Final DMSO Concentration: The final concentration of DMSO in the cell culture media should not exceed 0.5% to avoid both compound precipitation and cellular toxicity.[6]
-
Optimize Dilution Method:
-
Re-evaluate Final Concentration: The desired experimental concentration of this compound may be at or above its solubility limit in the aqueous media. Consider testing a lower concentration range.[6]
Issue 2: Lack of On-Target Effect in Tumors
Problem: Difficulty in validating that the observed anti-tumor effects are due to the specific inhibition of IDO1 by this compound.
Troubleshooting Steps:
-
Pharmacodynamic (PD) Analysis: Measure the levels of tryptophan and its metabolite, kynurenine (B1673888), in plasma and tumor tissue. Successful IDO1 inhibition should lead to a decrease in kynurenine and an increase in tryptophan levels.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in cancer cells. A shift in the melting curve of the IDO1 protein to a higher temperature in the presence of this compound indicates direct binding.[7]
-
Western Blotting: Confirm the presence and levels of soluble IDO1 in cell lysates.[7]
Quantitative Data Summary
| Compound | Alternative Name | CAS Number | Molecular Formula | Molecular Weight | Appearance | Solubility |
| Ido1-IN-18 | Compound 14 | 2328099-08-5 | C₂₃H₁₈F₄N₂O₃ | 446.39 g/mol | White to off-white solid | Soluble in DMSO |
| Data sourced from BenchChem Application Notes.[1] |
Experimental Protocols
Generalized Protocol for In Vivo Efficacy Study in a Syngeneic Tumor Model
This protocol provides a general framework. Specific parameters may need to be optimized for different tumor models.
-
Cell Lines: Utilize appropriate murine cancer cell lines with known IDO1 expression, such as CT26 (colon carcinoma) or B16F10 (melanoma).[1]
-
Animal Models: Use immunocompetent mice corresponding to the syngeneic cell line (e.g., BALB/c for CT26, C57BL/6 for B16F10).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Groups: Once tumors reach a predetermined size, randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Compound Administration: Administer this compound or vehicle via the appropriate route (e.g., oral gavage). A typical starting dose might be 100 mg/kg, administered twice daily.[2]
-
Efficacy Assessment: Monitor tumor volume and animal body weight throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, collect blood and tumor samples to analyze tryptophan and kynurenine levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Typical workflow for an in vivo efficacy study of this compound.
Caption: Logical troubleshooting flow for inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
improving the stability of IDO-IN-18 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of IDO-IN-18 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to moisture.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can impact the solubility and stability of the compound.[2]
Q3: My this compound solution appears to have lost activity. What are the potential causes?
A3: Loss of activity in your this compound solution can be attributed to several factors:
-
Chemical Degradation: this compound, an indole-containing compound, may be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or oxidizing agents.
-
Improper Storage: Storing the solution at temperatures warmer than recommended or subjecting it to multiple freeze-thaw cycles can lead to degradation.
-
Solvent Quality: The use of non-anhydrous or low-purity DMSO can introduce contaminants that may react with this compound.
-
Precipitation: The compound may have precipitated out of solution, especially if the concentration exceeds its solubility in the experimental medium.
Q4: How can I minimize the degradation of this compound in my experimental setup?
A4: To minimize degradation, consider the following best practices:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution immediately before use.
-
Protect from Light: Store stock solutions and handle experimental setups in a way that minimizes exposure to light, for example, by using amber vials or covering containers with aluminum foil.
-
Control pH: Maintain the pH of your experimental buffer within a stable and appropriate range. Indole (B1671886) compounds can be unstable at acidic pH.[3]
-
Use High-Purity Reagents: Utilize anhydrous DMSO and high-quality reagents to prepare your solutions and experimental media.
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Potency in Cell-Based Assays
-
Symptom: The observed IC50 value of this compound is higher than expected, or there is significant variability in results between experiments.
-
Possible Cause: The compound is degrading in the cell culture medium over the course of the experiment.
-
Troubleshooting Steps:
-
Time-Course Stability Study: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2).
-
Prepare a solution of this compound in the medium at the final experimental concentration.
-
Incubate the solution for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, collect an aliquot and analyze the concentration of the intact this compound using a validated HPLC method (see Experimental Protocols section).
-
-
Fresh Media Addition: If significant degradation is observed, consider replacing the media with freshly prepared this compound at intermediate time points during long-term assays.
-
Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (typically ≤ 0.5%). High concentrations of DMSO can affect cell health and compound stability.
-
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
-
Symptom: Visible precipitate forms when diluting the DMSO stock solution of this compound into an aqueous buffer or cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous environment.
-
Troubleshooting Steps:
-
Lower Final Concentration: Reduce the final concentration of this compound in your assay.
-
Use of Pluronic F-68: Incorporate a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) in the aqueous buffer to improve solubility and prevent precipitation.
-
pH Adjustment: For indole derivatives with ionizable groups, adjusting the pH of the buffer might enhance solubility. However, the impact of pH on this compound's stability should be carefully evaluated.
-
Sonication: Briefly sonicate the solution after dilution to aid in dissolving the compound.
-
Quantitative Data
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Duration |
| Long-Term | -80°C | Up to 6 months |
| Short-Term | -20°C | Up to 1 month |
Data sourced from MedchemExpress.[1][2]
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 32 mg/mL |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization and validation are required for specific experimental conditions.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound and its potential degradation products. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dilute the this compound solution to be tested with the initial mobile phase composition to an appropriate concentration within the linear range of the assay.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," perform forced degradation studies to generate potential degradation products and confirm they are resolved from the parent peak.[1][4][5]
-
Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat this compound with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose solid this compound to 105°C.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.
Analyze samples from each condition by HPLC to observe the formation of degradation peaks and ensure they do not co-elute with the main this compound peak.
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Factors contributing to the degradation of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting IDO-IN-18 In Vivo Delivery Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key immune-regulatory enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This metabolic shift suppresses the function of effector T cells and promotes the activity of regulatory T cells, creating an immunosuppressive environment that allows cancer cells to evade the immune system. By inhibiting IDO1, this compound aims to restore anti-tumor immunity by increasing tryptophan availability and reducing immunosuppressive kynurenine levels.[1] Beyond its enzymatic role, IDO1 also has non-enzymatic functions that contribute to immunosuppression, and it is important to consider that enzyme inhibitors might not affect these activities.[2][3]
Q2: My this compound is precipitating out of solution during formulation or upon administration. What can I do?
Precipitation is a common issue with poorly soluble compounds like many kinase and enzyme inhibitors. Here are several troubleshooting steps:
-
Optimize the Formulation: Experiment with different vehicle compositions. For this compound, several formulations have been suggested by commercial suppliers. It is recommended to test a few to find the one that provides the best solubility and stability for your specific experimental conditions.
-
Use Co-solvents and Surfactants: The inclusion of co-solvents like PEG300, PEG400, and surfactants such as Tween 80 can significantly improve the solubility of hydrophobic compounds.[4]
-
Consider Alternative Formulations: If simple solutions are problematic, consider more advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations.
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution of the compound. However, be cautious about the thermal stability of this compound.
-
Fresh Preparations: Always use freshly prepared formulations for in vivo studies to minimize the risk of precipitation over time.[4]
Q3: I am observing inconsistent anti-tumor efficacy with this compound in my animal model. What are the potential causes?
Inconsistent efficacy is a frequent challenge in preclinical studies with IDO1 inhibitors. Several factors could be contributing to this variability:
-
Suboptimal Formulation and Bioavailability: Poor solubility and low bioavailability can lead to variable drug exposure between animals. It is crucial to use a well-characterized and optimized formulation.
-
Variable IDO1 Expression: The expression of IDO1 in tumors can be heterogeneous. It is advisable to confirm IDO1 expression in your tumor model, as tumors with low or no IDO1 expression are less likely to respond to an IDO1 inhibitor.[5]
-
Immune Status of the Animal Model: The anti-tumor activity of IDO1 inhibitors is dependent on a functional immune system. The choice of mouse strain and the overall health of the animals can impact the immune response.
-
Off-Target Effects: At higher concentrations, off-target effects of the inhibitor could confound the results.
-
Non-enzymatic IDO1 Function: As this compound is an enzymatic inhibitor, it may not affect the non-enzymatic, pro-tumorigenic signaling of the IDO1 protein.
Q4: How can I confirm that this compound is engaging its target in vivo?
Confirming target engagement is critical to interpreting your efficacy data. Here are two key approaches:
-
Pharmacodynamic (PD) Biomarkers: The most direct way to measure IDO1 inhibition in vivo is to assess the levels of tryptophan and kynurenine in plasma and tumor tissue. Effective IDO1 inhibition should lead to a decrease in the kynurenine-to-tryptophan (Kyn/Trp) ratio.[6]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to directly assess the binding of a drug to its target protein in a cellular or tissue context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. While technically demanding for in vivo samples, it provides definitive evidence of target engagement.[7][8][9][10][11][12]
Troubleshooting Guides
Problem 1: Poor Solubility and Formulation Instability
| Symptom | Potential Cause | Suggested Solution |
| Precipitation in vehicle during preparation | - Low intrinsic solubility of this compound.- Incorrect solvent or excipient ratio. | - Try alternative formulations (see Experimental Protocols).- Use gentle heating and sonication to aid dissolution.- Prepare fresh formulations for each experiment. |
| Precipitation upon dilution or injection (e.g., in saline) | - "Crashing out" of the drug when the organic solvent is diluted in an aqueous environment. | - Perform a pre-experiment to check the stability of the formulation upon dilution in saline or PBS.- Consider using a formulation with a solubilizing agent like SBE-β-CD. |
| Phase separation of the formulation | - Immiscibility of components. | - Ensure thorough mixing and vortexing at each step of the formulation preparation.- If using oil-based formulations, ensure homogeneity before administration. |
Problem 2: Inconsistent or Lack of In Vivo Efficacy
| Symptom | Potential Cause | Suggested Solution |
| High variability in tumor growth inhibition between animals | - Inconsistent drug exposure due to poor bioavailability.- Heterogeneous IDO1 expression in tumors. | - Optimize the formulation to improve bioavailability.- Characterize IDO1 expression in your tumor model by IHC or Western blot.- Increase the number of animals per group to improve statistical power. |
| No significant anti-tumor effect | - Low or absent IDO1 expression in the tumor model.- Insufficient drug exposure at the tumor site.- The tumor model is not sensitive to IDO1 inhibition. | - Confirm IDO1 expression in your tumor cells.- Perform a pharmacokinetic study to assess drug exposure.- Measure the Kyn/Trp ratio in plasma and tumor to confirm target engagement.- Consider combination therapy with other immunotherapies like anti-PD-1. |
| Unexpected toxicity or adverse effects | - Off-target effects of this compound.- Formulation vehicle toxicity. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the toxicity of the formulation. |
Data Presentation
Note: As there is no publicly available peer-reviewed in vivo data for this compound, the following tables present hypothetical but representative data for a novel IDO1 inhibitor to illustrate how to structure and interpret such data.
Table 1: Hypothetical Pharmacokinetic Parameters of a Novel IDO1 Inhibitor in Mice
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Suspension in 0.5% CMC | 50 | Oral | 150 ± 35 | 2.0 | 850 ± 150 | 15 |
| Solution in 20% PEG400 / 5% Tween 80 | 50 | Oral | 850 ± 120 | 1.0 | 4500 ± 600 | 78 |
| Lipid-based formulation | 50 | Oral | 1200 ± 250 | 1.5 | 7200 ± 950 | >95 |
| Solution in 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | 10 | IV | 2500 ± 400 | 0.1 | 5800 ± 750 | 100 |
Table 2: Hypothetical Pharmacodynamic Effect of a Novel IDO1 Inhibitor on Kyn/Trp Ratio in a Syngeneic Mouse Tumor Model
| Treatment Group | Dose (mg/kg) | Plasma Kyn/Trp Ratio (µM/µM) | Tumor Kyn/Trp Ratio (µM/µM) |
| Vehicle | - | 0.08 ± 0.02 | 0.25 ± 0.05 |
| Novel IDO1 Inhibitor | 25 | 0.04 ± 0.01 | 0.12 ± 0.03 |
| Novel IDO1 Inhibitor | 50 | 0.02 ± 0.005 | 0.06 ± 0.01 |
| Novel IDO1 Inhibitor | 100 | 0.015 ± 0.004 | 0.04 ± 0.008 |
| *p < 0.05, **p < 0.01 compared to vehicle. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration (Aqueous-based)
This protocol is adapted from formulations suggested for poorly soluble inhibitors.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to a final concentration of 40% of the total volume and vortex until the solution is clear.
-
Add Tween 80 to a final concentration of 5% of the total volume and vortex until the solution is clear.
-
Add sterile saline to bring the formulation to the final volume and vortex thoroughly. Final vehicle composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
Protocol 2: Formulation of this compound for Oral Administration (Oil-based)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add corn oil to bring the formulation to the final volume.
-
Vortex thoroughly until a clear solution is obtained. Final vehicle composition: 10% DMSO, 90% Corn oil.
Protocol 3: Measurement of Kynurenine and Tryptophan in Plasma and Tumor Homogenates by HPLC
This protocol provides a general workflow for sample preparation and analysis.
Sample Preparation:
-
Plasma: Collect blood in EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C. Collect the plasma supernatant.
-
Tumor Tissue: Excise tumors, weigh, and homogenize in a suitable buffer (e.g., PBS) on ice.
-
Protein Precipitation: To 100 µL of plasma or tumor homogenate, add 100 µL of 10% trichloroacetic acid (TCA). Vortex and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm filter before HPLC analysis.
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a buffer (e.g., 15 mM sodium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at 360 nm for kynurenine and 280 nm for tryptophan.
-
Quantification: Use a standard curve of known concentrations of kynurenine and tryptophan for quantification.
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Logical troubleshooting workflow for inconsistent in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- 3. US5698413A - Method of evaluating chemotherapeutic agents in vivo - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for IDO-IN-18 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving IDO-IN-18, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2][3] This process is a key component of the kynurenine (B1673888) pathway.[4][5] By inhibiting IDO1, this compound blocks the degradation of tryptophan, preventing the production of downstream metabolites like kynurenine which can have immunosuppressive effects.[6][7] This mechanism is crucial in settings like cancer, where tumor cells often overexpress IDO1 to evade the immune system.[1][5][8]
Q2: What is the recommended starting incubation time for this compound in cell-based assays?
A2: For initial experiments, an incubation time of 24 to 48 hours is recommended. This duration is typically sufficient for the compound to penetrate the cell membrane, engage with the intracellular IDO1 target, and for a measurable change in kynurenine levels to occur. However, the optimal time can be highly dependent on the cell type, its metabolic rate, and the baseline expression level of IDO1. A time-course experiment is strongly advised to determine the ideal endpoint for your specific experimental system.
Q3: How does the induction of IDO1 expression affect the required incubation time?
A3: Many cell lines used in IDO1 research, such as the SK-OV-3 ovarian cancer line, require stimulation with interferon-gamma (IFNγ) to induce or significantly upregulate IDO1 expression.[9][10] It is critical to pre-incubate the cells with IFNγ for a sufficient period (typically 24-48 hours) to allow for maximal IDO1 protein expression before adding this compound. The subsequent incubation time with this compound should then be optimized to measure the inhibition of this induced activity.
Q4: Can I use this compound in a cell-free (enzymatic) assay?
A4: Yes, this compound can be used in cell-free enzymatic assays to determine its direct inhibitory effect on purified IDO1 enzyme and to calculate parameters like IC50 and Ki. However, cell-based assays are crucial to confirm that the compound can cross the cell membrane and inhibit the enzyme within a cellular context without causing cytotoxicity.[10] Cell-based assays provide a more physiologically relevant system for evaluating inhibitor efficacy.[11]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation time for this compound in an IFNγ-induced cell model.
Objective: To identify the incubation time point that yields the most robust and reproducible inhibition of IDO1 activity.
Materials:
-
This compound
-
Target cells (e.g., SK-OV-3, MDA-MB-231)[12]
-
Complete cell culture medium
-
Recombinant human IFNγ
-
96-well tissue culture plates
-
Reagents for kynurenine detection (e.g., using a colorimetric assay based on Ehrlich's reagent)[10]
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase and do not become over-confluent by the final time point. Allow cells to attach for 24 hours.
-
IDO1 Induction: Replace the medium with fresh medium containing an optimized concentration of IFNγ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the IFNγ-containing medium and add the medium with the different concentrations of this compound.
-
-
Time-Point Incubation: Incubate the plates for various durations (e.g., 6h, 12h, 24h, 48h, 72h).
-
Sample Collection & Analysis:
-
At each time point, carefully collect the cell culture supernatant to measure the concentration of secreted kynurenine.[10]
-
Process the supernatant according to your kynurenine detection protocol.
-
In a parallel plate or in the same wells after supernatant collection, perform a cell viability assay to assess any cytotoxic effects of the treatment.
-
-
Data Analysis: Plot the kynurenine concentration and cell viability against the incubation time for each concentration of this compound. The optimal incubation time is typically the point that shows a significant, dose-dependent reduction in kynurenine without a substantial decrease in cell viability.
Data Presentation
Table 1: Effect of Incubation Time on this compound IC50 in SK-OV-3 Cells
| Incubation Time (Hours) | IC50 of this compound (nM) | Maximum Inhibition (%) | Cell Viability at 10x IC50 (%) |
| 12 | 150.2 | 85 | 98 |
| 24 | 75.8 | 92 | 95 |
| 48 | 42.5 | 95 | 91 |
| 72 | 45.1 | 94 | 78 |
This table presents hypothetical data for illustrative purposes.
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| No Inhibition Observed | 1. Insufficient incubation time. 2. Low or absent IDO1 expression. 3. This compound degradation. 4. Incorrect assay setup. | 1. Perform a time-course experiment (see Protocol 1). 2. Confirm IDO1 induction via Western Blot or qPCR; ensure IFNγ is active. 3. Prepare fresh compound dilutions for each experiment. 4. Verify kynurenine detection method is working with a positive control. |
| High Cell Toxicity | 1. This compound concentration is too high. 2. Incubation time is too long. 3. Off-target effects of the compound. 4. High solvent (e.g., DMSO) concentration. | 1. Perform a dose-response experiment to find a non-toxic range. 2. Reduce incubation time; the effect may be potent at earlier time points. 3. Test in different cell lines or use an orthogonal viability assay. 4. Ensure the final DMSO concentration is ≤0.5%.[13] |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Edge effects in the 96-well plate. 3. Pipetting errors. 4. Compound precipitation in media. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Use calibrated pipettes and follow consistent mixing techniques. 4. Check for precipitation after diluting the stock solution in the media. |
Visualizations
Caption: IDO1 pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for lack of inhibition.
References
- 1. Indoleamine 2,3-Dioxygenase: Is It an Immune Suppressor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Complete Reaction Mechanism of Indoleamine 2,3-Dioxygenase as Revealed by QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
controlling for vehicle effects in IDO-IN-18 experiments
Technical Support Center: IDO-IN-18 Experiments
Welcome to the technical support center for this compound experiments. This resource provides essential guidance for researchers, scientists, and drug development professionals on the critical aspect of experimental design: controlling for the effects of the drug vehicle. Properly accounting for the vehicle is paramount to generating accurate, reproducible, and meaningful data.
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle" and why is a vehicle control group essential in my this compound experiments?
A1: A vehicle is the solvent or medium used to dissolve and deliver a substance, like this compound, that is not readily soluble in aqueous solutions like cell culture media or saline.[1] For many small molecule inhibitors, this is often Dimethyl Sulfoxide (B87167) (DMSO).[2] A vehicle control group is a set of cells or animals that receives the vehicle alone, at the same concentration and volume as the groups receiving this compound.[3] This control is crucial to distinguish the biological effects of this compound from any potential effects caused by the vehicle itself.[4]
Q2: What is the recommended vehicle for this compound?
A2: For in vitro studies, 100% DMSO is typically used to create a high-concentration stock solution of a small molecule inhibitor like this compound. This stock is then diluted to a final working concentration in the cell culture medium. For in vivo studies, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute this mixture into a well-tolerated delivery vehicle such as saline, corn oil, or a solution containing polyethylene (B3416737) glycol (PEG).[4]
Q3: Can the vehicle itself affect my experimental results?
A3: Absolutely. Vehicles, especially organic solvents like DMSO, are not always inert and can have their own biological effects.[2] Even at low concentrations, DMSO has been reported to alter cell morphology, reduce cell viability, inhibit proliferation, and even induce cell differentiation.[5][6] Therefore, any observed effect in your this compound treated group must be compared against the vehicle control group, not just an untreated group, to confidently attribute the effect to the inhibitor.
Q4: What is the maximum recommended final concentration of DMSO for in vitro experiments?
A4: To minimize off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A widely accepted best practice is to keep the final concentration at or below 0.1%.[5] While some robust cell lines may tolerate up to 0.5%, it is critical to determine the specific tolerance of your cell line by performing a vehicle toxicity test.[5]
Q5: What are the signs of vehicle-induced toxicity in my experiments?
A5: In in vitro studies, signs of toxicity include reduced cell viability, changes in cell morphology (e.g., rounding up, detachment), and decreased proliferation rates.[6] In in vivo studies, toxicity can manifest as weight loss, lethargy, ruffled fur, inflammation at the injection site, or other abnormal behaviors.[4] If these effects are observed in your vehicle control group, you must lower the vehicle concentration or consider an alternative, less toxic vehicle.
Troubleshooting Guides
Issue 1: High background effects or unexpected results in the vehicle control group.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) is too high, causing off-target biological effects or cytotoxicity.[2][6]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your dilution calculations to ensure the final vehicle concentration is within the recommended range (ideally ≤0.1% for DMSO in vitro).[5]
-
Run a Dose-Response Toxicity Test: Culture your cells with a range of vehicle concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%) for the duration of your experiment. Measure cell viability and proliferation to determine the maximum non-toxic concentration for your specific cell type.
-
Consider Alternatives: If solubility limitations prevent you from lowering the vehicle concentration, explore alternative solvents or formulation strategies (e.g., using co-solvents like PEG, or preparing a lipid-based formulation for in vivo studies).[4]
-
Issue 2: The this compound compound precipitates out of solution when diluted.
-
Possible Cause: The compound has poor aqueous solubility, and the concentrated stock solution (in 100% DMSO) is crashing out when added to the aqueous environment of the cell culture medium or saline.
-
Troubleshooting Steps:
-
Use Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume, perform serial dilutions. For example, dilute the 100% DMSO stock into a smaller volume of medium first, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Vortex During Dilution: For in vivo formulations, vortexing the vehicle (e.g., saline) while slowly adding the DMSO stock can prevent precipitation and create a more uniform suspension.
-
Experimental Protocols & Data
Protocol: In Vitro IDO1 Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of IDO1 activity by this compound, with proper vehicle controls.
-
Cell Seeding: Seed IFNγ-inducible cells (e.g., HeLa or A549) in a 96-well plate at a density that allows for growth over the experimental period.
-
IDO1 Induction: After 24 hours, treat cells with a final concentration of 50 ng/mL of human IFNγ to induce the expression of the IDO1 enzyme.
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in 100% DMSO to create a range of concentrations.
-
-
Treatment Groups:
-
Untreated Control: Cells with IFNγ only (no DMSO or inhibitor).
-
Vehicle Control: Cells with IFNγ + 0.1% DMSO (or the final concentration of DMSO used for the highest drug dose).
-
This compound Treatment: Cells with IFNγ + various concentrations of this compound (ensuring the final DMSO concentration is constant across all wells, e.g., 0.1%).
-
Positive Control: Cells with IFNγ + a known IDO1 inhibitor (e.g., Epacadostat).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Measurement of Kynurenine (B1673888):
-
Collect the cell culture supernatant.
-
IDO1 metabolizes tryptophan into kynurenine.[7] Measure the kynurenine concentration in the supernatant using a colorimetric assay (e.g., with Ehrlich's reagent) or by LC-MS.
-
-
Data Analysis: Calculate the percent inhibition of IDO1 activity for each concentration of this compound relative to the vehicle control.
Data Presentation: Example Results
Table 1: Effect of Vehicle (0.1% DMSO) on Cell Viability
| Group | Cell Viability (%) | Standard Deviation |
| Untreated | 100 | 4.5 |
| Vehicle (0.1% DMSO) | 98.2 | 5.1 |
Table 2: this compound Inhibition of Kynurenine Production
| Group | Kynurenine (µM) | Standard Deviation | % Inhibition (Relative to Vehicle) |
| Untreated | 0.5 | 0.1 | N/A |
| Vehicle (0.1% DMSO) | 25.4 | 2.1 | 0 |
| This compound (1 µM) | 1.2 | 0.3 | 95.3 |
| This compound (100 nM) | 13.1 | 1.5 | 48.4 |
| This compound (10 nM) | 22.8 | 1.9 | 10.2 |
Visualizations
Signaling & Experimental Diagrams
Caption: IDO1 enzyme converts Tryptophan to Kynurenine, which suppresses T-cell function. This compound blocks this process.
Caption: Workflow for an in vitro experiment, highlighting the critical comparison points for vehicle and drug effects.
Caption: A decision tree for troubleshooting unexpected effects observed in the vehicle control group.
References
- 1. homework.study.com [homework.study.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Refining IDO-IN-18 Experimental Design for Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving the IDO1 inhibitor, IDO-IN-18. The following question-and-answer format addresses common issues to enhance experimental reproducibility and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine. This process leads to local tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. By inhibiting IDO1, this compound blocks this immunosuppressive pathway, which can restore T-cell function and enhance anti-tumor immunity. The primary therapeutic rationale for using IDO1 inhibitors like this compound is to overcome tumor-associated immune evasion.[1]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Solvent Selection: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution, you can dissolve the appropriate amount of powdered compound in 100% DMSO.
-
Stock Solution Preparation: To prepare a 10 mM stock solution, for example, add the appropriate volume of DMSO to your powdered compound. Ensure complete dissolution by vortexing or gentle warming.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][3] For long-term storage (months to years), -80°C is recommended.[3] Short-term storage at -20°C for up to a month is also acceptable.[3]
-
Stability: While many compounds are stable for short periods at warmer temperatures, optimal long-term storage at low temperatures is crucial.[2] Repeated freeze-thaw cycles should be avoided as they can affect the compound's stability.[2][3]
Q3: What are the recommended starting concentrations for in vitro cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. However, a good starting point for a dose-response curve is to use a range of concentrations spanning from low nanomolar (nM) to low micromolar (µM). Based on available data for potent IDO1 inhibitors, a concentration range of 0.1 nM to 10 µM is often a reasonable starting point for determining the IC50 value.
Troubleshooting Guides
Issue 1: Inconsistent or No IDO1 Inhibition Observed
Q: My this compound is not showing inhibitory activity, or the results are highly variable between experiments. What could be the cause?
A: This is a common issue that can stem from several factors. Here’s a step-by-step troubleshooting guide:
| Possible Cause | Recommended Solution |
| Improper Compound Handling | Ensure your this compound stock solution was prepared correctly in a suitable solvent like DMSO and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] Confirm the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to prevent solvent-induced toxicity or compound precipitation. |
| Cell Line Issues | Confirm that your chosen cell line expresses functional IDO1. Some cell lines may have low or no endogenous IDO1 expression. IDO1 expression can often be induced by treating cells with interferon-gamma (IFN-γ). Also, ensure your cells are healthy, within a low passage number, and seeded at a consistent density. |
| Assay Conditions | Optimize the concentration of L-tryptophan in your culture medium. Ensure the incubation time is sufficient for kynurenine (B1673888) to be produced and detected. Verify that the method used to measure kynurenine is sensitive and not subject to interference from other components in the media or the compound itself. |
| Compound Degradation | If the stock solution has been stored for an extended period or handled improperly, the compound may have degraded. Prepare a fresh stock solution from a new batch of this compound powder and repeat the experiment. |
Issue 2: Discrepancy Between Enzymatic and Cell-Based Assay Results
Q: The IC50 value of this compound is significantly different in my enzymatic assay compared to my cell-based assay. Why is this happening?
A: Discrepancies between biochemical and cellular assays are common when evaluating enzyme inhibitors.
| Possible Cause | Explanation & Solution |
| Cellular Permeability | This compound may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration compared to the concentration in an enzymatic assay. Consider using cell lines with known good permeability for small molecules or performing uptake studies. |
| Off-Target Effects in Cells | In a cellular context, this compound could have off-target effects that influence cell viability or other pathways, indirectly affecting the readout of the IDO1 inhibition assay.[4] It is crucial to perform a cytotoxicity assay in parallel to your IDO1 inhibition assay to ensure the observed effect is not due to cell death.[5] |
| Metabolism of the Compound | The compound may be metabolized by the cells into a less active or inactive form, reducing its apparent potency in a cell-based assay compared to a cell-free enzymatic assay. |
| Protein Binding | Components in the cell culture medium, such as serum proteins, can bind to this compound, reducing its free concentration available to inhibit IDO1. Consider reducing the serum concentration during the treatment period if it does not compromise cell health. |
Issue 3: Issues with Kynurenine Measurement
Q: I am having trouble detecting a consistent kynurenine signal, or I suspect interference with my kynurenine measurement. What should I do?
A: Accurate measurement of kynurenine is crucial for assessing IDO1 activity.
| Possible Cause | Recommended Solution |
| Low IDO1 Activity | Ensure that IDO1 is sufficiently active in your experimental system. For cell-based assays, this may require stimulating the cells with IFN-γ to upregulate IDO1 expression. |
| Sample Stability | Kynurenine can be unstable. Process your samples promptly after collection. If storage is necessary, store them at -80°C. |
| Assay Sensitivity | The method used to detect kynurenine may not be sensitive enough. High-Performance Liquid Chromatography (HPLC) is a reliable and sensitive method for quantifying kynurenine.[6] Colorimetric methods, while simpler, can be prone to interference.[7] |
| Interference from this compound | It is possible that this compound or its metabolites could interfere with the kynurenine detection method. To check for this, run a control sample containing this compound but no active IDO1 enzyme to see if it generates a signal in your assay. |
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other common IDO1 inhibitors. Note that IC50 values can vary depending on the specific assay conditions and cell lines used.
| Inhibitor | Target(s) | Reported IC50 (Enzymatic/Cellular) | Reference |
| This compound | IDO1 | 0.15 nM (Enzymatic) | [1] |
| Epacadostat (INCB024360) | IDO1 | ~73 nM (Enzymatic), ~10 nM (Cellular) | [8][9] |
| Navoximod (GDC-0919) | IDO1 | 70 nM (Cellular) | |
| Linrodostat (BMS-986205) | IDO1 | 1.1 nM (Cellular) |
Experimental Protocols
Cell-Based IDO1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in a cellular context.
-
Cell Seeding: Seed an appropriate cell line (e.g., HeLa or SKOV-3) into a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
IDO1 Induction (if necessary): If the cell line does not have high endogenous IDO1 expression, induce it by treating the cells with an optimized concentration of IFN-γ for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 24-72 hours).
-
Sample Collection: After incubation, collect the cell culture supernatant for kynurenine measurement.
-
Kynurenine Measurement: Quantify the concentration of kynurenine in the supernatant using a validated method such as HPLC.[6]
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cytotoxicity Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound to assess its effect on cell proliferation and viability.[5]
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound experimentation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of High IDO-IN-18 Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential cytotoxicity with high concentrations of IDO-IN-18, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor.[1]
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: I'm observing significant cell death in my cultures treated with high concentrations of this compound. What are the potential causes?
A1: High levels of cell death upon treatment with this compound can stem from several factors. Firstly, it is crucial to eliminate common cell culture issues such as microbial contamination (e.g., mycoplasma), degradation of media components like glutamine, or environmental stressors like fluctuations in temperature and CO2.[2] Once these variables are ruled out, the observed cytotoxicity is likely attributable to the inhibitor itself. This can be due to on-target effects, where potent inhibition of the IDO1 pathway leads to cellular stress, or off-target effects, where the compound interacts with other cellular proteins.[2] It is also important to consider the solvent used to dissolve this compound, as high concentrations of solvents like DMSO can be toxic to cells.[3]
Q2: How can I determine if the observed cytotoxicity is due to the this compound itself or the solvent (e.g., DMSO)?
A2: It is essential to include a vehicle control in your experiments.[3] This control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the inhibitor.[3] If you observe similar levels of cytotoxicity in the vehicle control and the inhibitor-treated groups, the solvent is likely the cause. To mitigate this, aim to keep the final DMSO concentration in your cell culture medium below 0.5%.[3]
Q3: My results show a dose-dependent increase in cell death. How can I find the optimal concentration of this compound that inhibits IDO1 activity without causing excessive cytotoxicity?
A3: To find the therapeutic window of this compound, you should perform a dose-response experiment.[3] This involves treating your cells with a range of this compound concentrations and measuring both IDO1 inhibition and cell viability. From this data, you can determine the half-maximal effective concentration (EC50) for IDO1 inhibition and the half-maximal cytotoxic concentration (CC50). The optimal concentration will be one that provides significant IDO1 inhibition with minimal impact on cell viability.
Q4: What experimental approaches can I use to mitigate the cytotoxicity of high this compound concentrations?
A4: Several strategies can be employed:
-
Optimize Concentration and Exposure Time: The most straightforward approach is to perform a time-course experiment in conjunction with your dose-response study. This will help you identify the lowest effective concentration and the shortest exposure time that achieves the desired level of IDO1 inhibition while minimizing cytotoxicity.[2]
-
Co-treatment with Protective Agents: Depending on the suspected mechanism of cytotoxicity, co-administration of protective agents could be beneficial. For example, if oxidative stress is a concern, antioxidants could be tested.[2]
-
Use of Different Cell Lines: The cytotoxic effects of a compound can be cell-type specific.[2] Testing this compound in different cell lines, including those that do not express IDO1, can help determine if the toxicity is due to on-target or off-target effects.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which catabolizes the essential amino acid tryptophan.[4][5] In the context of cancer, increased IDO1 activity in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites.[4][6] This suppresses the activity of effector T cells and promotes an immunosuppressive environment.[7] By inhibiting IDO1, this compound aims to restore anti-tumor immunity.
Q2: What is the difference between apoptosis and necrosis, and why is it important in the context of this compound cytotoxicity?
A2: Apoptosis is a form of programmed cell death that is generally controlled and does not trigger an inflammatory response. Necrosis, on the other hand, is an uncontrolled form of cell death resulting from cellular injury, which leads to the release of cellular contents and can cause inflammation.[3] Distinguishing between these two cell death mechanisms can provide insights into how this compound might be causing cytotoxicity. For instance, induction of apoptosis might be a desired effect in cancer cells, whereas widespread necrosis could indicate non-specific toxicity.[3]
Q3: Are there alternative methods to deliver this compound to cells to reduce cytotoxicity?
A3: While not specific to this compound, general strategies for reducing drug-induced cytotoxicity include the use of drug delivery systems. For example, nanoparticle-based formulations can sometimes improve the therapeutic index of a compound by altering its biodistribution and cellular uptake, potentially reducing off-target effects. Surface functionalization of nanoparticles can also be used to mitigate cytotoxicity.[8]
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
This protocol provides a method for determining the cytotoxic effects of this compound on cultured cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
This compound
-
Sterile DMSO
-
Selected cell line(s)
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[3][10]
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound and a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[3][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Measuring Cytotoxicity using the LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged membranes.
Materials:
-
This compound
-
Sterile DMSO
-
Selected cell line(s)
-
Complete growth medium
-
96-well cell culture plates
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[3]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[3]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[3]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control for maximum LDH release (cells lysed with a detergent).
Quantitative Data Summary
| Parameter | Description | Typical Measurement |
| IC50 (or CC50) | The concentration of an inhibitor that results in 50% of the maximal inhibitory effect on cell viability. | Varies depending on the cell line and experimental conditions. |
| EC50 | The concentration of an inhibitor that produces 50% of the maximal biological response (e.g., IDO1 inhibition). | Varies depending on the assay used to measure IDO1 activity. |
| Therapeutic Index (TI) | The ratio of the cytotoxic concentration to the effective concentration (CC50/EC50). A higher TI is desirable. | Calculated from the experimentally determined CC50 and EC50 values. |
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to IDO-IN-18
Welcome to the technical support center for IDO-IN-18, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this compound resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to selective IDO1 inhibitors like this compound is a documented phenomenon. The most common mechanism is the compensatory upregulation of Tryptophan 2,3-dioxygenase (TDO2), another enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[1][2][3] This functional redundancy allows cancer cells to maintain kynurenine (B1673888) production and the associated immunosuppressive tumor microenvironment despite effective IDO1 inhibition.[1] Other potential, though less commonly reported, mechanisms include the shunting of tryptophan into alternative metabolic pathways or an increase in NAD+ synthesis to compensate for metabolic changes.[4]
Q2: Our cell-based assay is showing a weaker inhibitory effect of this compound compared to the enzymatic assay. Why might this be?
A2: Discrepancies between enzymatic and cellular assay results can arise from several factors:
-
Cellular Permeability: this compound may have poor permeability into your specific cell line, leading to lower intracellular concentrations and reduced target engagement.
-
Off-Target Effects: The compound might interact with other cellular components that are not present in a purified enzyme assay, potentially leading to altered activity or cytotoxicity.[5][6] It's crucial to assess cell viability in parallel with inhibitor activity to rule out toxicity-induced false positives.[5][7]
-
Different Reducing Environments: Enzymatic assays often use artificial reducing agents, while cellular assays rely on physiological reductants. The activity of a compound can differ in these distinct environments.[5]
-
Presence of TDO2: If your cell line expresses TDO2, this enzyme can continue to produce kynurenine, masking the inhibitory effect of this compound on IDO1 in a cellular context.
Q3: What is the role of TDO2 in resistance to IDO1 inhibitors and how can we address it?
A3: TDO2 is a functional ortholog of IDO1, meaning it performs the same biochemical reaction of converting tryptophan to N-formylkynurenine.[1] Several studies have shown that selective inhibition of IDO1 can lead to a compensatory upregulation of TDO2, thereby providing an escape mechanism for the tumor.[2][3] To address this, a dual inhibition strategy targeting both IDO1 and TDO2 is recommended. The use of a dual inhibitor, such as AT-0174, has been shown to be more effective in suppressing tumor growth and enhancing anti-tumor immunity compared to selective IDO1 inhibition alone.[2][3][8]
Q4: Are there any known off-target effects of this compound that we should be aware of?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a general concern for small molecule inhibitors.[6][9] Off-target interactions can lead to unexpected biological effects or toxicity.[10] It is advisable to perform counter-screening against related enzymes, such as IDO2 and TDO2, and to assess cellular health and morphology during your experiments. Some IDO1 inhibitors have been noted to have effects independent of their enzymatic inhibition, for example, by acting as tryptophan mimetics.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent this compound IC50 values in cell-based assays.
| Possible Cause | Recommended Solution |
| Variable IDO1 Expression | Ensure consistent induction of IDO1 expression by IFNγ. Optimize IFNγ concentration and incubation time for your specific cell line.[7][13][14] Verify IDO1 expression levels by Western blot or qPCR. |
| Cell Density and Health | Seed cells at a consistent density and ensure they are in a logarithmic growth phase before starting the experiment.[14] Monitor cell viability to ensure observed effects are not due to cytotoxicity.[7] |
| Compound Solubility | This compound, like many small molecules, may have limited solubility in aqueous media. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in your assay does not exceed a non-toxic level (typically <0.5%).[15] |
| Assay Conditions | Standardize all assay parameters, including incubation times, media composition, and tryptophan concentration.[7][13] |
Issue 2: Continued kynurenine production despite effective IDO1 inhibition.
| Possible Cause | Recommended Solution |
| TDO2 Expression | Screen your cell line for TDO2 expression at both the mRNA and protein levels. If TDO2 is present, consider using a dual IDO1/TDO2 inhibitor or an shRNA-based approach to knockdown TDO2 expression to confirm its role in the observed resistance.[1][2] |
| IDO2 Expression | Although generally less catalytically active, check for the expression of IDO2, which is another paralog of IDO1.[16][17] |
| Alternative Metabolic Pathways | Investigate other tryptophan metabolic pathways that might be active in your cell line.[4] This may require metabolomic analysis to identify alternative catabolites. |
Experimental Protocols
Protocol 1: Cell-Based IDO1 Activity Assay
This protocol is a general guideline for measuring the inhibitory effect of this compound on IDO1 activity in cancer cell lines.
Materials:
-
Cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa).[7][14][18]
-
Cell culture medium (e.g., McCoy's 5A for SKOV-3, DMEM for HeLa).
-
Fetal Bovine Serum (FBS).
-
This compound.
-
L-Tryptophan.
-
Trichloroacetic acid (TCA).[13]
-
p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent).[13]
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 3 x 10^4 cells/well) and allow them to adhere overnight.[7][14]
-
IDO1 Induction: The next day, add IFNγ to the cell culture medium at a final concentration optimized for your cell line (e.g., 100 ng/mL) to induce IDO1 expression.[7][13] Incubate for 24-48 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh assay medium containing a known concentration of L-tryptophan (e.g., 50 µg/mL).[7] Remove the medium from the cells and replace it with 200 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[7][13]
-
Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add TCA to the supernatant to a final concentration of 6.1 N and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[13][19] c. Centrifuge the samples to pellet any precipitated protein. d. Transfer the supernatant to a new 96-well plate and add an equal volume of DMAB reagent. e. Measure the absorbance at 480 nm to quantify kynurenine production.[13][19]
-
Data Analysis: Create a standard curve with known concentrations of kynurenine. Calculate the concentration of kynurenine in your samples and determine the IC50 value for this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Compensatory upregulation of TDO2 upon IDO1 inhibition.
Caption: Workflow for a cell-based IDO1 inhibition assay.
Caption: A logical approach to troubleshooting this compound resistance.
References
- 1. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. nodes.bio [nodes.bio]
- 11. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Challenges for IDO2 as Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of IDO1 Inhibitors: IDO-IN-18 vs. Epacadostat
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology. As a key enzyme in the kynurenine (B1673888) pathway, IDO1's upregulation in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune evasion. This guide provides a detailed comparison of two notable IDO1 inhibitors, the novel compound IDO-IN-18 and the well-studied clinical candidate epacadostat (B560056), to aid researchers in their selection and application.
At a Glance: Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported in vitro potency of this compound and epacadostat. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Parameter | This compound | Epacadostat | Assay Type |
| IC50 | 7.1 nM | ~10 nM - 71.8 nM | Enzymatic Assay[1] |
| EC50 | 860 nM | Not explicitly reported | Cellular Assay[1] |
| Cellular IC50 | Not explicitly reported | ~10 nM (HeLa cells)[2][3], 12 nM (cell-based)[4], 17.63 nM (SKOV-3 cells)[5], 54.46 nM (murine IDO1)[6] | Cellular Assay |
Note: IC50 represents the half-maximal inhibitory concentration in enzymatic assays, while EC50 and cellular IC50 represent the half-maximal effective concentration in cell-based assays. Variations in epacadostat's reported IC50 values can be attributed to different assay conditions and cell lines used in the respective studies.
Mechanism of Action: A Deeper Dive
Both this compound and epacadostat are potent and selective inhibitors of the IDO1 enzyme, however, they exhibit distinct characteristics.
This compound is a novel, oxetane-containing compound identified as a highly potent IDO1 inhibitor.[1] Its mechanism of action is primarily through direct inhibition of the enzymatic activity of IDO1.
Epacadostat (formerly INCB024360) is an orally bioavailable, selective, and reversible competitive inhibitor of IDO1.[7] It directly competes with the natural substrate, tryptophan, for binding to the active site of the IDO1 enzyme.[7] Interestingly, recent studies have revealed a more complex mechanism for epacadostat, suggesting it can stabilize the apo-form of IDO1 (the enzyme without its heme cofactor). This stabilization may lead to non-enzymatic, pro-tumorigenic signaling, a factor that could contribute to its mixed results in clinical trials.
The IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the subsequent immunosuppression, along with the points of intervention for inhibitors like this compound and epacadostat.
Experimental Protocols: A Guide to Key Assays
Reproducible and robust experimental design is paramount in the evaluation of enzyme inhibitors. Below are generalized protocols for the key in vitro assays used to characterize this compound and epacadostat.
IDO1 Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the purified IDO1 enzyme.
Principle: The enzymatic conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine, is quantified.
Generalized Protocol:
-
Reagents: Purified recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid and methylene (B1212753) blue (reducing system), catalase, potassium phosphate (B84403) buffer (pH 6.5).
-
Procedure: a. The IDO1 enzyme is pre-incubated with varying concentrations of the test inhibitor (this compound or epacadostat). b. The enzymatic reaction is initiated by the addition of L-tryptophan and the reducing system. c. The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration. d. The reaction is terminated, and the amount of kynurenine produced is measured.
-
Detection: Kynurenine levels can be quantified spectrophotometrically by measuring the absorbance at 321 nm or through more sensitive methods like HPLC.[8]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cellular IDO1 Inhibition Assay
This assay assesses the ability of an inhibitor to block IDO1 activity within a cellular context.
Principle: IDO1 expression is induced in a suitable cell line, and the inhibition of kynurenine production in the presence of the test compound is measured.
Generalized Protocol:
-
Cell Line: A human cell line that expresses IDO1 upon stimulation, such as HeLa or SKOV-3 cells, is commonly used.[5][9]
-
Procedure: a. Cells are seeded in a multi-well plate. b. IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ). c. The cells are then treated with various concentrations of the test inhibitor in the presence of L-tryptophan. d. After a defined incubation period, the cell culture supernatant is collected.
-
Detection: The concentration of kynurenine in the supernatant is measured, typically using a colorimetric method or LC-MS/MS.[8]
-
Data Analysis: The half-maximal effective concentration (EC50) or cellular IC50 is determined by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a logical workflow for the preclinical comparison of IDO1 inhibitors like this compound and epacadostat.
Conclusion
Both this compound and epacadostat are potent inhibitors of the IDO1 enzyme, a critical target in cancer immunotherapy. Epacadostat is a well-characterized compound with a significant amount of preclinical and clinical data available. Its mechanism as a competitive inhibitor is well-understood, although recent findings on its potential non-enzymatic functions warrant further investigation. This compound is a novel and highly potent inhibitor, representing a promising new chemical entity for researchers exploring IDO1-targeted therapies.
The choice between these inhibitors will depend on the specific research question. For studies requiring a well-documented inhibitor with extensive clinical context, epacadostat may be the preferred choice. For investigations into novel chemical scaffolds and potentially different modes of IDO1 inhibition, this compound presents a compelling alternative. It is crucial for researchers to carefully consider the available data and the specific experimental context when selecting an IDO1 inhibitor for their studies. Direct, head-to-head comparative studies under identical experimental conditions will be invaluable in further elucidating the nuanced differences between these two important research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a pivotal role in tumor immune evasion. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the local tumor microenvironment of this essential amino acid, leading to the suppression of effector T cell and natural killer (NK) cell function. Concurrently, the accumulation of tryptophan metabolites, known as kynurenines, promotes the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This orchestrated immunosuppression allows cancer cells to proliferate unchecked by the host's immune system. Consequently, the development of potent and selective IDO1 inhibitors is a key strategy in cancer immunotherapy.
This guide provides a detailed comparison of two such inhibitors: IDO-IN-18 and navoximod (B609430) (also known as GDC-0919 or NLG919). We will objectively evaluate their performance based on available experimental data, present detailed experimental protocols for key assays, and visualize the underlying biological pathways and experimental workflows.
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and navoximod, facilitating a direct comparison of their potency and cellular activity.
Table 1: In Vitro Enzymatic and Cellular Potency
| Parameter | This compound | Navoximod (GDC-0919) | Assay Type | Reference |
| Enzymatic IC50 | 0.0071 µM | - | Recombinant Human IDO1 Enzymatic Assay | [1] |
| Enzymatic Ki | - | 7 nM | Cell-free enzymatic assay | [2][3] |
| Cellular EC50 | 0.86 µM | 75 nM | HeLa Cell-Based IDO1 Activity Assay | [1][2][3] |
| Human MLR ED50 | - | 80 nM | Mixed Lymphocyte Reaction (MLR) | [2] |
| Mouse DC ED50 | - | 120 nM | Dendritic Cell (DC) / T cell co-culture | [2] |
Table 2: In Vivo Pharmacodynamic Effects
| Parameter | This compound | Navoximod (GDC-0919) | Animal Model | Reference |
| Kynurenine (B1673888) Reduction | Data not available | ~50% reduction in plasma and tissue | Mice | [2][3] |
Delving into the Mechanisms: The IDO1 Signaling Pathway
The immunosuppressive effects of IDO1 are mediated through a well-defined signaling cascade. Understanding this pathway is crucial for appreciating the therapeutic rationale behind IDO1 inhibition.
Experimental Protocols: A Guide to Key Assays
Reproducible and rigorous experimental design is the cornerstone of drug development. Below are detailed methodologies for the key in vitro assays used to characterize this compound and navoximod.
In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)
This assay is a widely used method to determine the cellular potency of IDO1 inhibitors.[4]
Objective: To measure the concentration-dependent inhibition of IDO1 activity in a cellular context.
Materials:
-
HeLa cells (or another suitable cell line with inducible IDO1 expression)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
Test compounds (this compound, navoximod) and vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., HPLC or colorimetric assay kit)
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and incubate overnight.
-
IDO1 Induction: To induce IDO1 expression, treat the cells with an optimal concentration of IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the IFN-γ containing medium and add the medium with the various concentrations of inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plate for an additional 24-48 hours to allow for tryptophan catabolism.
-
Kynurenine Measurement: Collect the cell culture supernatant. Measure the concentration of kynurenine using a validated method such as HPLC or a commercially available kynurenine assay kit.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of an IDO1 inhibitor to restore T cell proliferation in an immunosuppressive environment.[2]
Objective: To evaluate the functional consequence of IDO1 inhibition on T cell responses.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
IDO1-expressing dendritic cells (DCs), either monocyte-derived and IFN-γ-stimulated or from tumor-draining lymph nodes
-
T cell proliferation dye (e.g., CFSE)
-
Test compounds (navoximod) and vehicle control
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from two donors. Label the responder T cells from one donor with a proliferation dye. Generate IDO1-expressing DCs from the other donor.
-
Co-culture Setup: In a 96-well plate, co-culture the dye-labeled responder T cells with the IDO1-expressing DCs and stimulator PBMCs.
-
Inhibitor Treatment: Add serial dilutions of the test compound to the co-culture.
-
Incubation: Incubate the plate for 5-7 days.
-
T Cell Proliferation Analysis: Harvest the cells and analyze T cell proliferation by measuring the dilution of the proliferation dye in the responder T cell population using flow cytometry.
-
Data Analysis: Determine the ED50 value, the concentration of the inhibitor that restores 50% of the maximal T cell proliferation.
Comparative Logic: this compound vs. Navoximod
The available data allows for a structured comparison of these two IDO1 inhibitors.
Conclusion
Both this compound and navoximod are potent inhibitors of the IDO1 enzyme. Based on the currently available data, navoximod demonstrates greater potency in cellular and functional assays. The enzymatic inhibition values for both compounds are in the low nanomolar range, indicating high affinity for the target enzyme. However, the cellular efficacy of navoximod (EC50 of 75 nM) is more than ten-fold greater than that reported for this compound (EC50 of 860 nM). Furthermore, navoximod has demonstrated in vivo pharmacodynamic activity, reducing kynurenine levels in mice, and has been investigated in clinical trials.[5][6][7]
For a more comprehensive comparison, further in vivo efficacy studies for this compound are required. Researchers and drug development professionals should consider these data in the context of their specific research goals and the desired pharmacological profile for their therapeutic applications. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of these and other novel IDO1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of IDO-IN-18 in Tumors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IDO-IN-18's performance against other prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The following sections present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology. By catalyzing the rate-limiting step in the conversion of tryptophan to kynurenine (B1673888), IDO1 plays a pivotal role in creating an immunosuppressive tumor microenvironment. This metabolic shift leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of kynurenine and its metabolites, which actively suppress effector T cells and promote the function of regulatory T cells (Tregs). Consequently, tumor cells can evade immune surveillance and proliferate.
This compound is a novel and potent inhibitor of the IDO1 enzyme. Validating its on-target effects is crucial for its development as a potential cancer therapeutic. This guide compares this compound with other well-characterized IDO1 inhibitors, providing a framework for its preclinical evaluation.
Comparative Efficacy of IDO1 Inhibitors
The potency of this compound has been evaluated in both enzymatic and cellular assays, demonstrating significant inhibitory activity. Below is a comparison of its performance with other notable IDO1 inhibitors.
| Inhibitor | Enzymatic IC50 | Cellular EC50/IC50 | Key Features |
| This compound | 0.0071 µM [1] | 0.86 µM [1] | Novel oxetane-containing inhibitor. |
| Epacadostat | ~72 nM[2] | ~10-15.3 nM[3] | Orally available, reversible, and competitive inhibitor; has been extensively studied in clinical trials.[2] |
| Navoximod (GDC-0919) | Ki of 7 nM | 75-90 nM[2] | Potent inhibitor with good oral bioavailability. |
| Linrodostat (BMS-986205) | 1.7 nM | 1.1 µM[4] | Irreversible suicide inhibitor.[4] |
| Indoximod | - | - | Acts downstream of IDO1, appearing to have pleiotropic effects on kynurenine pathway signaling. |
| M4112 | Data not available | Data not available | Dual inhibitor of IDO1 and TDO2. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to design experiments for validating its on-target effects, it is essential to visualize the IDO1 signaling pathway and the general workflow of key validation assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following section outlines key experimental protocols to validate the on-target effects of this compound in tumor models.
In Vitro IDO1 Inhibition Assay (Cell-Based)
This assay measures the ability of an inhibitor to block IDO1 activity in a cellular context.
-
Cell Line: A human cancer cell line known to express IDO1 upon stimulation, such as HeLa or SKOV-3 cells.[5]
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[5]
-
Induce IDO1 expression by treating the cells with recombinant human interferon-gamma (IFN-γ) (e.g., 50 ng/mL) for 24-48 hours.[5]
-
Prepare serial dilutions of this compound and comparator inhibitors in cell culture medium.
-
Replace the IFN-γ-containing medium with the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-48 hours.
-
Collect the cell culture supernatant. To precipitate proteins, add trichloroacetic acid (TCA) to the supernatant, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5]
-
Centrifuge to pellet the precipitate and transfer the supernatant to a new plate.
-
Measure the concentration of kynurenine in the supernatant using HPLC-MS/MS.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Kynurenine Measurement in Tumor and Plasma by HPLC-MS/MS
This protocol describes the quantification of tryptophan and kynurenine in biological samples.
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add a protein precipitation agent (e.g., 200 µL of 10% TCA or acetonitrile).
-
Vortex vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Sample Preparation (Tumor Tissue):
-
Homogenize a known weight of tumor tissue in a suitable buffer (e.g., PBS) on ice.
-
Perform protein precipitation on the tissue homogenate as described for plasma/serum.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to specifically detect and quantify tryptophan and kynurenine.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of tryptophan and kynurenine.
-
Calculate the concentrations in the samples by comparing their peak areas to the standard curve. The kynurenine/tryptophan ratio is often used as an indicator of IDO1 activity.
-
T-Cell Proliferation Assay
This assay assesses the ability of an IDO1 inhibitor to rescue T-cell proliferation from the suppressive effects of IDO1-expressing tumor cells.
-
Cell Co-culture:
-
Seed IDO1-expressing tumor cells (pre-treated with IFN-γ to induce IDO1) in a 96-well plate.
-
Isolate human peripheral blood mononuclear cells (PBMCs) and purify T-cells.
-
Add the purified T-cells to the tumor cell culture at a specific effector-to-target ratio.
-
Add a T-cell stimulus, such as anti-CD3/CD28 antibodies or a mitogen like phytohemagglutinin (PHA).
-
Add varying concentrations of this compound or comparator inhibitors.
-
-
Proliferation Measurement (CFSE Staining):
-
Prior to co-culture, label the T-cells with carboxyfluorescein succinimidyl ester (CFSE).
-
After the co-culture period (typically 3-5 days), harvest the cells.
-
Analyze the CFSE fluorescence of the T-cell population by flow cytometry. As T-cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity.
-
-
Data Analysis:
-
Quantify the percentage of proliferated T-cells by gating on the populations with reduced CFSE fluorescence.
-
Compare the proliferation in the presence of the inhibitor to the vehicle control to determine the extent of rescue.
-
Immune Cell Profiling in the Tumor Microenvironment by Flow Cytometry
This protocol allows for the characterization and quantification of various immune cell populations within the tumor following treatment with an IDO1 inhibitor in vivo.
-
Tumor Dissociation:
-
Excise tumors from treated and control animals.
-
Mechanically and enzymatically dissociate the tumor tissue to obtain a single-cell suspension. Commercial tumor dissociation kits are available.
-
-
Antibody Staining:
-
Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45 for total immune cells, CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, FoxP3 for regulatory T-cells, CD11b and Gr-1 for myeloid-derived suppressor cells).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify the different immune cell populations.
-
-
Data Analysis:
-
Compare the percentages and absolute numbers of different immune cell subsets between the this compound treated group and the vehicle control group to assess the impact on the tumor immune infiltrate. An increase in the ratio of cytotoxic T-cells to regulatory T-cells is a key indicator of a pro-inflammatory, anti-tumor immune response.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IDO-IN-18 and Other IDO1 Inhibitors for Target Engagement Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IDO-IN-18 with other commercially available Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The focus is on target engagement validation assays, with supporting experimental data presented for easy comparison. Detailed methodologies for key experiments are also included to facilitate the replication and validation of these findings.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), thereby enabling tumor cells to evade immune surveillance. Inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.
Quantitative Comparison of IDO1 Inhibitors
The following tables summarize the performance of this compound and its key competitors—Epacadostat and Linrodostat (BMS-986205)—in various target engagement validation assays.
Table 1: Enzymatic (Biochemical) Potency
This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors against purified recombinant human IDO1 enzyme. A lower IC50 value indicates higher potency.
| Compound | Enzymatic IC50 (nM) | Assay Type | Reference |
| This compound | 51 | Recombinant human IDO1 | [1] |
| Epacadostat | 71.8 | Recombinant human IDO1 | [2] |
| Linrodostat (BMS-986205) | 1.7 | Recombinant human IDO1 | [3][4] |
Table 2: Cellular Potency (Kynurenine Production)
This table presents the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of the inhibitors in cell-based assays measuring the production of kynurenine. These assays provide a more physiologically relevant measure of target engagement in a cellular context.
| Compound | Cellular EC50/IC50 (nM) | Cell Line | Reference |
| This compound | Micromolar range | HeLa | [1] |
| Epacadostat | ~10 | HeLa | [2] |
| 17.63 | SKOV-3 | [5] | |
| Linrodostat (BMS-986205) | 1.1 | HEK293 (IDO1-expressing) | [3][6] |
| 1.7 | HeLa | [3] | |
| 3.4 | SKOV-3 | [4] |
Table 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in living cells. The binding of an inhibitor to IDO1 can increase its thermal stability, resulting in a positive thermal shift (ΔTm). While direct head-to-head comparative CETSA data is limited, the following provides an overview of the expected outcomes based on the principles of the assay. A larger ΔTm generally indicates stronger target engagement.
| Compound | Expected Thermal Shift (ΔTm) | Comments | Reference |
| This compound | Data not publicly available | A positive ΔTm is expected upon binding to IDO1. | [7][8] |
| Epacadostat | Stabilizes IDO1 protein | Studies show Epacadostat stabilizes the apo-form of IDO1, which would result in a positive ΔTm.[5][9] | [7][8] |
| Linrodostat (BMS-986205) | Data not publicly available | As a potent IDO1 inhibitor, a significant positive ΔTm is anticipated. | [7][8] |
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
IDO1-mediated tryptophan catabolism not only depletes tryptophan but also generates kynurenine, which activates the Aryl Hydrocarbon Receptor (AHR). This leads to downstream signaling cascades, including the activation of the PI3K/Akt pathway, which promotes cancer cell proliferation and inhibits apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of IDO-IN-18 with other IDO1 inhibitors
A Comparative Analysis of IDO-IN-18 with Other IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-regulatory enzyme and a key target in cancer immunotherapy.[1][2] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[1][3] This enzymatic activity leads to tryptophan depletion and the accumulation of kynurenine and its derivatives, which collectively suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][3][4] This creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[1][5] Consequently, the development of potent and selective IDO1 inhibitors is a significant area of research in oncology.
This guide provides a comparative analysis of this compound, a novel and potent IDO1 inhibitor, with other well-characterized IDO1 inhibitors such as Epacadostat, Navoximod, and BMS-986205. The comparison focuses on their inhibitory potency, selectivity, and the experimental methodologies used for their evaluation.
Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected IDO1 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound (Compound 14) | IDO1 | 0.15[6] | A related compound from the same chemical series showed high selectivity for IDO1 over TDO (TDO IC50 > 10,000 nM).[6] Data for IDO2 and TDO inhibition by this compound is not publicly available.[6] |
| Epacadostat (INCB024360) | IDO1 | 73[2] | Has been evaluated in numerous clinical trials.[7][8] |
| Navoximod (NLG-919, GDC-0919) | IDO1 | - | Terminated in a phase 1 clinical trial.[9] |
| BMS-986205 | IDO1 | - | Has progressed to phase 3 clinical studies in combination with nivolumab.[9] |
| PCC0208009 | IDO1 | ~2 | Showed potent inhibition of IDO activity at lower doses and for a longer duration compared to Epacadostat and Navoximod in a preclinical study.[9] |
| Indoximod | - | - | Does not directly inhibit the IDO1 enzyme but acts on the downstream pathway, potentially by restoring mTORC1 signaling.[10][11] |
IDO1 Signaling Pathway and Inhibition
The IDO1 pathway is a central mechanism of immune suppression in the tumor microenvironment. Its expression is often induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[10][12] Once activated, IDO1 depletes tryptophan and produces kynurenine, leading to the suppression of anti-tumor immune responses. IDO1 inhibitors, such as this compound, block this enzymatic activity, thereby restoring local tryptophan levels and preventing the accumulation of immunosuppressive kynurenine metabolites.
References
- 1. fortislife.com [fortislife.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. springermedizin.de [springermedizin.de]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. annualreviews.org [annualreviews.org]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
Validating IDO-IN-18's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IDO-IN-18's performance against other leading Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Supported by experimental data, this document details the methodologies for key validation assays and visualizes the underlying biological pathways and experimental workflows.
IDO1 is a critical immune checkpoint enzyme that plays a significant role in tumor immune evasion. By catabolizing the essential amino acid tryptophan into kynurenine (B1673888), IDO1 creates an immunosuppressive tumor microenvironment that impairs the function of effector T cells and promotes the activity of regulatory T cells. Inhibition of IDO1 is a promising strategy in cancer immunotherapy. This guide focuses on this compound, a novel and potent IDO1 inhibitor, and compares its activity with other well-characterized inhibitors: Epacadostat, Linrodostat, and Indoximod.
Comparative Inhibitory Activity of IDO1 Inhibitors
This compound demonstrates exceptional potency against the IDO1 enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its counterparts in various cell-based assays. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound (Compound 14) | Recombinant hIDO1 | 0.15 | [1] |
| Epacadostat (INCB024360) | IDO1-expressing cells | ~10 | [2][3] |
| SKOV-3 | 17.63 | [4] | |
| CT26 | 76 | [3] | |
| PAN02 | 27 | [3] | |
| Linrodostat (BMS-986205) | IDO1-HEK293 | 1.1 | [5][6][7] |
| HeLa | 1.7 | [6] | |
| SKOV-3 | 3.4 | [8] | |
| Indoximod (D-1MT) | - | Does not directly inhibit IDO1 enzyme | [9][10] |
Note: Indoximod's mechanism of action differs from direct enzymatic inhibition; it acts as a tryptophan mimetic, thereby modulating downstream signaling pathways such as mTOR and the Aryl Hydrocarbon Receptor (AhR).[9][11][12][13]
Functional Impact on Kynurenine Production and T-Cell Proliferation
The efficacy of an IDO1 inhibitor is determined by its ability to reduce kynurenine production and subsequently restore T-cell proliferation. The table below presents a qualitative comparison of the functional effects of the selected inhibitors.
| Inhibitor | Effect on Kynurenine Production | Effect on T-Cell Proliferation |
| This compound | Potent suppression | Expected to be high due to potent IDO1 inhibition |
| Epacadostat | Significant suppression[2] | Increases T-cell proliferation[14] |
| Linrodostat | Potent suppression[6][8] | Rescues T-cell activation[15] |
| Indoximod | Downregulates IDO1 expression, reducing kynurenine[11] | Increases T-cell proliferation[11][13] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and its validation, the following diagrams illustrate the IDO1 signaling pathway, a typical experimental workflow for assessing IDO1 activity, and a workflow for evaluating the impact on T-cell function.
IDO1 Signaling Pathway
Caption: IDO1 pathway and inhibition by this compound.
Experimental Workflow: IDO1 Activity Assay
Caption: Workflow for IDO1 kynurenine production assay.
Experimental Workflow: T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Linrodostat - MedChem Express [bioscience.co.uk]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Indoximod used for? [synapse.patsnap.com]
- 11. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
comparing in vitro and in vivo efficacy of IDO-IN-18
An Objective Comparison of the In Vitro and In Vivo Efficacy of IDO-IN-18
This guide provides a comparative overview of the available efficacy data for this compound, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The content is intended for researchers, scientists, and drug development professionals investigating novel cancer immunotherapies.
Disclaimer: Publicly available data for this compound is currently limited, especially concerning in vivo studies. To provide a comprehensive guide in the requested format, this document presents the available in vitro data for this compound and supplements the in vivo section with representative data from a well-characterized IDO1 inhibitor, epacadostat (B560056), for illustrative purposes.
The Role of IDO1 in Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of the essential amino acid L-tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[2][3] This metabolic shift impairs the function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby enabling cancer cells to evade the immune system.[4] IDO1 inhibitors, such as this compound, aim to block this pathway, restore tryptophan levels, reduce kynurenine production, and reactivate anti-tumor immunity.[5]
Signaling Pathway and Point of Inhibition
The diagram below illustrates the IDO1-mediated immune suppression pathway and the mechanism of action for an inhibitor like this compound.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data for the in vitro efficacy of this compound and provide an illustrative comparison for in vivo efficacy using epacadostat as a reference.
Table 1: In Vitro Efficacy of this compound
| Compound Name | Assay Type | Target | IC50 Value | Reference |
| This compound (Compound 14) | Biochemical Assay | Human IDO1 | 0.15 nM | [6] |
Note: Data on the selectivity of this compound against IDO2 and TDO are not currently available in the public domain.[6]
Table 2: In Vivo Efficacy Comparison (Illustrative)
| Compound Name | Tumor Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Data not publicly available. | |
| Epacadostat (Example) | B16F10 Melanoma (Syngeneic) | 100 mg/kg, twice daily (oral) | Significant TGI | Reduced tumor kynurenine levels, demonstrating in vivo target engagement. | [7] |
| Epacadostat (Example) | CT26 Colon Carcinoma (Syngeneic) | Combination with anti-PD-1 | Enhanced anti-tumor activity compared to either agent alone. | Showed synergy with immune checkpoint inhibitors. | [2] |
Experimental Workflow
The diagram below outlines a typical experimental workflow for the preclinical evaluation of an IDO1 inhibitor, from initial in vitro screening to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are generalized protocols for key experiments used in the evaluation of IDO1 inhibitors.
In Vitro Cellular IDO1 Inhibition Assay
This protocol describes how to measure the half-maximal inhibitory concentration (IC50) of an IDO1 inhibitor in a cellular context.
-
Objective: To determine the potency of a test compound in inhibiting IDO1 activity within a whole-cell system.
-
Principle: Human cancer cells (e.g., SKOV-3 or HeLa) are stimulated with interferon-gamma (IFNγ) to induce the expression of IDO1.[8] These cells then convert L-tryptophan in the culture medium to kynurenine. The inhibitor's potency is determined by measuring the reduction in kynurenine production in the culture supernatant.[8][9]
-
Methodology:
-
Cell Culture and IDO1 Induction: Plate cells (e.g., SKOV-3) in a 96-well plate and allow them to adhere overnight.[8] To induce IDO1 expression, treat the cells with IFNγ (e.g., 100 ng/mL) and incubate for 24-48 hours.[5][8]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in assay medium containing a known concentration of L-tryptophan (e.g., 50 µg/mL).[8] Replace the existing medium with the medium containing the test compound and incubate for an additional 24-48 hours.[5][8]
-
Kynurenine Measurement: Collect the cell culture supernatant.[5] To prepare the sample for analysis, add trichloroacetic acid (TCA) to precipitate proteins, incubate, and then centrifuge to clear the precipitate.[8][9]
-
Colorimetric Reaction: Transfer the cleared supernatant to a new plate and add Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).[8] This reagent reacts with kynurenine to produce a yellow-colored product.
-
Data Analysis: Measure the absorbance at 480 nm using a plate reader.[9] Calculate the kynurenine concentration based on a standard curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[8]
-
In Vivo Murine Syngeneic Tumor Model
This protocol outlines a standard workflow for assessing the anti-tumor efficacy of an IDO1 inhibitor in an immunocompetent mouse model.
-
Objective: To evaluate the ability of an IDO1 inhibitor to suppress tumor growth, both as a monotherapy and in combination with other immunotherapies.
-
Principle: A murine cancer cell line (e.g., CT26 colon carcinoma or B16F10 melanoma) is implanted into a mouse strain with a competent immune system (e.g., BALB/c or C57BL/6).[2][10] This allows for the evaluation of the inhibitor's effect on the host's anti-tumor immune response.
-
Methodology:
-
Tumor Implantation: Culture murine cancer cells under standard conditions. Harvest and inject a specific number of cells (e.g., 1 x 10^6) subcutaneously into the flank of the mice.[2]
-
Randomization and Treatment: Monitor the mice until tumors reach a palpable size (e.g., 50-100 mm³).[2] Randomize the mice into different treatment groups (e.g., Vehicle Control, IDO1 Inhibitor, Anti-PD-1 Antibody, Combination). Administer the IDO1 inhibitor according to a predetermined dose and schedule (e.g., orally, twice daily).[2]
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length × Width²)/2.[2]
-
Endpoint and Analysis: Terminate the study when tumors in the control group reach a predefined maximum size.[2] Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Immune Cell Profiling: Analyze immune cell populations (e.g., CD8+ T cells, Tregs) within the tumor and spleen using techniques like flow cytometry to assess the immunological effects of the treatment.[5]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. IDO Inhibition Facilitates Antitumor Immunity of Vγ9Vδ2 T Cells in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Head-to-Head Comparison: IDO-IN-18 vs. Linrodostat in IDO1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant therapeutic target in oncology due to its critical role in mediating immune suppression within the tumor microenvironment. This guide provides a detailed head-to-head comparison of two notable IDO1 inhibitors: IDO-IN-18 and linrodostat (B606295) (BMS-986205). The following sections present a comprehensive analysis of their biochemical properties, mechanisms of action, and available performance data from preclinical and clinical studies, offering valuable insights for researchers in the field of cancer immunotherapy.
Biochemical and Pharmacological Profile
A direct comparison of the key biochemical and pharmacological parameters of this compound and linrodostat is crucial for understanding their potential as therapeutic agents. While extensive data is available for the clinically evaluated linrodostat, information on this compound is less prevalent in publicly accessible literature.
| Property | This compound (Compound 14) | Linrodostat (BMS-986205) |
| Molecular Formula | C₂₃H₁₈F₄N₂O₃ | C₂₄H₂₄ClFN₂O |
| Molecular Weight | 446.39 g/mol | 410.91 g/mol |
| CAS Number | 2328099-08-5 | 1923833-60-6 |
| Mechanism of Action | IDO1 Inhibitor | Irreversible IDO1 Inhibitor[1] |
| IDO1 IC₅₀ | 0.15 nM (reported by supplier, primary source not available) | 1.7 nM (enzymatic assay), 1.1 nM (HEK293 cells), 3.4 nM (SKOV3 cells)[2] |
| Selectivity | Data not publicly available | No activity against TDO or murine IDO2 detected[2][3] |
Mechanism of Action and Signaling Pathway
Both this compound and linrodostat target the enzyme IDO1, a key regulator of tryptophan metabolism. IDO1 catalyzes the initial and rate-limiting step in the conversion of tryptophan to kynurenine (B1673888). Within the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the activity of effector T cells and promote the function of regulatory T cells (Tregs), leading to an immunosuppressive state that allows tumors to evade immune destruction. By inhibiting IDO1, these compounds aim to restore a pro-inflammatory tumor microenvironment and enhance anti-tumor immunity.
Linrodostat has been characterized as an irreversible inhibitor of IDO1[1]. It occupies the heme cofactor-binding site, thereby preventing the activation of the IDO1 enzyme[2][3]. The mechanism of action for this compound has not been definitively reported in publicly available literature.
Preclinical and Clinical Performance
Linrodostat (BMS-986205)
Linrodostat has undergone extensive preclinical and clinical evaluation.
Preclinical Data:
-
Cellular Activity: Linrodostat potently suppresses kynurenine production in human cell lines, with IC₅₀ values of 1.1 nM in HEK293 cells overexpressing human IDO1 and 1.7 nM in IFNγ-stimulated HeLa cells. It shows no activity against tryptophan 2,3-dioxygenase (TDO) or murine indoleamine 2,3-dioxygenase 2 (IDO2)[1][2].
-
In Vivo Pharmacodynamics: In human tumor xenograft models, oral administration of linrodostat led to a significant reduction in kynurenine levels[2].
-
Pharmacokinetics: Linrodostat has demonstrated high oral bioavailability in preclinical species with low to moderate systemic clearance[2].
Clinical Data: Linrodostat has been evaluated in multiple clinical trials, primarily in combination with other immunotherapies like nivolumab (B1139203) (anti-PD-1)[4][5][6].
-
Phase 1/2 studies have shown that linrodostat is generally well-tolerated and leads to a dose-dependent reduction in serum kynurenine levels in patients with advanced cancers[4][6].
-
Clinical activity has been observed in combination with nivolumab in various tumor types[4].
This compound (Compound 14)
As of the current date, there is a lack of publicly available, peer-reviewed preclinical or clinical data for this compound. Information is primarily limited to supplier-provided technical guides, which report a high potency (IC₅₀ = 0.15 nM) but do not provide the experimental context or primary data source. Without further information on its selectivity, mechanism of action, and in vivo efficacy, a direct and comprehensive comparison with linrodostat is not feasible.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of findings. Below are generalized protocols for key assays used in the characterization of IDO1 inhibitors.
In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight[7].
-
IDO1 Induction: Treat the cells with human interferon-gamma (IFN-γ) at a concentration of 10 ng/mL to induce the expression of the IDO1 enzyme[7].
-
Inhibitor Treatment: After 24 hours of IFN-γ stimulation, add serial dilutions of the test compound (this compound or linrodostat) to the wells.
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine, the product of the IDO1-catalyzed reaction, is then measured. This is typically done by adding trichloroacetic acid (TCA) to the supernatant, followed by incubation to hydrolyze N-formylkynurenine to kynurenine. After centrifugation, the supernatant is mixed with a reagent such as p-dimethylaminobenzaldehyde (Ehrlich's reagent), and the absorbance is read at approximately 480 nm[7].
-
Data Analysis: The percentage of IDO1 inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
In Vivo Pharmacodynamic and Efficacy Studies in Syngeneic Mouse Models
Syngeneic mouse models, which utilize immunocompetent mice, are essential for evaluating the immunomodulatory effects of IDO1 inhibitors.
Workflow:
Detailed Steps:
-
Tumor Implantation: Subcutaneously implant a murine cancer cell line (e.g., CT26 colon carcinoma or B16F10 melanoma) into the flank of a syngeneic mouse strain (e.g., BALB/c or C57BL/6, respectively)[4].
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups, including a vehicle control and groups for each IDO1 inhibitor[4].
-
Treatment Administration: Administer the IDO1 inhibitors, typically via oral gavage, at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Animal body weight and overall health should also be monitored.
-
Pharmacodynamic Analysis: At various time points during and after treatment, collect blood samples to measure plasma concentrations of tryptophan and kynurenine. The ratio of kynurenine to tryptophan (Kyn/Trp) is a key pharmacodynamic biomarker of IDO1 inhibition. Tumor tissue can also be harvested to measure intratumoral Kyn/Trp ratios.
-
Efficacy and Immune Analysis: At the end of the study, tumors are excised and weighed to determine tumor growth inhibition. Tumors and spleens can be processed to analyze the immune cell infiltrate (e.g., CD8+ T cells, Tregs) by flow cytometry to assess the immunomodulatory effects of the inhibitors.
Conclusion
Linrodostat (BMS-986205) is a well-characterized, potent, and selective irreversible inhibitor of IDO1 with demonstrated preclinical and clinical activity. In contrast, while this compound is commercially available and reported to be a highly potent IDO1 inhibitor, a comprehensive, publicly available dataset to support a direct and thorough comparison with linrodostat is currently lacking. Further research and publication of experimental data on this compound are necessary to fully evaluate its therapeutic potential and to understand its pharmacological profile in relation to other IDO1 inhibitors like linrodostat. Researchers are encouraged to perform their own comprehensive evaluations of this compound to validate its reported potency and characterize its selectivity and in vivo efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Collection - Data from Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Immunosuppression: A Comparative Analysis of IDO-IN-18
For Researchers, Scientists, and Drug Development Professionals
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment. By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive milieu that enables cancer cells to evade immune surveillance. Consequently, the development of potent and selective IDO1 inhibitors is a key strategy in cancer immunotherapy. This guide provides a comprehensive comparison of IDO-IN-18, a novel and potent IDO1 inhibitor, with other notable alternatives, supported by experimental data to validate its efficacy in reversing immunosuppression.
Mechanism of Action: Restoring Anti-Tumor Immunity
IDO1 is a heme-containing enzyme that initiates the kynurenine (B1673888) pathway of tryptophan metabolism.[1] In many cancers, tumor cells or infiltrating immune cells overexpress IDO1, leading to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines.[1] This metabolic shift has profound immunosuppressive effects:
-
T-cell Starvation: Tryptophan is essential for the proliferation and function of effector T-cells. Its depletion arrests T-cell activity and induces a state of anergy (unresponsiveness).
-
Treg and MDSC Promotion: The accumulation of kynurenines promotes the differentiation and activity of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which further dampen the anti-tumor immune response.
IDO1 inhibitors, such as this compound, block the enzymatic activity of IDO1, thereby preventing the degradation of tryptophan. This action is intended to restore tryptophan levels and reduce kynurenine accumulation within the tumor microenvironment, leading to the reactivation of effector T-cells and a renewed anti-tumor immune attack.
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism by which this compound reverses its immunosuppressive effects.
Caption: The IDO1 pathway and the inhibitory action of this compound.
Comparative Performance of IDO1 Inhibitors
This compound, also known as Compound 14, is a novel oxetane-containing inhibitor of IDO1.[2] Its performance has been evaluated against other well-characterized IDO1 inhibitors that have entered clinical development, such as Epacadostat and Linrodostat (BMS-986205).
Biochemical and Cellular Potency
The following table summarizes the in vitro potency of this compound and its comparators against the IDO1 enzyme and in a cellular context.
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Selectivity (vs. IDO2/TDO) |
| This compound (Compound 14) | IDO1 | 7.1[2] | 860[2] | High (data not specified) |
| Epacadostat (INCB024360) | IDO1 | ~10 | ~75 | >1000-fold vs. TDO & IDO2 |
| Linrodostat (BMS-986205) | IDO1 | ~20 | ~80 | >100-fold vs. TDO |
IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. EC50: The half-maximal effective concentration, representing the concentration of the inhibitor required to achieve 50% of its maximal effect in a cell-based assay.
This compound demonstrates high potency at the enzymatic level, comparable to other leading IDO1 inhibitors.[2]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. The following are generalized protocols for key experiments used to evaluate IDO1 inhibitors.
IDO1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the activity of purified recombinant IDO1 enzyme.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing potassium phosphate, ascorbic acid, methylene (B1212753) blue, and catalase.
-
Incubation with Inhibitor: Recombinant human IDO1 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of L-tryptophan.
-
Reaction Termination and Kynurenine Measurement: The reaction is stopped, and the amount of kynurenine produced is quantified, typically by High-Performance Liquid Chromatography (HPLC) or a colorimetric method.
Cellular IDO1 Activity Assay
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context.
-
Cell Culture and IDO1 Induction: A human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3) is cultured. IDO1 expression is often induced by treating the cells with interferon-gamma (IFN-γ).
-
Inhibitor Treatment: The cells are then treated with various concentrations of the IDO1 inhibitor or a vehicle control.
-
Kynurenine Measurement: After a set incubation period, the concentration of kynurenine in the cell culture supernatant is measured to determine the extent of IDO1 inhibition.
In Vivo Efficacy in Syngeneic Mouse Models
Syngeneic mouse models, which utilize immunocompetent mice implanted with mouse-derived tumor cell lines, are essential for evaluating the immunomodulatory effects of IDO1 inhibitors.
-
Tumor Implantation: A murine tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma) is implanted subcutaneously into immunocompetent mice.
-
Treatment Administration: Once tumors are established, mice are treated with the IDO1 inhibitor (e.g., this compound administered orally), a vehicle control, and potentially in combination with other immunotherapies like anti-PD-1 antibodies.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatment.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to measure tryptophan and kynurenine levels to confirm target engagement by the inhibitor.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for an in vivo study to validate the efficacy of an IDO1 inhibitor.
References
A Comparative Guide to the Preclinical Evaluation of IDO1 Inhibitors: Spotlight on IDO-IN-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the preclinical assessment of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, with a specific focus on the investigational compound IDO-IN-18. Given the critical role of IDO1 in tumor immune evasion, its inhibition represents a promising strategy in cancer immunotherapy.[1][2] This document offers a detailed overview of the experimental data, protocols, and signaling pathways relevant to the evaluation of IDO1 inhibitors, using this compound as a case study and drawing comparisons with other well-characterized inhibitors where public data for this compound is limited.
Introduction to IDO1 Inhibition in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[2] In the tumor microenvironment, the upregulation of IDO1 by tumor cells and infiltrating immune cells leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[3] This metabolic alteration suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), thereby creating an immune-tolerant environment that facilitates tumor growth and metastasis.[4][5]
Small molecule inhibitors of IDO1, such as this compound, aim to reverse this immunosuppressive effect by blocking the enzymatic activity of IDO1. This restores local tryptophan levels and reduces kynurenine production, subsequently reactivating anti-tumor immune responses.[1] The preclinical evaluation of these inhibitors is crucial to understanding their potency, selectivity, and in vivo efficacy before clinical translation.
Comparative Analysis of IDO1 Inhibitors
While comprehensive in vivo data for this compound across multiple tumor types is not extensively available in the public domain, we can compare its known in vitro potency with that of other well-studied IDO1 inhibitors like Epacadostat.
Quantitative Data Summary
| Parameter | This compound | Epacadostat (INCB024360) | Navoximod (GDC-0919) | Linrodostat (BMS-986205) |
| Target | IDO1 | IDO1 | IDO1 | IDO1 |
| Mechanism of Action | Potent, selective inhibitor | Reversible, competitive inhibitor | --- | Irreversible inhibitor |
| Enzymatic IC50 | 7.1 nM | ~10 nM | --- | --- |
| Cellular IC50/EC50 | 860 nM (EC50) | 7.4 nM (HeLa IC50)[6] | Potent cellular activity | Potent cellular activity |
| In Vivo Efficacy (Monotherapy) | Data not publicly available | Modest tumor growth inhibition in some syngeneic models.[7] | Limited single-agent activity. | Limited single-agent activity. |
| In Vivo Efficacy (Combination) | Data not publicly available | Synergistic anti-tumor activity with checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) in preclinical models.[7][8] | Enhanced anti-tumor responses with vaccination and checkpoint inhibitors. | Dose-dependent efficacy in combination with nivolumab. |
| Pharmacodynamics | Data not publicly available | Significant reduction of kynurenine in plasma and tumor.[9] | Reduction of plasma and tissue kynurenine. | Lowers serum kynurenine levels. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of IDO1 inhibitors.
In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
1. Cell Culture and IDO1 Induction:
-
Culture human cervical cancer HeLa cells in a 96-well plate.
-
Induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ) for 24-48 hours.
2. Inhibitor Treatment:
-
Add serial dilutions of the test compound (e.g., this compound) and a reference inhibitor (e.g., Epacadostat) to the cells.
3. Incubation and Sample Collection:
-
Incubate the plate for 24-72 hours.
-
Collect the cell culture supernatant for kynurenine measurement.
4. Kynurenine Quantification:
-
Measure the concentration of kynurenine in the supernatant using a colorimetric assay or LC-MS/MS.
5. Data Analysis:
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kynurenine production by 50%.
In Vivo Efficacy Study in Syngeneic Mouse Models
This protocol outlines the evaluation of an IDO1 inhibitor's anti-tumor efficacy in an immunocompetent mouse model.[1]
1. Tumor Cell Implantation:
-
Implant a murine tumor cell line (e.g., CT26 colon carcinoma, B16F10 melanoma) subcutaneously into the flank of syngeneic mice (e.g., BALB/c, C57BL/6).[10]
2. Treatment Administration:
-
Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups: vehicle control, IDO1 inhibitor (e.g., this compound), and/or combination therapy (e.g., with an anti-PD-1 antibody).
-
Administer the treatment as per the desired schedule and route (e.g., oral gavage daily).
3. Tumor Growth Monitoring:
-
Measure tumor volume using calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
4. Pharmacodynamic Analysis:
-
At the end of the study, collect blood and tumor tissue.
-
Measure tryptophan and kynurenine levels in plasma and tumor homogenates using LC-MS/MS to confirm target engagement.[3]
5. Immune Cell Analysis:
-
Analyze tumor-infiltrating lymphocytes (TILs) from a subset of tumors by flow cytometry to assess changes in immune cell populations (e.g., CD8+ T cells, Tregs).[11]
Visualizations
IDO1 Signaling Pathway and Inhibition
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Comparison of IDO1 Inhibitors
Caption: Experimental workflow for comparing IDO1 inhibitors.
Conclusion
The preclinical evaluation of IDO1 inhibitors like this compound is a multifaceted process that requires a combination of in vitro and in vivo studies to determine their therapeutic potential. While publicly available data on the in vivo efficacy of this compound across different tumor types is currently limited, its reported in vitro potency positions it as a compound of interest. A direct comparison with well-characterized inhibitors such as Epacadostat highlights the key parameters and experimental workflows necessary for a comprehensive preclinical assessment. Further studies are needed to fully elucidate the in vivo activity and anti-tumor spectrum of this compound to better understand its potential role in cancer immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IDO activates regulatory T cells and blocks their conversion into TH17-like T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO activates regulatory T cells and blocks their conversion into Th17-like T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
Unveiling the Potency of IDO-IN-18: A Comparative Analysis
For researchers and drug development professionals, the quest for potent and selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical frontier in immuno-oncology. This guide provides a comprehensive comparison of IDO-IN-18 with other notable IDO1 inhibitors, supported by experimental data to confirm its potency and selectivity.
This compound has emerged as a highly potent inhibitor of IDO1, a key enzyme in the kynurenine (B1673888) pathway that plays a significant role in tumor immune evasion. This guide will delve into the quantitative data supporting its efficacy, compare it with established alternatives, and provide detailed experimental protocols for verification.
Potency and Selectivity: A Head-to-Head Comparison
To contextualize the potency of this compound, it is essential to compare its half-maximal inhibitory concentration (IC50) with that of other well-characterized IDO1 inhibitors. The following table summarizes the available data for this compound and three clinical-stage inhibitors: Epacadostat, Navoximod, and Linrodostat.
| Compound | IDO1 IC50 (nM) | IDO2 IC50 | TDO IC50 |
| This compound | 0.15 [1] | Not Reported[1] | Not Reported[1] |
| Epacadostat | ~10[2] | >1000-fold selective for IDO1[2][3] | >1000-fold selective for IDO1[2][3] |
| Navoximod (GDC-0919) | 7 (Ki) / 75 (EC50)[4][5][6] | > 10 µM[7] | > 50 µM[7] |
| Linrodostat (BMS-986205) | 1.7[8] | - | > 2000 nM[8] |
Note: While direct IC50 values for this compound against IDO2 and Tryptophan 2,3-dioxygenase (TDO) are not publicly available, a related compound from the same chemical series demonstrated an IDO1 IC50 of 0.3 nM and a TDO IC50 of over 10,000 nM, indicating a high degree of selectivity for IDO1.[1]
The IDO1 Signaling Pathway and Inhibition
The enzyme IDO1 is a critical regulator of the immune response. It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells, thereby allowing cancer cells to evade immune destruction. IDO1 inhibitors like this compound block this enzymatic activity, aiming to restore a robust anti-tumor immune response.
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Protocols
Accurate determination of IC50 values is paramount in drug discovery. The following is a detailed protocol for a recombinant human IDO1 enzymatic assay, a standard method to assess the potency of inhibitors like this compound.
Recombinant Human IDO1 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a test compound against purified recombinant human IDO1 enzyme.
Principle: The assay measures the production of kynurenine, a downstream product of the IDO1-catalyzed reaction. The concentration of kynurenine is quantified by measuring its absorbance after a colorimetric reaction.
Materials:
-
Recombinant human IDO1 enzyme
-
Test compound (e.g., this compound)
-
L-Tryptophan (substrate)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)
-
Reaction Mix: Assay buffer containing 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, and 0.2 mg/mL catalase.
-
Stop Solution: 30% (w/v) Trichloroacetic acid (TCA)
-
Colorimetric Reagent: Ehrlich’s reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the recombinant human IDO1 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA to all wells.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich’s reagent.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for determining the IC50 of an IDO1 inhibitor.
This comprehensive guide underscores the exceptional potency of this compound as an IDO1 inhibitor. The provided data and protocols offer a solid foundation for researchers to further explore its therapeutic potential in the dynamic field of cancer immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omnivore - Wikipedia [en.wikipedia.org]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hierarchical therapeutic potential in the mesenchymal stem cell landscape | springermedizin.de [springermedizin.de]
- 6. fool.com [fool.com]
- 7. Major depressive disorder - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Validating the Downstream Effects of IDO1 Inhibition on Cytokine Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream effects of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors on cytokine production. While specific experimental data for the compound IDO-IN-18 on cytokine profiles is not publicly available, this document offers a framework for its evaluation. This is achieved by presenting data from well-characterized IDO1 inhibitors, Epacadostat and the less specific inhibitor 1-methyl-tryptophan (1-MT), to illustrate the expected immunomodulatory effects.
IDO1 is a key metabolic enzyme that suppresses the immune system by catabolizing the essential amino acid tryptophan.[1] This process leads to a localized depletion of tryptophan and the production of immunosuppressive metabolites known as kynurenines, which together impair T-cell function and promote an immunosuppressive microenvironment.[2][3] Pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), are potent inducers of IDO1 expression.[4] Inhibition of IDO1 is a promising therapeutic strategy to reverse this immune suppression and enhance anti-tumor immunity. A critical aspect of validating any IDO1 inhibitor, such as this compound, is to characterize its impact on the cytokine milieu.
Comparative Analysis of IDO1 Inhibitors on Cytokine Production
The following table summarizes the observed effects of representative IDO1 inhibitors on the production of key pro-inflammatory and anti-inflammatory cytokines. It is important to note that the cellular context and stimulus are critical determinants of the cytokine response.
| Cytokine | Effect of IDO1 Inhibition (Epacadostat) | Effect of IDO1 Inhibition (1-MT) | Rationale and Key Findings |
| Pro-Inflammatory Cytokines | |||
| IFN-γ | Increased production by T-cells | Increased production by T-cells | IDO1 inhibition can enhance the function of effector T-cells, leading to increased IFN-γ secretion, a key anti-tumor cytokine.[2] |
| IL-6 | Increased production in some contexts | Increased production in macrophages | Inhibition of IDO1 can lead to an enhanced pro-inflammatory response in macrophages, resulting in elevated IL-6 levels.[5] However, some studies have shown no effect on IL-6 production in dendritic cells.[6] |
| TNF-α | Increased production in some contexts | Increased production in macrophages | Similar to IL-6, blocking the IDO1 pathway can boost the production of TNF-α by macrophages as part of a broader pro-inflammatory shift.[5] In contrast, one study reported no change in TNF-α levels in dendritic cells treated with 1-MT.[6] |
| IL-1β | No significant direct effect reported | Increased production in macrophages | IDO1 inhibition has been shown to augment the pro-inflammatory response in macrophages, leading to increased IL-1β.[5] However, in dendritic cells, 1-MT did not alter IL-1β production.[6] |
| IL-18 | No direct effect reported; induces IFN-γ | No direct effect reported; induces IFN-γ | IL-18 is a potent inducer of IFN-γ, and its activity is often synergistic with IL-12.[7][8][9] While direct modulation by IDO1 inhibitors is not well-documented, the overall enhancement of a Th1 response could be influenced by IL-18. |
| Anti-Inflammatory/Regulatory Cytokines | |||
| IL-10 | Decreased production in some contexts | No significant effect in dendritic cells | By shifting the immune balance towards a pro-inflammatory state, IDO1 inhibition may lead to a reduction in the production of the immunosuppressive cytokine IL-10.[10] However, a study on dendritic cells showed no change in IL-10 levels with 1-MT.[6] |
| TGF-β | Decreased production in some contexts | No significant effect in dendritic cells | IDO1 activity is associated with a tolerogenic phenotype in antigen-presenting cells, which includes the production of TGF-β.[3] Inhibition of IDO1 may therefore reduce TGF-β levels, although this can be cell-type dependent.[6] |
Experimental Protocols
To validate the downstream effects of an IDO1 inhibitor like this compound on cytokine production, a robust and well-controlled experimental setup is crucial. Below are detailed methodologies for in vitro and in vivo assessment.
In Vitro Cytokine Profiling in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes how to measure the effect of an IDO1 inhibitor on cytokine production by human PBMCs stimulated to induce IDO1 expression.
1. Cell Culture and Treatment:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the IDO1 inhibitor (e.g., this compound) or a vehicle control for 1 hour.
-
Stimulate the cells with a combination of IFN-γ (e.g., 100 ng/mL) and lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce IDO1 expression and cytokine production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
2. Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for cytokine analysis. Store at -80°C until use.
3. Cytokine Quantification:
-
Measure the concentration of secreted cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex-based bead array) for a broad cytokine panel (e.g., IFN-γ, TNF-α, IL-6, IL-1β, IL-10, IL-12p70, etc.).
-
Alternatively, use individual Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines of interest.
-
Follow the manufacturer's instructions for the chosen assay.
4. Data Analysis:
-
Generate standard curves for each cytokine to determine their concentrations in the samples.
-
Compare the cytokine levels in the inhibitor-treated groups to the vehicle-treated control group to determine the effect of the IDO1 inhibitor.
In Vivo Assessment of Cytokine Levels in a Murine Tumor Model
This protocol outlines the measurement of cytokine changes in the tumor microenvironment and systemically in a mouse model of cancer.
1. Animal Model and Treatment:
-
Implant a suitable tumor cell line (e.g., B16-F10 melanoma or CT26 colon carcinoma) into immunocompetent mice.
-
Once tumors are established, randomize the mice into treatment groups: vehicle control and IDO1 inhibitor (e.g., this compound) administered orally or via intraperitoneal injection at a predetermined dose and schedule.
2. Sample Collection:
-
At specified time points during and after treatment, euthanize a cohort of mice from each group.
-
Collect blood via cardiac puncture for serum preparation.
-
Harvest the tumors and other tissues of interest (e.g., spleen, lymph nodes).
3. Sample Processing:
-
Serum: Allow the blood to clot, then centrifuge to separate the serum.
-
Tissue Homogenates: Weigh the tumor tissue, add ice-cold PBS with protease inhibitors, and homogenize. Centrifuge the homogenate and collect the supernatant.
4. Cytokine Quantification:
-
Measure cytokine concentrations in the serum and tissue homogenates using multiplex immunoassays or ELISAs specific for murine cytokines.
-
Normalize cytokine levels in tissue homogenates to the total protein concentration of the sample, determined by a protein assay (e.g., BCA assay).
5. Data Analysis:
-
Compare the cytokine levels between the inhibitor-treated and vehicle control groups to assess the in vivo immunomodulatory effects of the IDO1 inhibitor.
Visualizing the Molecular Pathways and Experimental Design
To better understand the biological context and experimental approach, the following diagrams illustrate the IDO1 signaling pathway and a typical workflow for assessing the impact of an IDO1 inhibitor on cytokine production.
Caption: IDO1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Cytokine Profiling.
References
- 1. Upregulation of IFN-gamma receptor expression by proinflammatory cytokines influences IDO activation in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of IFN-γ Receptor Expression by Proinflammatory Cytokines Influences IDO Activation in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interleukin-12 and interleukin-18 induce indoleamine 2,3-dioxygenase (IDO) activity in human osteosarcoma cell lines independently from interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Interleukin-18 cytokine in immunity, inflammation, and autoimmunity: Biological role in induction, regulation, and treatment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. What are IL-10 modulators and how do they work? [synapse.patsnap.com]
comparing the pharmacokinetic properties of IDO-IN-18 to other inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor IDO-IN-18 against other well-characterized inhibitors: Epacadostat, Linrodostat, and Navoximod. The objective is to offer a clear, data-driven comparison to inform preclinical and clinical research decisions. While comprehensive data for Epacadostat, Linrodostat, and Navoximod are summarized, publicly available pharmacokinetic data for this compound is limited.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and the accumulation of kynurenine and its metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby creating an immunosuppressive milieu that allows cancer cells to evade immune surveillance. Inhibition of IDO1 is a promising strategy in cancer immunotherapy to reverse this immunosuppression and enhance anti-tumor immune responses.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Epacadostat, Linrodostat, and Navoximod from preclinical studies in rodents. This allows for a standardized comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Pharmacokinetic Properties of IDO1 Inhibitors in Mice
| Parameter | Epacadostat | Linrodostat | Navoximod | This compound |
| Dose & Route | 50 mg/kg, oral | 60 mg/kg, oral | Not specified | No data available |
| Oral Bioavailability (F%) | Good[1] | High[2] | >70%[3] | No data available |
| Tmax (h) | ~1[4] | Not specified | Not specified | No data available |
| Cmax (ng/mL) | Not specified | Not specified | Not specified | No data available |
| AUC (µM*h) | Not specified | 34.9 (tumor)[5] | Not specified | No data available |
| Half-life (t½) | 2.4-3.9 h (in humans)[6] | Not specified | Not specified | No data available |
| Clearance (CL) | Not specified | Low to moderate systemic clearance[2] | Not specified | No data available |
| Volume of Distribution (Vd) | Not specified | Not specified | Not specified | No data available |
Table 2: Pharmacokinetic Properties of IDO1 Inhibitors in Rats
| Parameter | Epacadostat | Linrodostat | Navoximod | This compound |
| Dose & Route | Not specified | Not specified | Single oral dose of [14C]-navoximod[7][8] | No data available |
| Oral Bioavailability (F%) | Good[1] | High[2] | Not specified | No data available |
| Tmax (h) | Not specified | Not specified | Not specified | No data available |
| Cmax (ng/mL) | Not specified | Not specified | Not specified | No data available |
| AUC | Significantly higher exposure than sulfonamide analog[1] | Not specified | Not specified | No data available |
| Half-life (t½) | Longer than sulfonamide analog[1] | Not specified | Not specified | No data available |
| Clearance (CL) | Moderate to low in vitro glucuronidation[1] | Low to moderate systemic clearance[2] | Metabolism is the primary route of clearance[7] | No data available |
| Volume of Distribution (Vd) | Not specified | Not specified | Not specified | No data available |
Experimental Protocols
The following section outlines a general methodology for the key experiments cited in the pharmacokinetic data tables.
In Vivo Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profile of an IDO1 inhibitor after oral or intravenous administration in mice or rats.
Methodology:
-
Animal Models: Male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley) are used. Animals are typically fasted overnight before dosing.
-
Drug Administration:
-
Oral (PO): The inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a specific dose (e.g., 10-100 mg/kg).
-
Intravenous (IV): The inhibitor is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus injection into a tail vein at a lower dose (e.g., 1-5 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the inhibitor are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Visualizations
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway and the mechanism of its inhibition.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A generalized workflow for a preclinical in vivo pharmacokinetic study.
References
- 1. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mass Balance of the Indoleamine 2,3-Dioxygenase Inhibitor Navoximod (GDC-0919) in Rats and Dogs: Unexpected Cyanide Release from Imidazo[5,1- a]isoindole and Species Differences in Glucuronidation [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of epacadostat, a novel IDO1 inhibitor in mouse plasma by LC-MS/MS and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for IDO-IN-18
Disclaimer: As of December 18, 2025, a specific Safety Data Sheet (SDS) for IDO-IN-18 is not publicly available. This is common for novel research compounds. Therefore, the following procedures are based on established best practices for the handling and disposal of new or uncharacterized small molecule indoleamine 2,3-dioxygenase (IDO) inhibitors. Researchers must treat this compound as a potentially hazardous chemical of unknown toxicity and consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations. The information provided here is intended as a safety and logistical guide, not a replacement for institutional protocols.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for the novel research chemical this compound. By following these procedural, step-by-step guidelines, researchers, scientists, and drug development professionals can safely manage this compound, building a foundation of trust and safety in the laboratory environment.
Summary of Key Safety and Handling Data
The following table summarizes key handling and storage information for representative IDO1 inhibitors, which should be used as a conservative guide for this compound in the absence of specific data.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory. | Protects skin and eyes from accidental contact with the potentially hazardous compound. |
| Handling | Handle exclusively within a certified chemical fume hood. | Minimizes inhalation risk of fine powders or aerosols. |
| Storage Temperature | Store at -20°C. | Ensures chemical stability and prevents degradation.[1] |
| Waste Classification | Treat all this compound waste as hazardous chemical waste . | Precautionary measure due to unknown toxicity and biological activity. |
| Waste Containers | Use clearly labeled, leak-proof containers made of compatible material (e.g., High-Density Polyethylene - HDPE). | Prevents accidental exposure, spillage, and dangerous reactions from mixing incompatible wastes. |
| Labeling | All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information. | Ensures proper identification and handling by EHS personnel. |
Detailed Disposal Protocol for this compound
The proper disposal of this compound and associated materials is critical to ensure laboratory safety and environmental protection. All waste must be handled through the institution's hazardous waste program.
Step 1: Waste Segregation at the Source
-
Solid Waste:
-
Collect all disposable materials contaminated with this compound, such as gloves, weigh paper, pipette tips, and contaminated bench paper, in a designated, plastic-lined container labeled "Hazardous Solid Chemical Waste."
-
Do not mix this waste with non-hazardous trash or biohazardous waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions, experimental solutions, and the initial solvent rinses of "empty" glassware, in a designated, leak-proof hazardous liquid waste container.
-
The container must be compatible with the solvent used (e.g., a glass container for organic solvents).
-
Ensure the container is tightly sealed when not in use.
-
-
"Empty" Containers:
-
The original vial containing this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[2]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[2]
-
After triple-rinsing, the container can be managed according to your institution's procedures for decontaminated glassware.
-
Step 2: Waste Container Management
-
Labeling: Immediately label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) present in liquid waste containers
-
An approximate concentration or percentage of the active compound
-
The date the waste was first added to the container
-
The Principal Investigator's name and lab location
-
-
Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
This area must be at or near the point of waste generation.
-
Ensure all containers are kept tightly closed except when actively adding waste.
-
Use secondary containment (such as a chemical-resistant tray or tub) to capture any potential leaks.
-
Step 3: Arranging for Final Disposal
-
Request Pickup: Once a waste container is full or has been stored for the maximum time allowed by your institution (e.g., 90 days), follow your institution's specific procedures to request a chemical waste pickup.
-
Documentation: Provide the EHS department with all necessary documentation, including the fully-filled-out hazardous waste tag. Be prepared to provide any known information about the compound.
-
Do Not:
-
Dispose of this compound down the drain.
-
Dispose of this compound in the regular trash.
-
Attempt to neutralize or treat the chemical waste unless you are specifically trained and authorized to do so under your institution's guidelines.
-
Diagrams and Visual Guides
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling IDO-IN-18
Disclaimer: No specific Safety Data Sheet (SDS) for IDO-IN-18 is publicly available. The following guidance is based on the safety profiles of structurally similar IDO1 inhibitors, including Epacadostat, Linrodostat, and Indoximod. It is imperative to treat this compound as a potentially hazardous substance and handle it with the utmost care in a controlled laboratory environment.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content is designed to offer procedural, step-by-step guidance to directly answer specific operational questions, ensuring the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Based on the hazard classifications of analogous compounds, which include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation, the following personal protective equipment is mandatory when handling this compound.[1][2]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Dispose of gloves immediately after handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area to protect from splashes. |
| Respiratory Protection | Fume hood or certified respirator | A properly functioning chemical fume hood is the primary means of respiratory protection. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination. |
Operational Plan for Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
1. Preparation and Weighing:
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Gather all necessary equipment, including a calibrated analytical balance, weighing paper or boat, and appropriate utensils (e.g., spatula).
-
Don all required personal protective equipment as outlined in the table above.
-
Carefully weigh the desired amount of this compound solid on the balance within the fume hood to minimize the risk of inhalation.
2. Dissolution:
-
Add the weighed this compound to the appropriate solvent in a suitable container (e.g., glass vial or flask) within the fume hood.
-
Cap the container securely and mix by vortexing or sonicating until the compound is fully dissolved.
-
Visually inspect the solution to ensure complete dissolution before proceeding with the experiment.
3. Experimental Use:
-
All procedures involving the handling of this compound solutions should be conducted within a chemical fume hood.
-
Use appropriate precision dispensing tools, such as calibrated micropipettes, to handle the solution.
-
Avoid direct contact with the solution and prevent the generation of aerosols.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For larger spills, evacuate the area and follow the institution's emergency procedures for chemical spills.
5. Disposal of Unused Compound and Contaminated Materials:
-
All unused solid this compound and its solutions should be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the general trash.
-
All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
